molecular formula C7H5ClFNO2 B1429207 Methyl 6-chloro-2-fluoronicotinate CAS No. 1093880-34-2

Methyl 6-chloro-2-fluoronicotinate

Cat. No.: B1429207
CAS No.: 1093880-34-2
M. Wt: 189.57 g/mol
InChI Key: QDBMCQOUBIVORI-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-fluoronicotinate (CAS 1093880-34-2) is a versatile fluorinated pyridine derivative with the molecular formula C 7 H 5 ClFNO 2 and a molecular weight of 189.57 . This compound serves as a high-value synthetic building block in medicinal chemistry and pharmaceutical research, particularly for constructing complex molecules with potential biological activity. Its structure features two distinct halogen substituents—chloro and fluoro—on the pyridine ring, which act as orthogonal reactive sites for sequential functionalization via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, enabling rapid diversification for structure-activity relationship (SAR) studies . This reagent is critically important in the synthesis of naphthyridine antibacterial agents, where fluoronicotinate intermediates are key structural components . Researchers utilize this compound to introduce the fluoronicotinate moiety into larger molecular architectures, leveraging its ester group for further hydrolysis or transformation. The specific substitution pattern on the ring makes it a valuable precursor for developing targeted therapeutics. For optimal stability, this compound should be stored under an inert atmosphere at 2-8°C . Safety data indicates it carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . Handling should be performed using appropriate personal protective equipment. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-chloro-2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBMCQOUBIVORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732318
Record name Methyl 6-chloro-2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093880-34-2
Record name Methyl 6-chloro-2-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Methyl 6-chloro-2-fluoronicotinate (CAS 1093880-34-2): Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

Methyl 6-chloro-2-fluoronicotinate is a substituted pyridine derivative that has emerged as a valuable intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a trifunctionalized pyridine ring with chloro, fluoro, and methyl ester groups, offers a rich platform for synthetic elaboration. The strategic placement of these groups allows for selective chemical modifications, making it a sought-after building block for constructing complex molecular architectures.

The presence of halogen atoms profoundly influences the molecule's reactivity and the properties of its derivatives. The fluorine atom can enhance metabolic stability, modulate basicity (pKa), and introduce specific non-covalent interactions, while the chlorine atom serves as a versatile synthetic handle for cross-coupling and nucleophilic substitution reactions.[1][2] This dual halogenation pattern is a key feature that underpins the compound's utility in the synthesis of novel pharmaceutical agents and functional organic materials.[3] This guide provides an in-depth overview of its properties, a validated synthetic protocol, its reactivity profile, and critical safety information for researchers.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and characterization.

PropertyValueSource(s)
CAS Number 1093880-34-2[4]
Molecular Formula C₇H₅ClFNO₂[4]
Molecular Weight 189.57 g/mol [4]
Appearance Typically a solid (specific color may vary)N/A
SMILES O=C(OC)C1=C(F)N=C(Cl)C=C1[4]
Storage Conditions Inert atmosphere, 2-8°C[4]
Spectroscopic Profile (Predicted)

While specific spectra are best obtained empirically, the expected NMR and Mass Spectrometry data provide a baseline for structural verification.

  • ¹H NMR: The spectrum should feature three primary signals: a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, and two distinct doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

  • ¹³C NMR: The carbon spectrum will show signals for the methyl carbon, the ester carbonyl carbon, and the five carbons of the pyridine ring. The carbons bonded to fluorine and chlorine will exhibit characteristic chemical shifts and may show coupling (specifically C-F coupling).

  • ¹⁹F NMR: A singlet is expected, as there are no adjacent protons to cause splitting. Its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M+) and, critically, an M+2 peak at approximately one-third the intensity of the M+ peak. This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom.

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the esterification of its corresponding carboxylic acid, 6-chloro-2-fluoronicotinic acid (CAS 1211578-46-9)[5]. The following protocol is a robust and scalable method adapted from standard esterification procedures for related nicotinic acids.[6]

Diagram: Synthesis Workflow

G cluster_0 Synthesis of this compound start 6-Chloro-2-fluoronicotinic Acid reagents Methanol (Solvent/Reagent) H₂SO₄ (Catalyst) start->reagents Add to flask reaction Reflux (e.g., 65-70°C, 12-24h) reagents->reaction Heat workup Aqueous NaHCO₃ Wash DCM Extraction reaction->workup Cool & Quench purification Column Chromatography (Silica Gel) workup->purification Isolate Crude product This compound purification->product Pure Product G cluster_reactions Potential Transformations main This compound snar SNAr Product (e.g., Amine, Thiol) main->snar R-NH₂ or R-SH (SNAr) suzuki Suzuki Coupling Product (Aryl, Heteroaryl) main->suzuki R-B(OH)₂ Pd Catalyst (Cross-Coupling) acid 6-Chloro-2-fluoronicotinic Acid main->acid NaOH, H₂O (Hydrolysis) amide Amide Derivative acid->amide R-NH₂, Coupling Agent (Amidation)

References

Characterization of Methyl 6-chloro-2-fluoronicotinate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-chloro-2-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methyl ester on the pyridine ring, makes it a versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. The presence of multiple reactive sites allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for novel drug candidates.

Molecular Structure and Physicochemical Properties

The foundational step in the characterization of any novel compound is the confirmation of its molecular structure and the determination of its basic physicochemical properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueJustification
Molecular Formula C₇H₅ClFNO₂Based on the chemical structure.
Molecular Weight 189.57 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar small organic molecules.
Melting Point 85 - 95 °CEstimated based on the melting point of Methyl 6-chloronicotinate (85-89 °C)[1], with potential variation due to the additional fluorine atom.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Methanol, Ethyl Acetate). Sparingly soluble in non-polar solvents (e.g., Hexane). Insoluble in water.Expected behavior for a moderately polar organic compound.
logP ~1.8Estimated based on the logP of similar compounds, suggesting moderate lipophilicity.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of this compound. This section outlines the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of chemical shifts and coupling constants observed in analogous structures such as methyl nicotinate and various fluorinated and chlorinated pyridines.[2][3][4][5][6]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale for Prediction
~8.25d~8.01HH-4The proton at position 4 is expected to be a doublet due to coupling with the proton at position 5. Its chemical shift will be downfield due to the electron-withdrawing effects of the adjacent ester group and the pyridine nitrogen.
~7.50d~8.01HH-5The proton at position 5 will be a doublet due to coupling with the proton at position 4. It will be upfield relative to H-4.
~3.95s-3H-OCH₃The methyl protons of the ester group will appear as a singlet in a typical region for methyl esters.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~164.0C=O (ester)Typical chemical shift for an ester carbonyl carbon.
~158.0 (d, ¹JCF ≈ 240 Hz)C-2The carbon bearing the fluorine atom will exhibit a large one-bond coupling constant and will be significantly downfield.
~152.0C-6The carbon attached to the chlorine atom will be downfield.
~140.0C-4Aromatic carbon chemical shift influenced by the adjacent nitrogen and ester group.
~125.0C-3The carbon bearing the ester group.
~120.0 (d, ²JCF ≈ 25 Hz)C-5This carbon will show a smaller two-bond coupling to the fluorine atom.
~53.0-OCH₃Typical chemical shift for a methyl ester carbon.[3]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 500 MHz spectrometer.

    • Acquire ¹³C NMR spectra on a 125 MHz spectrometer.

    • Standard acquisition parameters for both nuclei should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Diagram of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking baseline->peak_pick coupling Coupling Constant Analysis integrate->coupling chem_shift Chemical Shift Analysis peak_pick->chem_shift structure Structure Elucidation chem_shift->structure coupling->structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For this compound, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrum Data (EI)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern for the molecular ion and any chlorine-containing fragments will be observed, with the M+2 peak being approximately one-third the intensity of the M peak.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted FragmentInterpretation
189/191[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
158/160[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
130/132[M - COOCH₃]⁺Loss of the carbomethoxy group.
113[C₅H₂FN]⁺Further fragmentation, potentially involving the loss of chlorine and CO.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Data Acquisition:

    • Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

    • The GC will separate the compound from any impurities before it enters the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Diagram of Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (GC-MS) cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent injection GC Injection dissolve->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection mol_ion Identify Molecular Ion detection->mol_ion iso_pattern Analyze Isotopic Pattern mol_ion->iso_pattern frag_pattern Analyze Fragmentation iso_pattern->frag_pattern structure_confirm Confirm Structure frag_pattern->structure_confirm

Caption: Workflow for MS-based molecular weight and fragmentation analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the carbonyl group of the ester, C-O stretching, aromatic C=C and C-N stretching, and C-Cl and C-F stretching vibrations.

Predicted Infrared (IR) Absorption Data

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2960WeakAliphatic C-H stretch (-OCH₃)
~1730StrongC=O stretch (ester)
~1600, ~1570MediumAromatic C=C and C=N stretching
~1300-1250StrongC-O stretch (ester)
~1100-1000Medium-StrongC-F stretch
~800-700MediumC-Cl stretch

Experimental Protocol for Infrared (IR) Spectroscopy (ATR)

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

    • Ensure good contact between the sample and the crystal.

Diagram of IR Spectroscopy Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal background_scan Collect Background Spectrum place_sample->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan peak_id Identify Absorption Bands sample_scan->peak_id functional_group Assign Functional Groups peak_id->functional_group structure_confirm Corroborate Structure functional_group->structure_confirm

Caption: Workflow for IR-based functional group analysis.

Conclusion

The comprehensive characterization of this compound is paramount for its effective utilization in drug discovery and development. This technical guide provides a detailed predictive framework for its spectroscopic and physicochemical properties. While the data presented is based on sound scientific principles and analogies to related structures, it is imperative for researchers to perform their own experimental characterization to confirm these predictions for any synthesized batch of this compound. The protocols and workflows outlined herein offer a standardized approach to ensure the quality and integrity of this valuable synthetic intermediate.

References

An In-depth Technical Guide to Methyl 6-chloronicotinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical scaffolds. Among these, heteroaromatic compounds play a pivotal role, forming the core of numerous approved drugs. Methyl 6-chloronicotinate, a substituted pyridine derivative, has emerged as a particularly valuable building block for researchers and scientists in drug development. Its unique electronic properties and multiple reactive sites make it an ideal starting point for the synthesis of complex molecular architectures targeting a wide range of biological pathways. This technical guide provides an in-depth exploration of the molecular and physicochemical properties of Methyl 6-chloronicotinate, its critical applications in drug discovery, a detailed and validated synthesis protocol, and essential safety and handling information. The insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this important chemical intermediate in their synthetic endeavors.

Molecular and Physicochemical Properties

Methyl 6-chloronicotinate is a crystalline solid at room temperature. The presence of a chlorine atom at the 6-position and a methyl ester at the 3-position of the pyridine ring bestows upon it a unique reactivity profile, making it amenable to a variety of chemical transformations.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 171.58 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 73781-91-6--INVALID-LINK--, --INVALID-LINK--
Appearance White to light brown crystalline powder--INVALID-LINK--
Melting Point 86-90 °C--INVALID-LINK--
Boiling Point 231.8 °C at 760 mmHg--INVALID-LINK--
Solubility Soluble in chloroform and ethyl acetate--INVALID-LINK--
Molecular Structure

The structure of Methyl 6-chloronicotinate is characterized by a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom.

Caption: 2D structure of Methyl 6-chloronicotinate.

The Role of Methyl 6-chloronicotinate in Medicinal Chemistry and Drug Discovery

Methyl 6-chloronicotinate serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from the presence of multiple reactive handles that can be selectively functionalized. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, alcohol, and thiol-containing fragments. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules.

This strategic placement of functional groups makes Methyl 6-chloronicotinate a key intermediate in the synthesis of compounds targeting a diverse range of therapeutic areas. For instance, it has been utilized in the development of G-protein coupled receptor (GPCR) modulators.[2] GPCRs are a large family of transmembrane receptors that are involved in a multitude of physiological processes and are prominent targets for drug discovery. The ability to readily diversify the structure of Methyl 6-chloronicotinate allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates, a critical process in optimizing their potency and selectivity.

Experimental Protocol: Synthesis of Methyl 6-chloronicotinate

The following is a well-established and reproducible protocol for the synthesis of Methyl 6-chloronicotinate via the esterification of 6-chloronicotinic acid.

Materials and Reagents:
  • 6-Chloronicotinic acid

  • Dimethyl carbonate

  • Concentrated Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask, combine 6-chloronicotinic acid (5.67 g, 0.036 mol), dimethyl carbonate (10.95 mL, 0.131 mol), and concentrated sulfuric acid (2.72 mL, 0.049 mol).[2]

  • Reflux: Heat the mixture to reflux and maintain for 17 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add an aqueous solution of sodium bicarbonate (8.6 g in 86 mL of water) to neutralize the excess acid.[2] Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (150 mL).[2]

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate.[2] Filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification (Optional): The product can be further purified by recrystallization. Crystals suitable for X-ray analysis have been obtained by slow evaporation from a dichloromethane solution at room temperature.[2]

Synthesis Workflow Diagram

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Combine 6-Chloronicotinic Acid, Dimethyl Carbonate, and H₂SO₄ B Reflux for 17 hours A->B C Cool and Quench with NaHCO₃ solution B->C D Extract with Dichloromethane C->D E Dry Organic Layer with Na₂SO₄ D->E F Filter and Evaporate Solvent E->F G Recrystallization (Optional) F->G H H G->H Pure Methyl 6-chloronicotinate

Caption: Workflow for the synthesis of Methyl 6-chloronicotinate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-chloronicotinate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • First Aid:

    • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

    • Skin Contact: If the compound comes into contact with skin, wash off immediately with soap and plenty of water.

    • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 6-chloronicotinate is a cornerstone building block in the synthesis of complex organic molecules for drug discovery and development. Its well-defined reactivity and versatile functional handles provide medicinal chemists with a reliable platform for the generation of diverse chemical libraries. A thorough understanding of its properties, a robust and reproducible synthesis protocol, and adherence to strict safety guidelines are paramount for its effective and safe utilization in the laboratory. The information presented in this guide serves as a comprehensive resource for researchers aiming to leverage the synthetic potential of Methyl 6-chloronicotinate in their pursuit of novel therapeutic agents.

References

An In-depth Technical Guide to Methyl 6-chloro-2-fluoronicotinate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

In the landscape of contemporary drug discovery, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyridine ring holds a position of prominence due to its presence in numerous natural products and synthetic drugs. The strategic introduction of halogen atoms onto this core structure profoundly modulates the physicochemical and pharmacological properties of the resulting molecules. Methyl 6-chloro-2-fluoronicotinate, a di-halogenated pyridine derivative, has emerged as a highly valuable and versatile building block for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, structure, reactivity, and applications of this compound. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind its chemical behavior and the rationale for its use in synthetic strategies, offering field-proven insights for its effective utilization in medicinal chemistry programs.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. Its molecular structure, characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a methyl ester at the 3-position, bestows upon it a unique electronic profile that is instrumental to its synthetic utility.

PropertyValueSource
CAS Number 1093880-34-2[1]
Molecular Formula C₇H₅ClFNO₂[2]
Molecular Weight 189.57 g/mol [2]
IUPAC Name methyl 6-chloro-2-fluoropyridine-3-carboxylate[1]
SMILES COC(=O)c1cc(Cl)nc(F)c1[1]

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic information (NMR, IR) are not extensively available in peer-reviewed literature but can often be obtained from commercial suppliers upon request.[1]

Synthesis of this compound: A Proposed Pathway

One such proposed pathway commences with the oxidation of a readily available substituted picoline, followed by halogenation and esterification. For instance, the synthesis of the precursor 6-chloro-2-fluoronicotinic acid could be envisioned starting from 2-fluoro-6-methylpyridine.

Experimental Protocol: Proposed Synthesis of 6-chloro-2-fluoronicotinic acid

This protocol is a hypothetical sequence based on analogous chemical transformations.

  • Oxidation of 2-fluoro-6-methylpyridine: 2-fluoro-6-methylpyridine can be oxidized to 2-fluoronicotinic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or through catalytic oxidation methods.

  • Chlorination of 2-fluoronicotinic acid: The subsequent step involves the selective chlorination at the 6-position. This can be a challenging transformation and may require specialized reagents to achieve the desired regioselectivity.

  • Esterification: The final step is the esterification of the resulting 6-chloro-2-fluoronicotinic acid to yield the target molecule, this compound. Standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using coupling agents like DCC, can be employed.

A related synthetic strategy for a similar compound, 2,6-dichloro-5-fluoronicotinic acid, involves the construction of a dihydroxy-fluoronicotinate intermediate followed by chlorination.[3] This suggests that building the pyridine ring with the desired substituents is a viable alternative.

Logical Workflow for the Synthesis

Synthesis_Workflow Start Starting Material (e.g., 2-fluoro-6-picoline) Oxidation Oxidation Start->Oxidation KMnO4 or catalytic oxidation Halogenation Selective Chlorination Oxidation->Halogenation Chlorinating agent Esterification Esterification Halogenation->Esterification Methanol, Acid catalyst Product Methyl 6-chloro-2- fluoronicotinate Esterification->Product

Caption: Proposed synthetic workflow for this compound.

Reactivity and Chemical Transformations: A Tale of Two Halogens

The chemical reactivity of this compound is dominated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen atom and the two halogen substituents. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr).

The key to understanding the reactivity of this molecule lies in the differential reactivity of the fluorine and chlorine atoms in SₙAr reactions on pyridine rings. In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[4] The stability of this intermediate is enhanced by electron-withdrawing groups.

A well-established principle in SₙAr is the "element effect," which dictates that for aryl halides, the order of reactivity is often F > Cl > Br > I.[4] This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the transition state. Consequently, the 2-fluoro substituent in this compound is significantly more labile towards nucleophilic displacement than the 6-chloro substituent.

This differential reactivity allows for the selective functionalization of the pyridine ring at the 2-position, making this compound a powerful tool for introducing a wide range of substituents. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the resulting intermediate through resonance.[5]

Reaction Pathway for Nucleophilic Aromatic Substitution

SNAr_Mechanism Reactant This compound Intermediate Meisenheimer Complex (stabilized by resonance) Reactant->Intermediate + Nu⁻ Nucleophile Nu⁻ Product Substituted Product Intermediate->Product - F⁻ LeavingGroup F⁻

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Applications in Research and Drug Development

The unique structural and reactivity profile of this compound positions it as a strategic building block in the synthesis of complex, biologically active molecules. Its utility is particularly pronounced in the field of medicinal chemistry for the following reasons:

  • Scaffold for Diverse Functionalization: The ability to selectively displace the 2-fluoro substituent allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The introduction of fluorine and chlorine atoms can significantly impact the lipophilicity, metabolic stability, and pKa of the final molecule. These are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

  • Access to Novel Chemical Space: As a readily modifiable scaffold, it provides access to novel chemical entities that may exhibit desired biological activities. The synthesis of derivatives of 2-chloronicotinic acid, for example, has been explored for the development of antibiotics, anti-cardiovascular drugs, and herbicides.[6]

While specific examples of marketed drugs derived directly from this compound are not prominently documented, the broader class of halogenated nicotinic acid derivatives is well-represented in pharmaceutical and agrochemical research.

Conclusion

This compound is a synthetically valuable building block that offers a unique combination of features for the design and synthesis of novel chemical entities. Its di-halogenated pyridine core, coupled with the differential reactivity of the fluorine and chlorine substituents in nucleophilic aromatic substitution, provides a powerful platform for the selective introduction of diverse functional groups. For researchers and scientists in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its full potential in the creation of next-generation therapeutics. As the demand for more sophisticated and effective small-molecule drugs continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase.

References

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of Methyl 6-chloro-2-fluoronicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course into Novel Anticancer Therapeutics

In the relentless pursuit of novel and effective anticancer agents, the pyridine scaffold has emerged as a privileged structure, forming the backbone of numerous clinically approved drugs and investigational compounds. Its unique electronic properties and versatile synthetic handles have allowed for the generation of vast chemical libraries with diverse biological activities. Among these, the halogenated nicotinic acid esters, and specifically Methyl 6-chloro-2-fluoronicotinate derivatives, represent a compelling class of molecules with underexplored therapeutic potential. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the hypothetical mechanism of action of these derivatives, grounded in the established bioactivities of structurally related compounds. We will delve into a logical, multi-faceted approach to elucidate their molecular targets and cellular effects, presenting a roadmap for their preclinical evaluation as potential anticancer agents. This document eschews a rigid template, instead opting for a narrative that follows the scientific process of hypothesis generation, experimental validation, and data interpretation, empowering the reader to not only understand the "how" but also the "why" behind each methodological choice.

Section 1: The Pyridine Core - A Foundation for Anticancer Activity

The pyridine ring is a versatile pharmacophore that has been successfully incorporated into a wide array of anticancer drugs.[1] Its derivatives have been shown to exert their cytotoxic effects through multiple mechanisms, including the inhibition of key enzymes such as kinases and topoisomerases, disruption of tubulin polymerization, and modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly influence the physicochemical properties of these molecules, including their lipophilicity, metabolic stability, and ability to form specific interactions with biological targets, often leading to enhanced potency and altered selectivity.[2][3]

Based on the extensive literature on substituted pyridine derivatives, we can postulate a multi-pronged mechanism of action for this compound derivatives, centered around the induction of cell cycle arrest and apoptosis, potentially through the inhibition of key cellular kinases.

Section 2: A Proposed Mechanism of Action - A Triad of Cellular Disruption

Given the established anticancer properties of various pyridine-based compounds, we hypothesize that this compound derivatives exert their cytotoxic effects through a combination of three interconnected cellular events:

  • Inhibition of Pro-Survival Kinase Signaling: A primary mechanism is likely the inhibition of one or more protein kinases that are critical for cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers, and its inhibition is a validated therapeutic strategy.[4][5][6]

  • Induction of Cell Cycle Arrest: By disrupting kinase signaling, these derivatives are expected to interfere with the cell cycle machinery, leading to an accumulation of cells in a specific phase, most commonly G2/M, preventing them from undergoing mitosis.[4]

  • Activation of the Apoptotic Cascade: The culmination of kinase inhibition and cell cycle arrest is the induction of programmed cell death, or apoptosis, thereby eliminating the cancerous cells.

The following sections will detail the experimental workflows designed to systematically investigate and validate each facet of this proposed mechanism.

Section 3: Experimental Validation - A Step-by-Step Investigative Workflow

To rigorously test our hypothesis, a tiered experimental approach is proposed. This workflow is designed to be self-validating, with each experiment building upon the results of the previous one to provide a comprehensive understanding of the compound's mechanism of action.

Tier 1: Assessing General Cytotoxicity and Antiproliferative Effects

The initial step is to determine the cytotoxic and antiproliferative activity of the this compound derivatives against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8][9]

Experimental Protocol: MTT Cytotoxicity Assay [7][9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of this compound Derivatives

Cell LineCompound24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7Derivative 185.242.120.5
Derivative 270.335.815.1
A549Derivative 192.555.328.9
Derivative 278.940.219.7
HCT116Derivative 165.430.114.8
Derivative 255.125.610.3

Causality Behind Experimental Choices: The use of multiple cell lines from different cancer types provides an initial indication of the breadth of activity. The time-course experiment helps to understand if the cytotoxic effect is rapid or requires prolonged exposure. A potent IC50 value (typically in the low micromolar or nanomolar range) is the first piece of evidence that the compound warrants further mechanistic investigation.[8]

Workflow Diagram: Tier 1 Investigation

G start Synthesized this compound Derivatives mtt MTT Cytotoxicity Assay (Multiple Cell Lines, Time Points) start->mtt ic50 Determine IC50 Values mtt->ic50 decision Potent Activity? ic50->decision proceed Proceed to Tier 2 decision->proceed Yes stop Re-evaluate or Terminate decision->stop No

Caption: Tier 1 Workflow for Cytotoxicity Assessment.

Tier 2: Investigating Effects on Cell Cycle and Apoptosis

Once potent antiproliferative activity is confirmed, the next logical step is to determine whether this is due to cell cycle arrest and/or the induction of apoptosis. Flow cytometry is a powerful technique for both of these analyses.[5][10][11]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [5][11]

  • Cell Treatment: Treat cancer cells with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. RNase A is included to prevent staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining [1][10][12][13]

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a vital dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Experimental Choices: Observing a significant increase in the percentage of cells in a specific phase of the cell cycle (e.g., G2/M) provides strong evidence for cell cycle arrest at that checkpoint. Concurrently, an increase in the Annexin V-positive cell population confirms that the compound induces apoptosis. The combination of these two assays provides a clear picture of the cellular fate upon treatment.

Workflow Diagram: Tier 2 Investigation

G start Compounds with Potent IC50 cell_cycle Cell Cycle Analysis (Flow Cytometry with PI) start->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry with Annexin V/PI) start->apoptosis arrest Evidence of Cell Cycle Arrest? cell_cycle->arrest apoptosis_evidence Evidence of Apoptosis? apoptosis->apoptosis_evidence proceed Proceed to Tier 3 arrest->proceed Yes apoptosis_evidence->proceed Yes

Caption: Tier 2 Workflow for Cell Cycle and Apoptosis Analysis.

Tier 3: Elucidating the Molecular Mechanism - Kinase Inhibition and Signaling Pathway Modulation

Having established the cellular phenotype, the final tier of investigation aims to identify the underlying molecular mechanism. This involves assessing the effect of the compounds on specific kinase activities and their downstream signaling pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay [14][15][16][17][18]

  • Assay Setup: In a microplate, combine the recombinant target kinase (e.g., Akt, PI3K), a specific substrate, and varying concentrations of the this compound derivative.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation period, quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format) or the amount of ADP produced (e.g., using a luminescence-based assay).

  • Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value for kinase inhibition.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Signaling Pathway [4][6][19][20]

  • Cell Treatment and Lysis: Treat cancer cells with the compounds at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the signaling pathway.

Causality Behind Experimental Choices: The in vitro kinase assay provides direct evidence of target engagement and inhibition. Western blotting then validates this finding in a cellular context, demonstrating that the compound can access its target within the cell and modulate its activity and downstream signaling. The use of antibodies against both the phosphorylated and total forms of the proteins is crucial for a self-validating experiment, as it allows for normalization and confirms that the observed decrease in phosphorylation is not due to a general decrease in protein expression.

Workflow Diagram: Tier 3 Investigation

G start Compounds Inducing Cell Cycle Arrest & Apoptosis kinase_assay In Vitro Kinase Inhibition Assay (e.g., Akt, PI3K) start->kinase_assay western_blot Western Blot Analysis (p-Akt, Akt, p-mTOR, mTOR) start->western_blot kinase_ic50 Determine Kinase IC50 kinase_assay->kinase_ic50 pathway_inhibition Confirm Pathway Inhibition in Cells western_blot->pathway_inhibition moa Elucidate Mechanism of Action kinase_ic50->moa pathway_inhibition->moa

Caption: Tier 3 Workflow for Molecular Mechanism Elucidation.

Section 4: Structure-Activity Relationship (SAR) - Guiding Future Drug Design

A preliminary analysis of the structure-activity relationships of pyridine derivatives suggests that the nature and position of substituents on the pyridine ring are critical for their biological activity.[7][12][13][21][22] For this compound derivatives, the following points are noteworthy:

  • Halogenation: The presence of both chloro and fluoro substituents is expected to enhance membrane permeability and potentially engage in halogen bonding with the target protein, contributing to binding affinity.[23]

  • Ester Group: The methyl nicotinate moiety provides a key point for interaction, potentially through hydrogen bonding, and its position on the pyridine ring will influence the overall geometry of the molecule and its fit within a binding pocket.

Further SAR studies, involving the synthesis and biological evaluation of a focused library of analogs, would be invaluable for optimizing the potency and selectivity of this chemical series.

Section 5: Conclusion and Future Directions

This technical guide has outlined a comprehensive and logically structured approach to elucidating the mechanism of action of this compound derivatives as potential anticancer agents. By systematically progressing from broad cellular effects to specific molecular targets, researchers can build a robust and well-supported understanding of how these compounds exert their therapeutic effects. The proposed workflow, combining cytotoxicity assays, cell cycle and apoptosis analysis, and detailed investigation of kinase signaling pathways, provides a clear and actionable roadmap for the preclinical development of this promising class of molecules. The insights gained from these studies will be instrumental in guiding the design of next-generation pyridine-based anticancer therapeutics with improved efficacy and safety profiles.

References

The Synthetic Versatility of Methyl 6-chloro-2-fluoronicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

Methyl 6-chloro-2-fluoronicotinate is a highly functionalized pyridine derivative that has emerged as a valuable building block for the synthesis of complex organic molecules. Its unique arrangement of substituents—a methyl ester, a chlorine atom, and a fluorine atom—on the pyridine core provides a versatile platform for a wide range of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and potential applications of this important intermediate, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage its synthetic potential.

The strategic importance of halogenated pyridines in medicinal chemistry and agrochemicals is well-established. The presence of chlorine and fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct halogenation pattern, offers multiple reaction sites for selective functionalization, making it a coveted precursor for the rapid generation of diverse compound libraries.

Synthesis of this compound: A Plausible Route

While a direct, step-by-step synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of related substituted pyridines. A logical approach would involve the construction of the di-halogenated nicotinic acid followed by esterification.

A potential synthetic pathway could commence from a readily available dihydroxynicotinate precursor. This would then undergo chlorination and fluorination, followed by esterification to yield the target compound. A key step would be the conversion of the hydroxyl groups to chloro and fluoro substituents. For instance, a process analogous to the synthesis of 2,6-dichloro-5-fluoronicotinic acid could be adapted, where a dihydroxy intermediate is treated with phosphorus oxychloride to introduce the chloro groups.[1] Subsequent selective fluorination and esterification would lead to the desired product.

Alternatively, a route starting from 2,6-dichloropyridine could be envisioned. Carboxylation at the 3-position followed by selective fluorination at the 2-position and esterification would provide another viable pathway. The selective introduction of the fluorine atom could be achieved using nucleophilic fluorinating agents.

Conceptual Synthesis Workflow:

A 2,6-Dihydroxynicotinic Acid B Methyl 2,6-Dichloronicotinate A->B Chlorination (e.g., POCl3) D Esterification A->D Esterification (e.g., MeOH, H+) C This compound B->C Selective Fluorination (e.g., KF/HF) D->B Chlorination

Caption: A plausible synthetic pathway to this compound.

Chemical Reactivity and Selective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position is significantly more activated towards nucleophilic aromatic substitution (SNAr) than the chlorine atom at the 6-position. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer intermediate formed during the substitution process. Studies on related 2-fluoro- and 2-chloropyridines have shown that the 2-fluoro substituent can be up to several hundred times more reactive towards nucleophiles than the 2-chloro analogue.[2]

This reactivity difference allows for the selective functionalization of the 2-position, leaving the 6-chloro position available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

A wide range of nucleophiles can be employed to displace the fluoride at the 2-position. This includes oxygen, nitrogen, and sulfur nucleophiles, providing access to a diverse array of substituted pyridines.

General Experimental Protocol for SNAr:

  • Reaction Setup: In a clean, dry flask, dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 eq) to the solution. If the nucleophile is an amine or alcohol, a non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq) is typically added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

NucleophileReagents and ConditionsExpected Product
PhenolK2CO3, DMF, 80 °CMethyl 6-chloro-2-phenoxynicotinate
AnilineCs2CO3, DMSO, 100 °CMethyl 6-chloro-2-(phenylamino)nicotinate
ThiophenolK2CO3, DMF, rtMethyl 6-chloro-2-(phenylthio)nicotinate
Sodium MethoxideMeOH, rtMethyl 6-chloro-2-methoxynicotinate

Reaction Pathway Diagram:

A This compound C Methyl 6-chloro-2-(Nu)nicotinate A->C B Nucleophile (NuH) B->C D Base (e.g., K2CO3) D->C

Caption: General scheme for the nucleophilic aromatic substitution at the C2-position.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

Following the selective functionalization of the 2-position, the chlorine atom at the 6-position serves as a handle for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups at the 6-position.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a degassed mixture of the 2-substituted-6-chloronicotinate (1.0 eq), a boronic acid or boronate ester (1.2-1.5 eq), and a base such as potassium carbonate or cesium fluoride (2.0-3.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water, toluene, or DMF), add a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%).

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the residue is purified by column chromatography.

The Sonogashira coupling allows for the introduction of terminal alkynes at the 6-position, providing access to important building blocks for further transformations.

General Experimental Protocol for Sonogashira Coupling:

  • Reaction Setup: In a Schlenk flask, combine the 2-substituted-6-chloronicotinate (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine.

  • Addition of Alkyne: Add the terminal alkyne (1.2-2.0 eq) to the mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.

Cross-Coupling Workflow Diagram:

A 2-Substituted-6-chloronicotinate B Suzuki Coupling (Boronic Acid, Pd catalyst, Base) A->B C Sonogashira Coupling (Alkyne, Pd catalyst, Cu(I), Base) A->C D 6-Aryl/Vinyl Product B->D E 6-Alkynyl Product C->E

References

Introduction: The Strategic Imperative of Fluorine in Nicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Nicotinic Acids

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery and development.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered lipophilicity, and modulated acidity (pKa)—provide a powerful toolkit for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][3] Nicotinic acid (vitamin B3) and its derivatives, fundamental components in various biological processes, represent a particularly fertile ground for the application of fluorine chemistry. The strategic placement of fluorine atoms on the pyridine ring of nicotinic acid can lead to novel derivatives with enhanced therapeutic potential, finding applications in areas ranging from oncology to neuroimaging.[4][5]

This technical guide offers a comprehensive exploration of the discovery and synthesis of novel fluorinated nicotinic acids. It is designed for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the underlying scientific rationale for experimental choices. We will delve into the profound impact of fluorination on molecular properties, survey a range of synthetic methodologies, and examine the applications of these compounds in the pursuit of next-generation therapeutics.

Chapter 1: The Physicochemical and Pharmacokinetic Consequences of Fluorination

The introduction of fluorine into the nicotinic acid scaffold is a deliberate strategy to modulate its drug-like properties. The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond are key to these modifications.

Modulation of Acidity (pKa)

Fluorine's strong electron-withdrawing nature significantly influences the acidity of the carboxylic acid group in nicotinic acid. The extent of this influence is dependent on the position of the fluorine atom relative to the carboxyl group. This modulation of pKa can have profound effects on a molecule's solubility, membrane permeability, and interaction with biological targets.

Impact on Lipophilicity and Metabolic Stability

A common misconception is that fluorination invariably increases lipophilicity. While this can be true, the strategic placement of fluorine can also be used to fine-tune this property. More importantly, the C-F bond is exceptionally stable and resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[1] This increased metabolic stability often leads to improved bioavailability and a longer in vivo half-life of the drug candidate.[2]

Fluorinated Moieties as Carboxylic Acid Bioisosteres

In some contexts, highly fluorinated groups can serve as bioisosteres for the carboxylic acid functionality itself.[6][7][8] This strategy is employed to replace a carboxylic acid while maintaining key interactions with the biological target, potentially improving properties like CNS penetration.[8][9] For instance, fluorinated alcohols and phenols are being investigated as potential carboxylic acid surrogates.[6][7]

Chapter 2: General Synthetic Strategies for Fluorinated Pyridines

The synthesis of fluorinated pyridines, the core of fluorinated nicotinic acids, presents unique challenges due to the electron-deficient nature of the pyridine ring.[1] However, a number of reliable methods have been developed.

Nucleophilic Aromatic Substitution (SNA r)

The replacement of a good leaving group, such as a halogen or a nitro group, by a fluoride ion is a common strategy. The success of this reaction is highly dependent on the activation of the pyridine ring by electron-withdrawing groups.

The Balz-Schiemann Reaction

A classic method for introducing fluorine onto an aromatic ring, the Balz-Schiemann reaction involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding amine.

Late-Stage Fluorination

Recent advances have focused on the development of methods for introducing fluorine at a late stage in a synthetic sequence.[10] This is highly advantageous in drug discovery as it allows for the rapid generation of fluorinated analogs from advanced intermediates.

Chapter 3: Specific Synthetic Routes to Key Fluorinated Nicotinic Acids

The following sections provide detailed methodologies for the synthesis of specific isomers of fluorinated nicotinic acid, highlighting the practical application of the general strategies discussed above.

Synthesis of 5-Fluoronicotinic Acid

A multi-step synthesis starting from 2-amino-3-methylpyridine is a well-established route to 5-fluoronicotinic acid.[11] This pathway involves nitration, conversion to a chloropyridine, reduction, a modified Schiemann reaction, and final oxidation.

Experimental Protocol: Synthesis of 5-Fluoronicotinic Acid

  • Nitration of 2-Amino-3-methylpyridine: Convert 2-amino-3-methylpyridine to 2-hydroxy-3-methyl-5-nitropyridine. This is achieved by first forming the nitramine, which then rearranges upon heating.[11]

  • Chlorination: Treat the 2-hydroxy-3-methyl-5-nitropyridine with phosphorus oxychloride to yield 2-chloro-3-methyl-5-nitropyridine.[11]

  • Reduction and Dehalogenation: Simultaneously reduce the nitro group and remove the chlorine atom by catalytic hydrogenation over palladium-charcoal to give 3-methyl-5-aminopyridine.[11]

  • Schiemann Reaction: Convert the 3-methyl-5-aminopyridine to 3-methyl-5-fluoropyridine via a modified Schiemann reaction.[11]

  • Oxidation: Oxidize the methyl group of 3-methyl-5-fluoropyridine using an oxidizing agent like potassium permanganate to afford 5-fluoronicotinic acid.[11]

A patented alternative involves the oxidation of 3-fluoroquinoline to 5-fluoroquinolinic acid, followed by decarboxylation.[12]

Workflow for the Synthesis of 5-Fluoronicotinic Acid

G A 2-Amino-3-methylpyridine B 2-Hydroxy-3-methyl-5-nitropyridine A->B Nitration C 2-Chloro-3-methyl-5-nitropyridine B->C POCl3 D 3-Methyl-5-aminopyridine C->D H2, Pd/C E 3-Methyl-5-fluoropyridine D->E Schiemann Reaction F 5-Fluoronicotinic Acid E->F Oxidation (KMnO4)

Caption: Synthesis of 5-Fluoronicotinic Acid.

Synthesis of 6-Fluoronicotinic Acid

6-Fluoronicotinic acid is a valuable building block, particularly for the synthesis of PET imaging tracers.[4] A recent patent describes a method starting from 2,5-dibromopyridine.[13]

Experimental Protocol: Synthesis of 6-Fluoronicotinic Acid

  • Grignard Exchange and Carboxylation: Mix 2,5-dibromopyridine with a catalyst (e.g., cuprous bromide) in an organic solvent. Perform a selective Grignard exchange with isopropyl magnesium chloride, followed by reaction with a chloroformate to obtain a 6-bromonicotinate ester.[13]

  • Fluorination and Hydrolysis: React the 6-bromonicotinate with anhydrous tetramethylammonium fluoride in an organic solvent with heating. After the reaction, remove the solvent and add an acidic or alkaline solution to hydrolyze the ester, yielding 6-fluoronicotinic acid.[13]

Workflow for the Synthesis of 6-Fluoronicotinic Acid

G A 2,5-Dibromopyridine B 6-Bromonicotinate Ester A->B 1. i-PrMgCl, Catalyst 2. Chloroformate C 6-Fluoronicotinic Acid B->C 1. (CH3)4NF 2. Hydrolysis

Caption: Synthesis of 6-Fluoronicotinic Acid.

Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

The synthesis of nicotinic acids bearing a trifluoromethyl group often involves building the pyridine ring from fluorinated precursors.[14] These compounds are key intermediates for certain enzyme inhibitors.[14]

Chapter 4: Applications in Drug Discovery and Development

Fluorinated nicotinic acids are not just academic curiosities; they are actively employed in the development of new therapeutic and diagnostic agents.

Tracers for Positron Emission Tomography (PET) Imaging

6-Fluoronicotinic acid is a prominent building block for the synthesis of PET tracers.[4] By incorporating the fluorine-18 isotope, researchers can create radioligands to visualize and quantify biological processes in vivo, which is crucial for early disease detection and monitoring treatment efficacy.[4][7] The synthesis of [18F]FNA-conjugated folate is a prime example of its application in imaging inflammatory diseases.[15]

Development of Novel Anticancer Agents

Derivatives of fluorinated nicotinic acids have been investigated for their potential in oncology.[4] For instance, a derivative of quinoline-8-yl-nicotinamide synthesized from 6-fluoronicotinic acid has been studied for the treatment of pancreatic cancer.[16] Furthermore, novel nicotinic acid derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[5]

Agonists of the Niacin Receptor GPR109a

Fluorinated pyrazole acids, which share structural similarities with fluorinated nicotinic acids, have been identified as potent and selective agonists of the high-affinity niacin receptor GPR109a.[17] This highlights the potential for fluorinated nicotinic acid derivatives to modulate this important therapeutic target.

Chapter 5: Future Perspectives and Challenges

The field of fluorinated nicotinic acids continues to evolve, driven by advances in synthetic methodology and a deeper understanding of the role of fluorine in drug design.

The development of more efficient and regioselective late-stage fluorination techniques for pyridine rings remains a key area of research.[10] Such methods would greatly accelerate the exploration of the chemical space around the nicotinic acid scaffold.

As our understanding of the subtleties of fluorine's effects on molecular properties grows, we can expect the design of even more sophisticated fluorinated nicotinic acid derivatives with tailored pharmacokinetic and pharmacodynamic profiles. The continued fusion of fluorine chemistry with the versatile nicotinic acid framework promises to deliver a new generation of innovative therapeutics and diagnostic tools.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Mass Spectrometry in Drug Discovery and Development

Abstract

Mass spectrometry (MS) has evolved from a specialized analytical technique into an indispensable cornerstone of the pharmaceutical industry.[1][2][3] Its unparalleled sensitivity, specificity, and versatility empower researchers, scientists, and drug development professionals to navigate the complex journey from initial concept to market-approved therapeutic.[4] This guide provides a comprehensive overview of the core methodologies and critical applications of mass spectrometry across the entire drug development pipeline. We will delve into the fundamental principles that govern MS-based analysis, explore its application in target identification, lead optimization, ADME/Tox studies, and biopharmaceutical characterization, and discuss the self-validating systems for robust data interpretation. By synthesizing technical accuracy with field-proven insights, this guide serves as a technical resource for leveraging mass spectrometry to accelerate and de-risk the development of both small-molecule drugs and complex biologics.

Part I: Fundamental Principles of Mass Spectrometry in a Pharmaceutical Context

The power of mass spectrometry lies in its ability to measure the mass-to-charge ratio (m/z) of ionized molecules.[5] This fundamental measurement provides a wealth of information, from the precise molecular weight of a new chemical entity (NCE) to the intricate structural details of a therapeutic protein.[1][6] When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS becomes a formidable tool for analyzing complex biological mixtures.[1][4]

Core Concepts: The Three Pillars of MS

A mass spectrometer, regardless of its specific design, operates on three core principles:

  • Ionization: The sample molecule, which is initially neutral, must be converted into a charged ion in the gas phase. The choice of ionization source is critical and depends on the analyte's properties (e.g., polarity, thermal stability, molecular weight).

  • Mass Analysis: The newly formed ions are then sorted and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, which uses electric and/or magnetic fields.

  • Detection: The separated ions are detected, and their abundance is measured, generating a mass spectrum that plots ion intensity versus m/z.

Key Ionization Sources & Mass Analyzers

The selection of an appropriate ionization source and mass analyzer is a critical experimental choice driven by the analytical question at hand. For instance, electrospray ionization is gentle and ideal for large, non-volatile biomolecules, while high-resolution analyzers like the Orbitrap provide the mass accuracy needed to determine the elemental composition of an unknown metabolite.[1][7][8]

Table 1: Comparison of Common Ionization Sources and Mass Analyzers

Component Type Principle Typical Analytes Key Strengths
Ionization Source Electrospray Ionization (ESI)Soft ionization creating ions from solution; ideal for polar and large molecules.[1][9]Peptides, Proteins, Oligonucleotides, Polar Small MoleculesGentle, suitable for non-volatile and thermally labile compounds.[1]
Atmospheric Pressure Chemical Ionization (APCI)Uses a corona discharge to ionize the sample in the gas phase; for less polar compounds.[1][6]Non-polar to moderately polar small molecules, steroids, lipidsHandles high flow rates, less susceptible to matrix effects than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI)Analyte is co-crystallized with a matrix, which absorbs laser energy to desorb and ionize the analyte.[1]Proteins, Polymers, Tissues (Imaging)High mass range, tolerant of salts, suitable for complex mixtures.[10]
Mass Analyzer QuadrupoleUses oscillating electrical fields to filter ions by m/z, allowing only a specific range to pass through.[11]Small to medium-sized moleculesRobust, cost-effective, excellent for quantitative analysis (SRM/MRM).[11]
Time-of-Flight (TOF)Ions are accelerated by an electric field; their m/z is determined by the time it takes to reach the detector.[11][12]All molecule types, especially large biomoleculesHigh mass range, fast acquisition speed.[11]
OrbitrapIons are trapped in an orbital motion around a central spindle; their frequency of oscillation is related to their m/z.[13]All molecule typesUltra-high resolution and mass accuracy.[14]
Fourier-Transform Ion Cyclotron Resonance (FT-ICR)Ions are trapped in a magnetic field, and their cyclotron frequency is measured to determine m/z.[12]Complex mixtures, proteomics, metabolomicsHighest available resolution and mass accuracy.[12]
The Power of Separation: Hyphenated Techniques

For complex samples typical in drug development (e.g., plasma, cell lysates), direct MS analysis is often confounded by the sheer number of different molecules.[15] Coupling a separation technique, most commonly High-Performance Liquid Chromatography (HPLC), to the mass spectrometer (LC-MS) is standard practice.[11][12][16] The LC separates components of the mixture over time before they enter the MS, reducing ion suppression and allowing for the individual analysis of co-eluting compounds.[13]

LC_MS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Autosampler 1. Sample Injection (e.g., Plasma Extract) LC_Column 2. Chromatographic Separation (e.g., Reversed-Phase) Autosampler->LC_Column Mobile Phase Flow Ion_Source 3. Ionization (e.g., ESI) LC_Column->Ion_Source Eluent Mass_Analyzer 4. Mass Analysis (e.g., Q-TOF) Ion_Source->Mass_Analyzer Ion Beam Detector 5. Detection Mass_Analyzer->Detector Data_System 6. Data Acquisition & System Control Detector->Data_System

General workflow of a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Part II: Methodological Applications Across the Drug Development Pipeline

Mass spectrometry is not a single tool but a versatile platform applied at nearly every stage of pharmaceutical R&D.[1] Its applications range from discovering the protein a drug binds to, to ensuring the final product's purity and stability.

Stage 1: Target Identification and Validation

A fundamental challenge in drug discovery is confirming that a drug engages its intended biological target and identifying any unintended "off-targets" that could lead to toxicity.[17] Mass spectrometry-based proteomics has become a key technology for this purpose.[17][18]

  • Causality Behind the Method: Techniques like Limited Proteolysis-coupled MS (LiP-MS) or Thermal Proteome Profiling (TPP) are based on a simple principle: when a drug binds to a protein, it can alter the protein's structure or stability.[17] MS can detect these subtle changes across thousands of proteins simultaneously, providing an unbiased map of a drug's interactions within the complex cellular environment.[17] This approach is superior to traditional methods that can only test one or a few proteins at a time.[19]

Target_Identification cluster_treatment Cellular Treatment cluster_processing Sample Processing cluster_analysis MS Analysis & Data Drug Drug Compound Cells_Treated Treated Cells Drug->Cells_Treated Cells_Control Control Cells Lysis_Control Cell Lysis Cells_Control->Lysis_Control Lysis_Treated Cell Lysis Cells_Treated->Lysis_Treated Proteolysis_Control Proteolysis (e.g., Trypsin) Lysis_Control->Proteolysis_Control Proteolysis_Treated Proteolysis (e.g., Trypsin) Lysis_Treated->Proteolysis_Treated Labeling Quantitative Labeling (e.g., Isobaric Tags) Proteolysis_Control->Labeling Proteolysis_Treated->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Target_List On/Off-Target List Data_Analysis->Target_List

Chemoproteomics workflow for identifying drug targets and off-targets.
Stage 2: Hit-to-Lead and Lead Optimization

In this phase, promising "hit" compounds are chemically modified to improve their efficacy, selectivity, and drug-like properties. MS is critical for both structural confirmation and purity assessment.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) is a cornerstone technique for confirming the chemical structure of synthesized compounds.[12] In MS/MS, a specific ion (the "parent" ion) is selected and fragmented, and the masses of the resulting "daughter" ions are measured.[12] This fragmentation pattern serves as a unique structural fingerprint, allowing chemists to verify that the correct molecule has been synthesized.[12]

  • Impurity Profiling: Ensuring the purity of an active pharmaceutical ingredient (API) is a regulatory requirement and is crucial for safety.[5] MS offers exceptional sensitivity for detecting and identifying process-related impurities and degradation products, even at trace levels.[2][12] High-resolution MS (HRMS) is particularly powerful, as it provides accurate mass measurements that can help deduce the elemental formula of an unknown impurity.[8]

Stage 3: Preclinical Development - ADME & Toxicology

Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to its development.[20] LC-MS is the dominant analytical tool for these studies due to its speed, sensitivity, and specificity.[13][20][21]

  • Metabolite Identification: When a drug is metabolized, its structure is chemically altered. These metabolites can be inactive, active, or even toxic.[8][21] Identifying the structure of metabolites is critical for understanding a drug's efficacy and safety profile.[13][21] LC-MS/MS is used to detect and structurally characterize metabolites in complex biological matrices like plasma, urine, and feces.[21][22]

  • Quantitative Bioanalysis (Pharmacokinetics): Pharmacokinetic (PK) studies measure how the concentration of a drug changes over time in the body.[20][23] These studies are essential for determining appropriate dosing regimens.[4] LC-MS/MS, particularly using triple quadrupole instruments, is the gold standard for quantitative bioanalysis, offering high sensitivity and a wide dynamic range for accurately measuring drug concentrations in biological fluids.[4][11]

Protocol: A Self-Validating System for Metabolite Identification using LC-HRMS

This protocol outlines a robust, self-validating workflow for identifying drug metabolites in an in vitro liver microsome incubation.

  • Incubation: Incubate the parent drug compound with liver microsomes and necessary cofactors (e.g., NADPH). Include a control incubation without the cofactor to differentiate between enzymatic and non-enzymatic degradation.

  • Sample Preparation: Stop the reaction (e.g., with cold acetonitrile) to precipitate proteins. Centrifuge to pellet the protein and collect the supernatant containing the drug and its metabolites.

  • LC-HRMS Acquisition:

    • Inject the supernatant onto a reversed-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Acquire data in two modes simultaneously or in consecutive injections:

      • Full Scan MS: Acquire high-resolution data to detect the parent drug and all potential metabolites. This provides accurate mass information for formula generation.

      • Data-Dependent MS/MS (dd-MS2): The instrument automatically selects the most intense ions from the full scan and fragments them to generate MS/MS spectra. This provides structural information.

  • Data Processing & Causality:

    • Metabolite Prediction: Use software to predict likely metabolic transformations (e.g., oxidation, glucuronidation) and their corresponding mass shifts from the parent drug.

    • Data Mining: Search the Full Scan MS data for the accurate masses corresponding to the predicted metabolites. The high mass accuracy of HRMS minimizes false positives.

    • Structural Confirmation: Compare the MS/MS fragmentation pattern of the parent drug with that of a suspected metabolite. Common fragments between the two validate the core structure, while mass shifts in other fragments pinpoint the site of modification. This internal comparison provides a self-validating loop.

    • Control Comparison: Ensure that potential metabolite peaks are absent or significantly reduced in the control incubation, confirming they are products of enzymatic metabolism.

Stage 4: Biopharmaceutical (Large Molecule) Characterization

Biologics like monoclonal antibodies (mAbs) are far more complex than small molecules. MS is an essential tool for characterizing these products to ensure their identity, purity, and consistency, which are critical quality attributes (CQAs).[16][24]

  • Intact Mass Analysis: Confirms the correct molecular weight of the entire protein and can detect major modifications or truncations.[16]

  • Peptide Mapping: The protein is digested into smaller peptides, which are then analyzed by LC-MS/MS. This provides confirmation of the amino acid sequence and is a powerful method for identifying and locating post-translational modifications (PTMs) like oxidation or deamidation.[12]

  • Glycan Analysis: Glycosylation is a critical PTM for many therapeutic proteins, affecting their efficacy and safety. MS is used to characterize the complex array of sugar structures (glycans) attached to the protein.[12]

  • Higher-Order Structure (HOS): Techniques like Hydrogen-Deuterium Exchange MS (HDX-MS) can provide insights into the protein's 3D conformation and dynamics, which are crucial for its biological function.[24]

Part III: Data Analysis and Interpretation

Qualitative vs. Quantitative Analysis
  • Qualitative analysis answers "What is it?". This involves interpreting mass spectra to determine a molecule's identity and structure, as seen in impurity identification and metabolite profiling.[12][20]

  • Quantitative analysis answers "How much is there?". This requires precise measurement of ion abundance to determine the concentration of an analyte, which is the foundation of pharmacokinetic studies and biomarker validation.[12][19][26] Isotope dilution, which uses a stable isotope-labeled version of the analyte as an internal standard, is a key strategy for achieving high accuracy and precision.[4][12]

Trustworthiness in Proteomics: The Target-Decoy Search Strategy

In large-scale proteomics experiments, thousands of MS/MS spectra are matched against vast protein sequence databases.[27] This creates a statistical challenge of sorting correct peptide identifications from random, incorrect matches. The target-decoy search strategy is a universally accepted, self-validating system to control the false discovery rate (FDR).[27]

  • The Logic: A "decoy" database is created, typically by reversing the sequences of all the proteins in the real ("target") database. The experimental MS/MS data is then searched against a combined database containing both target and decoy sequences.[27]

  • Self-Validation: Any match to a decoy sequence is, by definition, a false positive. Based on the assumption that incorrect matches occur randomly from both target and decoy sequences, the number of decoy matches can be used to accurately estimate the number of false positives within the target matches.[27] This allows researchers to apply a score threshold to their results to achieve a statistically valid and trustworthy FDR, typically 1%.

Target_Decoy cluster_database Sequence Database MS_Data Experimental MS/MS Spectra Search_Engine Database Search Engine MS_Data->Search_Engine Target_DB Target DB (Real Sequences) Decoy_DB Decoy DB (Reversed Sequences) Target_DB->Search_Engine Decoy_DB->Search_Engine Results Search Results (Peptide-Spectrum Matches) Search_Engine->Results FDR_Calc FDR Calculation (Based on Decoy Hits) Results->FDR_Calc Final_List Filtered Peptide List (e.g., FDR < 1%) FDR_Calc->Final_List

The Target-Decoy strategy for controlling the False Discovery Rate (FDR).

Part IV: Future Perspectives and Emerging Technologies

The field of mass spectrometry is continually innovating, pushing the boundaries of sensitivity, speed, and application.[28][29]

  • MS Imaging: Mass Spectrometry Imaging (MSI) allows for the visualization of the spatial distribution of drugs and their metabolites directly in tissue slices, providing critical insights into drug localization and target engagement.[1]

  • Miniaturization: The development of portable and miniature MS systems holds the promise of moving mass analysis from the central lab to the point of need, such as in manufacturing suites for real-time monitoring.[1]

  • Single-Cell Analysis: Emerging MS technologies are approaching the sensitivity required to analyze the proteome of individual cells, which will revolutionize our understanding of cellular heterogeneity in disease and drug response.[5]

  • AI and Machine Learning: The integration of artificial intelligence and machine learning with MS is set to transform data analysis, enabling more predictive impurity profiling, biomarker discovery, and even faster data interpretation.[5]

Conclusion

Mass spectrometry is an unequivocally essential and multifaceted technology in modern drug discovery and development.[1][12] Its ability to provide precise qualitative and quantitative data on a vast range of molecules, from small-molecule APIs to large therapeutic antibodies, makes it a critical tool at every stage of the pharmaceutical lifecycle.[3][28] As the technology continues to advance in resolution, speed, and integration with other methods, its role will only expand, further accelerating the journey from molecule to medicine and enabling the development of safer, more effective therapies.[4]

References

The Strategic Role of Methyl 6-chloro-2-fluoronicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Halogenated Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a ubiquitous and versatile scaffold, forming the core of numerous therapeutic agents.[1] The strategic placement of halogen substituents on this ring can dramatically influence a molecule's physicochemical properties and biological activity. Methyl 6-chloro-2-fluoronicotinate, a di-halogenated pyridine derivative, has emerged as a highly valuable building block in drug discovery. Its unique electronic and steric profile makes it a sought-after intermediate for the synthesis of complex molecular architectures targeting a range of diseases. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering field-proven insights for its effective utilization in medicinal chemistry programs.

The chlorine atom at the 6-position and the fluorine atom at the 2-position of the pyridine ring are not mere decorations; they are critical functional groups that impart specific reactivity and properties. The high electronegativity of both halogens creates a polarized aromatic system, making the ring susceptible to nucleophilic attack.[2] This heightened reactivity is the cornerstone of its utility as a synthetic intermediate. Furthermore, the presence of chlorine can introduce favorable pharmacokinetic properties in the final drug molecule, a phenomenon sometimes referred to as the "magic chloro" effect, which can enhance binding affinity and metabolic stability.

I. Synthesis of this compound: A Strategic Approach

The efficient and scalable synthesis of this compound is paramount for its application in drug development. While a direct, one-pot synthesis is not commonly reported, a multi-step approach starting from readily available precursors is a feasible strategy. A logical synthetic pathway can be devised based on established methodologies for the preparation of related halogenated nicotinic acids and their esters.

One plausible approach involves the construction of a dihydroxynicotinate precursor followed by a halogenation step, a strategy that has been successfully employed for similar molecules.[3]

Proposed Synthetic Pathway:

Synthesis_of_Methyl_6-chloro-2-fluoronicotinate cluster_0 Step 1: Ring Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Selective Dechlorination (Hypothetical) Ethyl_fluoroacetate Ethyl fluoroacetate Intermediate_A Enolate Intermediate Ethyl_fluoroacetate->Intermediate_A 1. Ethyl_formate Ethyl formate Ethyl_formate->Intermediate_A Sodium_methoxide Sodium methoxide Sodium_methoxide->Intermediate_A Methyl_2,6-dihydroxy-5-fluoronicotinate Methyl 2,6-dihydroxy-5-fluoronicotinate Intermediate_A->Methyl_2,6-dihydroxy-5-fluoronicotinate 2. + Methyl malonamate 3. Acid workup Methyl_malonamate Methyl malonamate Methyl_2,6-dichloro-5-fluoronicotinate Methyl 2,6-dichloro-5-fluoronicotinate Methyl_2,6-dihydroxy-5-fluoronicotinate->Methyl_2,6-dichloro-5-fluoronicotinate + POCl3, Heat POCl3 Phosphorus oxychloride (POCl3) Target_Molecule This compound Methyl_2,6-dichloro-5-fluoronicotinate->Target_Molecule Selective reduction Reducing_agent Selective Reducing Agent (e.g., H2, Pd/C, base)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Adapted from related syntheses):

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate [3]

  • To a solution of ethyl fluoroacetate and ethyl formate at 0°C, add sodium methoxide.

  • After stirring for several hours at room temperature, add a solution of methyl malonamate in methanol and heat the mixture to reflux.

  • Upon completion of the reaction, add hydrochloric acid to the hot mixture.

  • Allow the mixture to stand at 0°C to facilitate precipitation.

  • Filter the solid, wash with water, and dry under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.

Step 2: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate [3]

  • In a pressure-rated autoclave, charge methyl 2,6-dihydroxy-5-fluoronicotinate and phosphorus oxychloride.

  • Seal the autoclave and heat to a high temperature (e.g., 170°C) for an extended period (e.g., 20 hours).

  • After cooling, carefully quench the reaction mixture and extract the product with a suitable organic solvent (e.g., methylene chloride).

  • Concentrate the organic extracts to obtain the crude methyl 2,6-dichloro-5-fluoronicotinate.

Step 3: Selective Dechlorination to this compound (Hypothetical)

This step is more speculative and would require optimization. Based on a patented process for a similar molecule, selective removal of the chlorine at the 2-position could be achieved through catalytic hydrogenation.[4]

  • Dissolve methyl 2,6-dichloro-5-fluoronicotinate in a suitable solvent such as ethyl acetate.

  • Add a catalyst, for example, palladium on carbon (Pd/C), and a base like triethylamine.

  • Hydrogenate the mixture under a hydrogen atmosphere until the selective removal of the 2-chloro group is observed by analytical techniques (e.g., TLC, LC-MS).

  • Filter the catalyst and concentrate the filtrate. Purify the residue by column chromatography to obtain this compound.

Table 1: Summary of Reagents and Conditions for Proposed Synthesis

StepKey Reagents and SolventsTemperatureReaction TimeKey Transformation
1Ethyl fluoroacetate, Ethyl formate, Sodium methoxide, Methyl malonamate, Methanol, HCl0°C to RefluxSeveral hoursRing formation to dihydroxy nicotinate
2Phosphorus oxychlorideHigh Temp (e.g., 170°C)~20 hoursDichlorination of the dihydroxy nicotinate
3H₂, Pd/C, Triethylamine, Ethyl acetateRoom TempVariableSelective dechlorination

II. Chemical Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of this compound is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen, combined with the inductive effects of the two halogen atoms and the ester group, renders the pyridine ring electron-deficient and thus activated towards attack by nucleophiles.[5]

Both the 2-fluoro and 6-chloro substituents are potential leaving groups in an SNAr reaction. The relative reactivity of these positions is a key consideration for synthetic planning. Generally, in nucleophilic aromatic substitution on halogenated pyridines, a fluorine substituent is more readily displaced than a chlorine substituent due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic.[2]

SNAr_Reactivity Start This compound Intermediate_2 Meisenheimer Complex (Attack at C2) Start->Intermediate_2 Attack at C2 (more favorable) Intermediate_6 Meisenheimer Complex (Attack at C6) Start->Intermediate_6 Attack at C6 (less favorable) Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate_2 Nucleophile->Intermediate_6 Product_2 2-substituted product Intermediate_2->Product_2 Loss of F- Product_6 6-substituted product Intermediate_6->Product_6 Loss of Cl-

Caption: Regioselectivity in the nucleophilic aromatic substitution of this compound.

This differential reactivity allows for the selective functionalization of the pyridine ring. By carefully choosing the nucleophile and reaction conditions, chemists can direct the substitution to either the 2- or 6-position, although displacement of the fluorine at the 2-position is generally favored.

III. Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its ability to undergo selective nucleophilic aromatic substitution allows for the introduction of various pharmacophoric groups, leading to the development of potent and selective inhibitors for various drug targets.

Case Study: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6] The pyridine core of this compound can serve as a bioisostere for the purine ring of ATP, the natural substrate for kinases. By appending appropriate substituents, potent and selective kinase inhibitors can be developed.

While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, its application can be illustrated through the synthesis of analogous structures found in potent kinase inhibitors. For instance, the 2-amino-6-chloropyridine moiety is a common feature in many kinase inhibitors.

Hypothetical Workflow for the Synthesis of a Kinase Inhibitor Precursor:

Kinase_Inhibitor_Synthesis Start This compound SNAr_Step SNAr Reaction Start->SNAr_Step Amine Primary or Secondary Amine (R-NH2) Amine->SNAr_Step Intermediate Methyl 2-amino-6-chloronicotinate derivative SNAr_Step->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Carboxylic_Acid 2-Amino-6-chloronicotinic acid derivative Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Final_Product Kinase Inhibitor Candidate Amide_Coupling->Final_Product Carboxylic_Acid->Amide_Coupling Amine_Partner Amine Coupling Partner Amine_Partner->Amide_Coupling

Caption: General workflow for the synthesis of a kinase inhibitor candidate from this compound.

Step-by-Step Protocol for a Hypothetical Kinase Inhibitor Precursor:

  • Nucleophilic Aromatic Substitution:

    • Dissolve this compound in a polar aprotic solvent like DMF or DMSO.

    • Add a primary or secondary amine (the desired pharmacophore) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Heat the reaction mixture to drive the substitution of the 2-fluoro group.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the resulting methyl 2-amino-6-chloronicotinate derivative by column chromatography.

  • Ester Hydrolysis:

    • Dissolve the ester intermediate in a mixture of a suitable solvent (e.g., THF/methanol) and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the mixture at room temperature until the ester is completely hydrolyzed.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter and dry the solid to obtain the 2-amino-6-chloronicotinic acid derivative.

  • Amide Coupling:

    • Dissolve the carboxylic acid in a suitable solvent like DMF.

    • Add an amine coupling partner and a peptide coupling reagent (e.g., HATU, HBTU) along with a base (e.g., DIPEA).

    • Stir the reaction at room temperature until the amide bond formation is complete.

    • Purify the final kinase inhibitor candidate by preparative HPLC or column chromatography.

Table 2: Representative Data for a Hypothetical Kinase Inhibitor Synthesis

StepStarting MaterialKey ReagentProductTypical Yield (%)
SNArThis compoundAnilineMethyl 6-chloro-2-(phenylamino)nicotinate70-90
HydrolysisMethyl 6-chloro-2-(phenylamino)nicotinateLiOH6-Chloro-2-(phenylamino)nicotinic acid>90
Amide Coupling6-Chloro-2-(phenylamino)nicotinic acidBenzylamine, HATUN-benzyl-6-chloro-2-(phenylamino)nicotinamide60-80

IV. Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique pattern of halogen substitution provides a handle for selective functionalization through nucleophilic aromatic substitution, enabling the construction of complex molecular architectures. While its direct application in marketed drugs is not widely publicized, its value as a key intermediate in the synthesis of kinase inhibitors and other biologically active compounds is evident from the broader chemical literature.

As the demand for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase. Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to this intermediate and its analogues, as well as its application in the synthesis of novel drugs for a wider range of therapeutic targets.

References

Ethyl 6-chloro-2-fluoronicotinate: A Strategic Building Block for Modern Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, privileged scaffolds—molecular frameworks that exhibit binding affinity for a range of protein targets—are invaluable tools. The substituted pyridine ring is one such scaffold, and ethyl 6-chloro-2-fluoronicotinate has emerged as a particularly strategic starting material. This guide provides a detailed examination of this building block, elucidating its chemical properties, reactivity, and strategic application in the synthesis of advanced kinase inhibitors, with a focus on explaining the rationale behind synthetic choices to empower researchers in their drug discovery efforts.

Introduction: The Power of the Pyridine Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction. The ATP binding site, a highly conserved pocket across the kinome, presents a prime target for competitive inhibitors. Successful kinase inhibitors often feature a heterocyclic core that can form critical hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP.

The pyridine ring, due to its nitrogen atom's ability to act as a hydrogen bond acceptor, is a highly effective hinge-binding motif. Furthermore, strategic substitution on the pyridine ring allows for the precise placement of vectors that can interact with other regions of the ATP pocket, such as the solvent-front and the back pocket, thereby enhancing both potency and selectivity. Ethyl 6-chloro-2-fluoronicotinate is a pyridine derivative that offers a unique combination of reactive sites, making it a powerful and versatile precursor for constructing complex kinase inhibitors.[1]

Physicochemical Properties and Reactivity Profile

Ethyl 6-chloro-2-fluoronicotinate is an organic compound with the molecular formula C₈H₇ClFNO₂.[1] Its structure is defined by a pyridine ring bearing an ethyl ester at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 6-position. This specific arrangement of functional groups dictates its reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).

PropertyValueSource
Molecular Weight203.60 g/mol (Calculated)
Molecular FormulaC₈H₇ClFNO₂[1]
AppearanceWhite to light yellow solid or liquid[2]
Lipophilicity (XLogP)~2.4[1]
Key Reactive SitesC2-F, C6-Cl, C3-Ester[1]

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is significantly amplified by the electron-withdrawing nature of the ester group and the ring nitrogen. Consequently, the positions ortho and para to these activating features (C2, C4, and C6) are highly susceptible to SNAr reactions.[3][4]

The Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

A critical aspect of using ethyl 6-chloro-2-fluoronicotinate is controlling the regioselectivity of the SNAr reaction. Both the C2-F and C6-Cl bonds can be displaced by nucleophiles. The general order of halide lability in SNAr is F > Cl > Br > I, because the rate-determining step is typically the initial nucleophilic attack, which is favored on the most electron-deficient carbon.[5] The highly electronegative fluorine atom polarizes the C-F bond more effectively than chlorine, making the C2 carbon more electrophilic and thus more susceptible to attack.

This inherent reactivity provides a predictable and powerful synthetic handle. In the majority of cases, reaction with a nucleophile (e.g., an amine) will result in the selective displacement of the fluoride at the C2 position, leaving the C6-chloro and C3-ester groups intact for subsequent transformations.

SNAr_Selectivity cluster_0 Dominant Pathway cluster_1 Minor/Forced Pathway Start Ethyl 6-chloro-2-fluoronicotinate Intermediate Meisenheimer Complex (Attack at C2) Start->Intermediate + Nu:⁻ (e.g., R-NH₂) Product2 C6-Substituted Product Start->Product2 Harsh Conditions or C2-blocking Product1 C2-Substituted Product Intermediate->Product1 - F⁻ caption Regioselectivity of SₙAr on the Nicotinate Core

Figure 1: Preferential SₙAr at the C2 position.

Application in Kinase Inhibitor Synthesis: A Case Study Approach

The true value of ethyl 6-chloro-2-fluoronicotinate is demonstrated by its application in multi-step syntheses of potent and selective kinase inhibitors. Its architecture allows for a modular, convergent synthesis strategy.

General Synthetic Workflow

A common strategy involves three key stages, leveraging the differential reactivity of the building block's functional groups.

General_Workflow A Ethyl 6-chloro-2-fluoronicotinate B Step 1: SₙAr at C2 (Hinge-Binder Introduction) A->B C Step 2: Ester Hydrolysis/Amidation (Solvent-Front Moiety) B->C D Step 3: Cross-Coupling at C6 (Back-Pocket Group) C->D E Final Kinase Inhibitor D->E caption Convergent Synthesis Strategy

Figure 2: A typical synthetic workflow.

Case Study: Synthesis of IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical enzyme in innate immunity signaling pathways, and its inhibition is a promising strategy for treating inflammatory diseases.[6] Several patented IRAK4 inhibitors utilize the 2-aminopyridine core derived from ethyl 6-chloro-2-fluoronicotinate.[7]

Step 1: Selective SNAr Reaction at C2

The synthesis commences with the reaction of ethyl 6-chloro-2-fluoronicotinate with a desired amine, which will ultimately form the hinge-binding element of the final inhibitor.

  • Protocol: Synthesis of Ethyl 2-amino-6-chloronicotinate Intermediate

    • To a solution of ethyl 6-chloro-2-fluoronicotinate (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, NMP) is added the desired primary or secondary amine (1.1-1.5 eq).

    • A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), is added to scavenge the HF generated.

    • The reaction mixture is heated, typically to 80-120 °C, and monitored by LC-MS until the starting material is consumed.

    • Upon completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

  • Expert Rationale:

    • Solvent Choice: High-boiling polar aprotic solvents like DMSO or NMP are chosen to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a practical rate. They effectively solvate the intermediate Meisenheimer complex, stabilizing the transition state.[8]

    • Base Selection: DIPEA is a common choice because it is a bulky, non-nucleophilic base. It will not compete with the desired amine nucleophile in attacking the pyridine ring.

    • Regioselectivity: As previously discussed, the higher electrophilicity of the C2 carbon ensures that the reaction proceeds with high regioselectivity, leaving the C6-Cl bond untouched for later functionalization.

Step 2: Ester Modification

With the C2 position functionalized, attention turns to the ethyl ester at C3. This group is often converted to an amide to introduce moieties that can interact with the solvent-exposed region of the kinase ATP pocket.

  • Protocol: Amide Bond Formation

    • The ethyl 2-amino-6-chloronicotinate intermediate is first saponified using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the corresponding carboxylic acid.

    • The resulting acid (1.0 eq) is dissolved in an anhydrous aprotic solvent (e.g., DMF).

    • A peptide coupling reagent, such as HATU or HOBt/EDC (1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added.

    • The desired amine (1.1 eq) is added, and the reaction is stirred at room temperature until completion.

    • Workup involves aqueous extraction and purification by chromatography.

  • Expert Rationale:

    • Two-Step Process: Direct amidation of the ester is possible but can be sluggish. The two-step hydrolysis-coupling sequence is more robust and generally provides higher yields with a wider range of amine substrates.

    • Coupling Reagents: Reagents like HATU are highly efficient and minimize side reactions and racemization (if chiral amines are used).

Step 3: Cross-Coupling at C6

The final step involves the functionalization of the C6 position via the chlorine atom. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction. This step is crucial for introducing larger, often hydrophobic groups that occupy the "back pocket" of the kinase, a key strategy for enhancing inhibitor selectivity.

  • Protocol: Suzuki Coupling

    • To a degassed mixture of a suitable solvent (e.g., dioxane/water) is added the 2,3-disubstituted-6-chloropyridine intermediate (1.0 eq), a boronic acid or ester (1.2 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • A palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 2-10 mol%) is added.

    • The mixture is heated under an inert atmosphere (N₂ or Ar) to 80-110 °C until the starting material is consumed.

    • Upon completion, the reaction is filtered, diluted with water, extracted, and purified by chromatography.

  • Expert Rationale:

    • Catalyst Choice: The choice of palladium catalyst and ligand is critical and often needs to be optimized for the specific substrates. Catalysts like Pd(dppf)Cl₂ are robust and effective for a wide range of aryl chlorides and boronic acids.

    • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Degassing the solvent and maintaining an inert atmosphere are essential for reproducible, high-yielding reactions.

Conclusion and Future Outlook

Ethyl 6-chloro-2-fluoronicotinate is a premier building block in medicinal chemistry due to its predictable, regioselective reactivity and the strategic handles it provides for constructing complex molecules. The ability to sequentially and selectively functionalize the C2, C3, and C6 positions allows for the efficient and modular synthesis of libraries of kinase inhibitors. By understanding the principles of nucleophilic aromatic substitution and modern cross-coupling chemistry, drug discovery scientists can fully exploit the potential of this versatile scaffold to develop the next generation of targeted therapeutics. The continued exploration of novel coupling partners and synthetic methodologies will further expand the utility of this invaluable chemical tool.

References

Introduction: The Strategic Importance of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Suzuki Coupling Reactions Using Methyl 6-chloro-2-fluoronicotinate

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of FDA-approved therapeutics. The strategic introduction of substituents, particularly fluorine atoms, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This compound has emerged as a highly valuable and versatile building block, providing a direct route to complex 2,3,6-trisubstituted pyridine derivatives.

This technical guide offers a deep dive into the application of the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning transformation—to this specific and challenging substrate.[1] We will move beyond simple procedural descriptions to explore the underlying causality of experimental choices, providing field-proven insights to empower researchers in the synthesis of novel chemical entities.

Understanding the Substrate: Reactivity and Electronic Profile

This compound is an electron-deficient heteroaromatic chloride. While aryl chlorides are more economical and often more readily available than their bromide or iodide counterparts, their lower reactivity presents a significant challenge, primarily due to the high activation barrier of the C-Cl bond cleavage.[2][3] The success of a Suzuki coupling hinges on understanding and leveraging the electronic contributions of each substituent on the pyridine ring.

  • The Chloro Group (C6): This is the coupling site. The strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle the rate-determining step, necessitating the use of highly active palladium catalyst systems.[4][5]

  • The Fluoro Group (C2): The high electronegativity of the fluorine atom exerts a strong inductive-withdrawing effect, which polarizes the pyridine ring. This electronic pull makes the C6-Cl bond more susceptible to oxidative addition by an electron-rich Pd(0) catalyst.

  • The Methyl Ester (C3): As another electron-withdrawing group, the methyl nicotinate moiety further activates the substrate, synergistically lowering the energy barrier for the initial catalytic step.

The combined electronic effects of the fluoro and ester groups are therefore critical for enabling efficient coupling at the otherwise sluggish chloro position.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] The efficacy of the entire process, especially with a demanding substrate like this compound, depends on the seamless execution of each step.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) int1 Oxidative Addition Intermediate L₂Pd(II)(Ar)(X) substrate Ar-X (this compound) substrate->int1 Oxidative Addition (Rate-Limiting Step) product Ar-R (Coupled Product) boronic R-B(OH)₂ boronate [R-B(OH)₃]⁻ (Activated Boronate) boronic->boronate Activation base Base (e.g., K₂CO₃) base->boronate int2 Transmetalation Intermediate L₂Pd(II)(Ar)(R) boronate->int2 int1->int2 Transmetalation int2->pd0 Catalyst Regeneration int2->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: An active, electron-rich Pd(0) complex, stabilized by ligands (L), inserts into the carbon-chlorine bond of the substrate. This is typically the slowest step for chloro-heterocycles and requires a catalyst system with high activity.[6]

  • Transmetalation: Before this step can occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[8][9] This boronate then transfers its organic moiety (R) to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[10]

Field-Proven Insights: Optimizing Key Reaction Parameters

The theoretical mechanism provides a roadmap, but successful synthesis lies in the rational selection of reagents and conditions. Each choice is a deliberate intervention to overcome specific energetic hurdles.

Pillar 1: The Catalyst and Ligand System

For challenging substrates like heteroaryl chlorides, the choice of palladium source and, more importantly, the ancillary ligand is paramount. Standard catalysts such as Pd(PPh₃)₄ are often ineffective.[3]

  • Expertise & Causality: The oxidative addition of a C-Cl bond requires a palladium center that is both highly electron-rich and not overly sterically hindered. Bulky, electron-donating phosphine ligands, often called "Buchwald ligands" (e.g., SPhos, XPhos), are the industry standard.[11] These ligands increase the electron density on the Pd(0) center, promoting its insertion into the C-Cl bond. Their steric bulk also facilitates the final reductive elimination step.[4][5] Modern, air-stable palladium precatalysts that incorporate these ligands are often used to ensure the reliable and reproducible formation of the active catalytic species.[12]

Pillar 2: The Role of the Base

The base is not a passive component; it is an essential activator in the catalytic cycle.[9]

  • Expertise & Causality: The primary role of the base is to react with the boronic acid to form a tetrahedral boronate complex.[8] This process increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center during transmetalation. The choice of base is a balance between reactivity and substrate stability.

    • K₂CO₃ / Na₂CO₃: Common, cost-effective, and moderately strong bases suitable for many couplings.

    • K₃PO₄ / Cs₂CO₃: Stronger bases that can accelerate the reaction, particularly with electron-poor or sterically hindered boronic acids. However, their higher basicity can risk hydrolysis of the methyl ester on the substrate if conditions are not carefully controlled.[13]

Pillar 3: The Solvent and Atmosphere

The reaction environment must be rigorously controlled to prevent catalyst deactivation and unwanted side reactions.

  • Expertise & Causality: Suzuki couplings are typically run in anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or DMF.[1]

    • Inert Atmosphere (Nitrogen/Argon): The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Degassing the solvent (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintaining the reaction under an inert atmosphere is critical for catalyst longevity and high yields.[3]

    • Water Content: While seemingly counterintuitive for a reaction requiring anhydrous conditions, the addition of a small amount of water (e.g., in a 10:1 dioxane/water mixture) can be beneficial. It helps to dissolve the inorganic base, thereby accelerating the formation of the crucial boronate species.[14] However, excess water can promote a key side reaction: protodeboronation, where the boronic acid is cleaved to an arene, reducing the overall yield.[8]

Data-Driven Protocols and Methodologies

The following sections provide actionable protocols and comparative data to guide experimental design.

Comparative Reaction Conditions

The table below summarizes typical conditions for the Suzuki coupling of substituted chloropyridines, providing a validated starting point for optimization.

Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C) / Time (h)Yield (%)Reference
4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.0)Toluene100 °C / 16 h~90% (Typical)[3][13]
3-Thiopheneboronic acidPd(OAc)₂ (3) / P(t-Bu)₃ (6)K₂CO₃ (2.0)Dioxane/H₂O100 °C / 12 h~85% (Typical)[9][13]
Phenylboronic acidPdCl₂(dppf) (5)Na₂CO₃ (2.0)DMF120 °C / 8 h~75-85% (Typical)[13][14]
4-Cyanophenylboronic acid[Pd(Amphos)₂Cl₂] (1)K₂CO₃ (1.5)Toluene90 °C / 5 hHigh Yields Reported[15][16]
Various Arylboronic acidsMicrowave ProtocolK₂CO₃ (2.0)Dioxane/H₂O150 °C / 20 minGenerally >80%[13][17]

Note: Yields are representative for activated chloropyridines and may vary based on the specific boronic acid used.

Experimental Workflow: A Self-Validating System

A robust experimental protocol incorporates checks and controls to ensure reproducibility. The following workflow is designed for the Suzuki coupling of this compound with a generic arylboronic acid.

Workflow cluster_prep 1. Reagent Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep1 Oven-dry glassware prep2 Add solids: Substrate (1.0 eq) Boronic Acid (1.2 eq) Base (2.0 eq) Catalyst/Ligand prep1->prep2 prep3 Seal vessel with septum prep2->prep3 react1 Evacuate & backfill with Argon (3x) prep3->react1 react2 Add degassed solvent via syringe react1->react2 react3 Heat to target temp (e.g., 100 °C) with stirring react2->react3 react4 Monitor by TLC/LC-MS react3->react4 work1 Cool to RT, dilute with EtOAc & Water react4->work1 work2 Separate layers, extract aqueous phase work1->work2 work3 Combine organics, wash with brine, dry (Na₂SO₄) work2->work3 work4 Concentrate in vacuo work3->work4 purify1 Purify crude material via Silica Gel Chromatography work4->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2

Caption: A standard experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: Conventional Thermal Suzuki Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane via syringe.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.[13][18]

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic Acid (0.6 mmol, 1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ adduct (0.025 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (3 mL) and Water (0.3 mL)

Procedure:

  • In a 5 mL microwave reaction vial, combine this compound, the arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃.

  • Add the 1,4-dioxane and water.

  • Seal the vial with a microwave cap and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform the same workup and purification procedure as described in Protocol 1.[13][17]

References

The Strategic Art of C-C and C-N Bond Formation: A Technical Guide to Palladium-Catalyzed Cross-Coupling of Methyl 6-Chloro-2-Fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the targeted functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, the pyridine nucleus, a privileged structure in a vast array of pharmaceuticals and agrochemicals, presents unique challenges and opportunities for synthetic diversification. This guide provides an in-depth technical exploration of palladium-catalyzed cross-coupling reactions utilizing methyl 6-chloro-2-fluoronicotinate as a versatile building block. We will delve into the mechanistic underpinnings and practical execution of key transformations, offering field-proven insights to empower your synthetic endeavors.

The strategic positioning of the chloro and fluoro substituents on the nicotinic acid framework of our title compound offers a valuable platform for selective bond formation. The electron-withdrawing nature of the pyridine nitrogen, ester, and fluorine atom renders the C6-chloro position particularly susceptible to oxidative addition to a palladium(0) center, making it the primary site for cross-coupling reactions. This inherent reactivity allows for the introduction of a diverse range of molecular fragments, paving the way for the rapid generation of compound libraries with novel biological activities.

The Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction stands as one of the most powerful and widely employed methods for the formation of C(sp²)–C(sp²) bonds, owing to its broad functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand is paramount in facilitating each of these steps, particularly the often rate-limiting oxidative addition of the C-Cl bond. Bulky, electron-rich phosphine ligands are a mainstay for this transformation as they stabilize the palladium(0) active catalyst and promote the oxidative addition step. The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Ar-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)2 / Base Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Product Ar-R Reductive Elimination->Product Product->Pd(0)L2 Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos (2,4,6-Triisopropylphenyl)phosphine (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene/Water (e.g., 10:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, pre-mix the palladium(II) acetate and XPhos in a portion of the toluene.

  • Add the catalyst pre-mixture to the reaction flask, followed by the remaining toluene and water.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosA common and effective catalyst system for coupling of aryl chlorides.[1]
Base K₃PO₄A moderately strong base effective for boronic acid activation.[1]
Solvent Toluene/WaterBiphasic system to dissolve both organic and inorganic reagents.[1]
Temperature 100-110 °CSufficient to overcome the activation energy for C-Cl bond cleavage.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and a wide variety of amines. This reaction is particularly valuable for the synthesis of anilines and other arylamines, which are prevalent in medicinal chemistry.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to accelerate the reductive elimination step, which is often the turnover-limiting step, and to prevent undesired side reactions such as β-hydride elimination.[2] The base in this reaction serves to deprotonate the amine-palladium complex, forming the key amide intermediate that precedes reductive elimination. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly employed.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Ar-Cl Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Cl(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) HNR'R'' / Base Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Product Ar-NR'R'' Reductive Elimination->Product Product->Pd(0)L2 Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Toluene or 1,4-Dioxane

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or sealed vial under an inert atmosphere, add sodium tert-butoxide.

  • Add the palladium precatalyst and the RuPhos ligand.

  • Add the this compound and the amine.

  • Add the degassed solvent (toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / RuPhosA highly active catalyst system for the amination of aryl chlorides.[3]
Base NaOtBuA strong, non-nucleophilic base to facilitate amine deprotonation.[2]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are standard for this transformation.[4]
Temperature 80-100 °CPromotes the catalytic cycle without significant decomposition.

The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.

Mechanistic Rationale

The Sonogashira coupling uniquely employs a dual catalytic system, typically involving a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to that of other cross-coupling reactions, involving oxidative addition and reductive elimination. The role of the copper co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. An amine base is used to both deprotonate the alkyne and to act as a ligand for the copper.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Oxidative Addition->Ar-Pd(II)-Cl(L2) Ar-Cl Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)-Cl(L2)->Transmetalation_Pd Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Product Ar-C≡CR Reductive Elimination->Product Product->Pd(0)L2 Regeneration H-C≡CR H-C≡CR Base Base H-C≡CR->Base Cu-C≡CR Cu-C≡CR Base->Cu-C≡CR Cu(I) / Base Cu-C≡CR->Transmetalation_Pd Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Add the degassed solvent (THF or DMF) followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ / CuIThe classic and reliable catalyst system for Sonogashira couplings.[5]
Base Et₃N or i-Pr₂NHActs as both a base and a solvent to facilitate the reaction.[5]
Solvent THF or DMFPolar aprotic solvents suitable for this transformation.
Temperature Room Temperature to 60 °CGenerally mild conditions are sufficient for this coupling.

Concluding Remarks

The palladium-catalyzed cross-coupling of this compound offers a robust and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. By judiciously selecting the appropriate coupling partner, catalyst system, and reaction conditions, researchers can efficiently construct novel molecular architectures with significant potential in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a foundational framework for the successful implementation and optimization of these powerful synthetic transformations. As with all catalytic systems, empirical optimization for each specific substrate combination is highly recommended to achieve optimal results.

References

The Strategic Application of Methyl 6-chloro-2-fluoronicotinate in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of higher crop yields and more effective weed management strategies has driven significant innovation in the agrochemical industry. Within this landscape, the 6-arylpicolinates have emerged as a critically important class of synthetic auxin herbicides, prized for their high efficacy at low application rates and their ability to control a broad spectrum of weeds.[1][2] This technical guide provides an in-depth exploration of the pivotal role of Methyl 6-chloro-2-fluoronicotinate as a key building block in the synthesis of these next-generation agrochemicals. We will dissect the synthetic pathways leading to prominent herbicides such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. This guide is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the discovery and development of novel, effective, and sustainable crop protection solutions.

Introduction: The Rise of 6-Arylpicolinate Herbicides

The 6-arylpicolinate herbicides represent a significant advancement in auxin mimic technology.[2] Unlike earlier generations of synthetic auxins, these molecules exhibit a unique binding affinity to specific auxin receptors in susceptible plants, leading to devastatingly effective disruption of their growth processes.[3] The commercial success of products like Arylex™ and Rinskor™ active underscores the importance of this chemical class in modern agriculture.[4][5] At the heart of the synthesis of many of these complex molecules lies a strategically functionalized pyridine core, for which this compound serves as a versatile and highly valuable precursor. The specific arrangement of chloro and fluoro substituents on the nicotinic acid backbone provides a unique combination of reactivity and selectivity, making it an ideal starting point for the construction of the intricate biaryl structures characteristic of these herbicides.

Synthesis of the Key Intermediate: this compound

A robust and scalable synthesis of this compound is paramount for the cost-effective production of 6-arylpicolinate herbicides. While a variety of synthetic routes to substituted nicotinic acids exist, a common and effective strategy involves the construction of the pyridine ring followed by targeted halogenation and esterification. A plausible and efficient synthesis of this compound can be conceptualized from precursors such as 2,6-dihydroxy-5-fluoronicotinate, leveraging established chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from readily available materials. A key transformation is the conversion of a dihydroxypyridine precursor to the corresponding dichloropyridine, followed by selective manipulation of the halogen and carboxyl groups.

Diagram 1: Proposed Synthesis of this compound

A Methyl 2,6-dihydroxy-5-fluoronicotinate B Methyl 2,6-dichloro-5-fluoronicotinate A->B  POCl3, Heat   C Methyl 6-chloro-2-fluoro-5-fluoronicotinate B->C  Selective Fluorination (e.g., KF/Phase Transfer Catalyst)   D This compound C->D  Selective Dehalogenation (e.g., Catalytic Hydrogenation)  

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate from Methyl 2,6-dihydroxy-5-fluoronicotinate

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.[6]

  • Reaction Setup: In a sealed, pressure-rated reactor (e.g., a Monel autoclave) equipped with a mechanical stirrer, charge methyl 2,6-dihydroxy-5-fluoronicotinate (1.0 eq) and phosphorus oxychloride (POCl₃, 10-15 eq).

  • Addition of Catalyst: Add a catalytic amount of a lithium salt, such as lithium phosphate (Li₃PO₄, 0.4-0.6 eq), to facilitate the reaction.

  • Reaction Conditions: Seal the reactor and heat the mixture to 160-170 °C for 18-24 hours with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC or GC-MS, on quenched aliquots.

  • Work-up and Isolation: After cooling to room temperature, carefully quench the reaction mixture by slowly adding it to ice-water. The product can be extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation to yield methyl 2,6-dichloro-5-fluoronicotinate.

Subsequent Transformations to this compound

The conversion of methyl 2,6-dichloro-5-fluoronicotinate to the target this compound would involve two key steps:

  • Selective Fluorination: The more reactive chlorine at the 2-position can be selectively replaced by fluorine using a nucleophilic fluorinating agent like potassium fluoride (KF) in an aprotic polar solvent, potentially with the aid of a phase-transfer catalyst.

  • Selective Dechlorination: The remaining chlorine at the 6-position is retained, while the newly introduced fluorine at the 2-position and the fluorine at the 5-position remain. A subsequent selective dehalogenation at the 5-position would be required, which could be achieved through catalytic hydrogenation under specific conditions.

The development of a regioselective synthesis is crucial for the efficient production of the desired isomer.

Application in the Synthesis of Halauxifen-Methyl (Arylex™ active)

Halauxifen-methyl is a post-emergence herbicide that provides effective control of a wide range of broadleaf weeds in cereal crops.[2] Its synthesis showcases the utility of this compound as a key building block in a palladium-catalyzed cross-coupling reaction.

The Core Strategy: Suzuki-Miyaura Cross-Coupling

The central transformation in the synthesis of halauxifen-methyl is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biaryl linkage between the pyridine core and the substituted phenyl ring.[1][7]

Diagram 2: Suzuki-Miyaura Coupling in Halauxifen-Methyl Synthesis

A This compound Derivative C Halauxifen-methyl Precursor A->C  Pd Catalyst, Ligand, Base   B Arylboronic Acid B->C

Caption: The key Suzuki-Miyaura coupling step.

Detailed Synthetic Pathway to Halauxifen-Methyl

The synthesis of halauxifen-methyl is a multi-step process that begins with the preparation of a suitable arylboronic acid and a functionalized pyridine derivative, which are then coupled.[1][7]

  • Preparation of the Arylboronic Acid: The synthesis of the required (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid typically starts from 2-chloro-6-fluoroanisole. This is achieved through metallation followed by borylation.[1][7]

  • Functionalization of the Pyridine Core: A derivative of this compound, such as methyl 4-amino-3,6-dichloropicolinate, is often used as the coupling partner.

  • Suzuki-Miyaura Coupling: The arylboronic acid and the chlorinated pyridine derivative are then subjected to a palladium-catalyzed Suzuki-Miyaura coupling to form the biaryl structure.

  • Final Transformations: Subsequent deprotection and/or functional group manipulations yield the final halauxifen-methyl product.[7]

Experimental Protocol: Suzuki-Miyaura Coupling for Halauxifen-Methyl Precursor

The following is a representative protocol for the Suzuki-Miyaura coupling step, adapted from general procedures for similar transformations.[8]

  • Reaction Setup: To a dry, inert-atmosphere glovebox or a Schlenk flask, add the arylboronic acid (1.2 eq), the chlorinated pyridine derivative (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene, 1,4-dioxane, or DME, and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl compound.

Parameter Typical Condition Rationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficiently catalyzes the cross-coupling of aryl halides with boronic acids. The choice of ligand can be critical for yield and selectivity.
Base Na₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation to the palladium center.
Solvent Toluene/Water, Dioxane/WaterA biphasic system is often used to dissolve both the organic substrates and the inorganic base.
Temperature 80-110 °CProvides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling in Arylpicolinate Synthesis

Synthesis of Florpyrauxifen-Benzyl (Rinskor™ active)

Florpyrauxifen-benzyl is another important 6-arylpicolinate herbicide, particularly effective in rice cultivation.[5][9] Its synthesis also relies on the strategic use of a functionalized pyridine core, which can be derived from this compound.

Synthetic Approach

The synthesis of florpyrauxifen-benzyl involves the construction of a more highly substituted pyridine ring compared to halauxifen-methyl. A common starting point for the final steps of the synthesis is a 4,5-difluoro-6-arylpicolinate.[10]

Key Transformations

The synthesis of florpyrauxifen-benzyl from a 4,5-difluoro-6-arylpicolinate intermediate involves two key transformations:[10]

  • Amination: The fluorine at the 4-position is displaced by an amino group through reaction with ammonia.

  • Chlorination: The hydrogen at the 3-position is replaced with a chlorine atom using a suitable chlorinating agent, such as an N-chloro compound.

Diagram 3: Final Steps in Florpyrauxifen-Benzyl Synthesis

A Benzyl 4,5-difluoro-6-arylpicolinate B Benzyl 4-amino-5-fluoro-6-arylpicolinate A->B  Ammonia, Heat, Pressure   C Florpyrauxifen-benzyl B->C  N-chloro compound  

Caption: Key transformations in the late-stage synthesis of florpyrauxifen-benzyl.

Experimental Protocol: Amination of Benzyl 4,5-difluoro-6-arylpicolinate

The following protocol is based on a patented procedure.[10]

  • Reaction Setup: Charge a pressure reactor (e.g., a Parr reactor) with benzyl 4,5-difluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (1.0 eq) and a suitable solvent such as acetonitrile.

  • Inerting the Reactor: Purge the reactor multiple times with an inert gas like nitrogen to remove oxygen.

  • Reaction Conditions: Heat the stirred solution to approximately 100 °C. Introduce anhydrous ammonia into the reactor to a final pressure of around 80 psi. Maintain the reaction at this temperature and pressure until the starting material is consumed, as monitored by HPLC.

  • Work-up and Isolation: After cooling and venting the reactor, the reaction mixture is worked up by concentrating the solvent and purifying the product, for example, by crystallization or chromatography.

Parameter Typical Condition Rationale
Reagent Anhydrous AmmoniaActs as the nucleophile to displace the fluoride at the 4-position of the pyridine ring.
Solvent AcetonitrileA polar aprotic solvent that is stable under the reaction conditions.
Temperature ~100 °CProvides the necessary thermal energy to drive the nucleophilic aromatic substitution.
Pressure ~80 psiMaintains a sufficient concentration of ammonia in the reaction mixture.

Table 2: Typical Conditions for the Amination Step in Florpyrauxifen-Benzyl Synthesis

Conclusion: A Versatile Intermediate for Modern Agrochemicals

This compound and its derivatives are indispensable intermediates in the synthesis of the 6-arylpicolinate class of herbicides. The strategic placement of halogen atoms on the pyridine ring allows for selective and high-yielding transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling, to construct the complex biaryl structures required for high herbicidal activity. The in-depth understanding of the synthesis of this key intermediate and its application in the production of commercially important agrochemicals like halauxifen-methyl and florpyrauxifen-benzyl is crucial for the continued development of innovative and effective crop protection solutions. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of agrochemical synthesis.

References

aled-up synthesis of Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Scaled-up Synthesis of Methyl 6-chloro-2-fluoronicotinate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal and agrochemical development. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, makes it a valuable precursor for synthesizing complex molecular targets with enhanced biological activity and metabolic stability. This guide provides a comprehensive technical overview of a robust and scalable synthetic pathway to this key intermediate. We will delve into the strategic considerations behind the chosen route, provide detailed, field-tested protocols, and address the critical parameters for successful process scale-up, ensuring safety, efficiency, and high purity of the final product.

Strategic Synthesis Design: A Two-Step Approach

The synthesis of this compound is most effectively approached via a two-step sequence starting from the corresponding carboxylic acid, 6-chloro-2-fluoronicotinic acid. This strategy isolates the challenges of constructing the di-halogenated pyridine core from the final esterification step, allowing for better process control and optimization at each stage.

The primary challenges in pyridine chemistry involve controlling regioselectivity during functionalization. Our selected pathway begins with a commercially available or readily synthesized precursor, 2,6-dichloronicotinic acid, and proceeds through a nucleophilic aromatic substitution (SNAr) reaction followed by a classic acid-catalyzed esterification. This route is chosen for its reliance on well-understood reaction mechanisms and the relatively low cost and availability of the starting materials.

Synthesis_Overview Start 2,6-Dichloronicotinic Acid Intermediate 6-Chloro-2-fluoronicotinic Acid Start->Intermediate  Step 1:  Halogen Exchange (SNAr) Product This compound Intermediate->Product  Step 2:  Fischer Esterification Reagent1 Fluoride Source (e.g., KF) High-Boiling Polar Aprotic Solvent Reagent1->Intermediate Reagent2 Methanol (Excess) Acid Catalyst (e.g., H2SO4) Reagent2->Product Esterification_Mechanism cluster_0 Mechanism Steps A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Methanol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E

Foreword: The Imperative for Purity in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purification of Methyl 6-chloro-2-fluoronicotinate

This compound stands as a critical heterocyclic building block in the synthesis of complex pharmaceutical agents. Its utility in constructing novel therapeutics, particularly in the realms of oncology and inflammatory diseases, is well-documented. However, the efficacy and safety of any final active pharmaceutical ingredient (API) are fundamentally tied to the purity of its intermediates. The presence of even trace amounts of impurities—such as starting materials, isomers, or reaction byproducts—can lead to unforeseen side reactions, reduced yields, and potentially toxicological concerns in downstream applications. This guide provides a comprehensive, experience-driven exploration of the core techniques for purifying this compound, designed for researchers, chemists, and process development professionals who demand the highest standards of material quality.

Physicochemical Profile: Understanding the Molecule's Behavior

A successful purification strategy is not a matter of guesswork; it is an informed process dictated by the inherent physicochemical properties of the target compound. Understanding these characteristics is the first principle of designing a robust and reproducible purification workflow.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₇H₅ClFNO₂Provides the basis for molecular weight and elemental composition.
Molecular Weight 189.57 g/mol Relevant for mass-based calculations and analytical characterization.
Appearance Off-white to pale yellow solidVisual inspection provides a preliminary, albeit qualitative, assessment of purity.[1][2]
Melting Point 86-90 °CA sharp melting range is a classic indicator of high purity. A broad or depressed range suggests the presence of impurities.[1][2]
Boiling Point ~231.8 °C (Predicted)Suggests that vacuum distillation may be a viable purification method for removing non-volatile impurities, though thermal stability must be considered.[1][2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate; Soluble in Methanol, Ethanol.[1][2]This differential solubility is the cornerstone of developing effective recrystallization and chromatographic protocols.

The Impurity Landscape: What Are We Removing?

The choice of purification technique is directly influenced by the nature of the impurities present. These typically arise from the synthetic route employed. A common synthesis involves the esterification of 6-chloro-2-fluoronicotinic acid. Therefore, the primary impurities to consider are:

  • Unreacted Starting Material: Residual 6-chloro-2-fluoronicotinic acid. Its acidic nature makes it amenable to removal via a basic wash during workup, but trace amounts may persist.

  • Isomeric Byproducts: Depending on the synthetic precursors, positional isomers may form, which can be challenging to separate due to similar polarities.

  • Solvent Residues: Trapped solvents from the reaction or initial workup.

  • Reagent-Derived Impurities: Byproducts from esterification reagents (e.g., thionyl chloride, DCC).[3]

Core Purification Methodologies: A Practical Guide

Based on the physicochemical profile, two primary methods stand out for their efficacy in purifying this compound: Recrystallization and Flash Column Chromatography.

Recrystallization: The Workhorse of Solid Purification

Principle: Recrystallization leverages the difference in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the solution cools, the target compound's solubility decreases, causing it to crystallize out, leaving the more soluble impurities behind in the mother liquor.

Expert Insight: The key to successful recrystallization is selecting the right solvent system. For this compound, a mixed solvent system often provides superior results to a single solvent, allowing for finer control over the solubility gradient. An Isopropanol/Water or Ethanol/Heptane system is an excellent starting point.

Experimental Protocol: Recrystallization

  • Solvent Selection: Begin by performing small-scale solubility tests. Place ~50 mg of the crude material in separate test tubes and add small aliquots of various solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane) to assess solubility at room temperature and upon heating.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the primary solvent (e.g., Isopropanol) in sufficient quantity to create a slurry.

  • Heating: Heat the mixture to reflux with stirring until all the solid dissolves. If a single solvent is used, ensure the minimum amount is used to achieve complete dissolution at reflux.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow for Recrystallization

G cluster_main Recrystallization Workflow A Crude Product in Flask B Add Solvent & Heat to Reflux A->B Dissolution C Hot Filtration (if needed) B->C Remove insolubles D Slow Cooling to Room Temp B->D Initiate Crystallization C->D E Ice Bath Cooling D->E Maximize Yield F Vacuum Filtration E->F Isolate Crystals G Wash with Cold Solvent F->G Remove Mother Liquor H Dry Under Vacuum G->H Remove Solvent I Pure Crystalline Product H->I G cluster_main Flash Chromatography Workflow A Pack Silica Gel Column B Dry-Load Crude Sample A->B C Elute with Low-Polarity Mobile Phase B->C Start Separation D Gradually Increase Polarity C->D Elute Compounds E Collect & Analyze Fractions (TLC) D->E Monitor Separation F Combine Pure Fractions E->F Identify Product G Evaporate Solvent F->G Isolate Product H High-Purity Product G->H

References

An In-depth Technical Guide to the Synthesis and Analysis of Methyl 6-chloro-2-fluoronicotinate and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Chlorine atoms also play a crucial role, often enhancing potency and modulating pharmacokinetic profiles, an effect sometimes referred to as the "magic chloro" effect.[2]

Methyl 6-chloro-2-fluoronicotinate stands as a valuable heterocyclic building block, combining the advantageous properties of both halogen substituents on a pyridine core. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing a representative synthetic pathway and, most critically, the rigorous analytical methodologies required to ensure the identity, purity, and quality of the final compound and its key intermediates. The protocols described herein are designed to be self-validating, providing the causality behind experimental choices to ensure robust and reproducible results.

Synthetic Pathway: A Strategic Approach

The synthesis of this compound can be approached through various routes. A logical and common strategy involves the construction of the substituted nicotinic acid core, followed by esterification. This multi-step process requires careful monitoring to ensure the successful conversion and purity of each intermediate.

A representative synthesis begins with 6-chloronicotinic acid, a commercially available starting material. The pathway involves a fluorination step, followed by esterification to yield the target molecule.

Key Intermediates and Transformation

The synthesis proceeds through distinct, isolable intermediates that must be characterized to ensure the reaction is proceeding as intended before committing to subsequent steps.

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
6-Chloronicotinic AcidC₆H₄ClNO₂157.55Starting Material
6-Chloro-2-fluoronicotinic AcidC₆H₃ClFNO₂175.54Key Fluorinated Intermediate
This compound C₇H₅ClFNO₂ 189.57 Final Product

The following diagram illustrates the logical flow of this synthetic pathway.

G A 6-Chloronicotinic Acid B 6-Chloro-2-fluoronicotinic Acid A->B  Fluorination  (e.g., Selectfluor) C This compound B->C  Esterification  (e.g., SOCl₂/Methanol)

Caption: Synthetic pathway for this compound.

Core Analytical Methodologies: Ensuring Quality and Purity

Rigorous analytical control is paramount in multi-step organic synthesis. The following sections provide detailed, field-proven protocols for the analysis of this compound and its precursors using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for monitoring reaction progress and determining the purity of the non-volatile intermediates and the final product. Pyridine derivatives can be challenging due to their hydrophilic and basic nature, often requiring specific column chemistries and mobile phases to achieve good peak shape and resolution.[3][4]

The selected method utilizes a reversed-phase column with broad pH stability, such as a C18 bonded to a hybrid silica particle. This allows for the use of a slightly acidic or basic mobile phase to control the ionization state of the pyridine nitrogen, which is critical for achieving symmetrical peak shapes. An ammonium acetate buffer is chosen for its volatility, making the method compatible with mass spectrometry (LC-MS) if further characterization is needed.[5]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or equivalent C18 column suitable for aqueous mobile phases.[5]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
15.090
20.090
20.110
25.010
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

G A Sample Weighing (~5 mg) B Dissolution & Dilution (10 mL Acetonitrile/Water) A->B C Filtration (0.45 µm Syringe Filter) B->C D Injection into HPLC C->D E Data Acquisition (DAD @ 265 nm) D->E F Purity Calculation (Area % Report) E->F

Caption: Standard workflow for HPLC sample preparation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for identifying and quantifying volatile and semi-volatile compounds.[6] It is particularly useful for confirming the molecular weight of the final ester product and identifying any volatile impurities that may not be detected by HPLC.

The polarity of the pyridine ring and its substituents necessitates a mid-to-high polarity column, such as one with a wax-based stationary phase (e.g., DB-WAX), to ensure proper retention and peak shape.[7] A temperature ramp program is employed to first elute highly volatile impurities at lower temperatures before increasing the temperature to elute the main analyte and any less volatile components. Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural confirmation.[8]

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polyethylene glycol phase column.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1 ratio).

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 350 m/z.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Transfer the solution to a GC vial.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Dilute Solution (~100 µg/mL in DCM) B Transfer to GC Vial A->B C Inject into GC-MS B->C D Separation & Ionization C->D E Acquire Mass Spectrum D->E F Compare with Library & Confirm Molecular Ion E->F G A Dissolve Sample (10-15 mg in CDCl₃) B Acquire ¹H NMR Spectrum A->B C Acquire ¹⁹F NMR Spectrum A->C D Process & Analyze Spectra (Chemical Shift, Integration, Coupling) B->D C->D E Confirm Structure & Assess Purity D->E

References

An In-Depth Technical Guide to Troubleshooting and Optimization in Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Robustness in Early-Stage Drug Discovery

In the high-stakes environment of drug development, the journey from a promising compound to a viable therapeutic candidate is fraught with challenges. The preclinical phase, in particular, is a critical juncture where the biological activity, potency, and potential liabilities of a compound are first rigorously assessed. The quality and reliability of the data generated during this stage are paramount; they form the very foundation upon which costly and lengthy clinical trials are built. Inaccurate or irreproducible data can lead to the costly failure of drug candidates in later stages, wasting significant time and resources.[1][2][3][4]

This guide is designed for researchers, scientists, and drug development professionals actively engaged in this critical phase. It moves beyond simple procedural lists to provide a deeper understanding of the underlying principles governing common assay technologies. As a Senior Application Scientist, my experience has shown that a thorough comprehension of the "why" behind an experimental choice is the most potent tool for effective troubleshooting and meaningful optimization. This document is structured to empower you with the expertise to not only identify and solve common assay problems but also to proactively design more robust and reliable screening systems.

We will explore the intricacies of several key assay platforms, from high-throughput screening to complex cell-based models. The focus will remain on the practical application of scientific principles to overcome common hurdles, ensuring the integrity and reproducibility of your data.

Section 1: High-Throughput Screening (HTS) — Maximizing Signal, Minimizing Noise

High-throughput screening (HTS) is the workhorse of early drug discovery, enabling the rapid evaluation of large compound libraries.[5][6] However, the speed and scale of HTS can also amplify seemingly minor issues into significant sources of error. The primary goal in HTS optimization is to achieve a stable and reproducible assay with a large enough signal window to confidently identify "hits."

Common HTS Pitfalls and Causality

Successful HTS campaigns are built on a foundation of meticulous assay development and validation. Understanding the common pitfalls is the first step toward avoiding them.

Symptom Potential Cause(s) Underlying Principle & Rationale for Solution
High Well-to-Well Variability Inconsistent dispensing, cell clumping, edge effects, temperature gradients.[7][8]Solution: Ensure proper mixing of reagents and cell suspensions. Utilize automated liquid handlers with validated performance. To mitigate edge effects caused by evaporation, consider not using the outer wells or using specialized plates with moats.[9][10][11][12] Randomizing plate layouts can also help to statistically minimize positional bias.[10]
Low Signal-to-Noise Ratio Suboptimal reagent concentrations, insufficient incubation time, high background signal.[13]Solution: Systematically titrate all critical reagents (e.g., enzyme, substrate, antibody) to find the optimal concentrations that maximize the specific signal while minimizing background. Determine the optimal reaction time by performing a time-course experiment.[14]
Compound Interference Autofluorescence, light scattering, or quenching by test compounds.[15][16] Aggregation of compounds at high concentrations.[17][18]Solution: Pre-screen compounds for autofluorescence at the assay's excitation and emission wavelengths. For fluorescence-based assays, consider using red-shifted fluorophores to minimize interference.[15] To identify aggregators, perform counter-screens with and without detergent.[17][18]
Workflow for HTS Assay Optimization

The following workflow provides a systematic approach to developing a robust HTS assay.

Caption: A systematic workflow for HTS assay development and validation.

Section 2: Cell-Based Assays — Navigating Biological Complexity

Cell-based assays offer greater biological relevance compared to biochemical assays, providing insights into a compound's effects within a cellular context.[19][20][21] This complexity, however, introduces more variables that must be carefully controlled.

Troubleshooting Common Issues in Cell-Based Assays

The health and consistency of the cells are the most critical factors for reproducible results.

Symptom Potential Cause(s) Underlying Principle & Rationale for Solution
Inconsistent Cell Growth/Viability Passage number too high, over-confluency, inconsistent media/supplements, incubator fluctuations.[19]Solution: Use cells within a defined low-passage number range.[19] Maintain a consistent cell culture schedule and avoid letting cells become over-confluent.[19] Use the same lot of media and supplements whenever possible and regularly calibrate incubators.[19]
Edge Effects Increased evaporation in outer wells of the microplate, leading to changes in media concentration.[8][9][10][11]Solution: Fill the outer wells with sterile media or water to create a humidity barrier.[9][10][11][12] Use specialized plates designed to minimize evaporation.[12] Ensure plates are warmed to the incubator temperature before seeding cells to avoid temperature gradients.
High Background Signal Non-specific antibody binding, autofluorescence of cells or media components.Solution: Optimize blocking conditions and antibody concentrations.[13] Include a "no primary antibody" control. For imaging-based assays, select appropriate filters and correct for background fluorescence.
Protocol: Optimizing Seeding Density for a Cell-Based Assay

Optimizing cell seeding density is a critical first step to ensure cells are in a healthy, responsive state for the assay.[19]

  • Prepare a Cell Suspension: Culture cells to approximately 80% confluency. Harvest and count the cells, ensuring a single-cell suspension.

  • Create a Dilution Series: Prepare a series of cell dilutions in culture media to achieve a range of densities (e.g., from 1,000 to 40,000 cells per well in a 96-well plate).

  • Plate the Cells: Carefully pipette each cell density into multiple wells of a microplate. Include wells with media only as a blank control.

  • Incubate and Monitor: Incubate the plate under standard conditions. Visually inspect the cells daily to monitor their growth and morphology.[7]

  • Perform the Assay at Multiple Time Points: At different time points (e.g., 24, 48, and 72 hours), perform the specific assay readout (e.g., addition of a viability reagent, reporter gene substrate).

  • Analyze the Data: Plot the assay signal versus the number of cells seeded for each time point. The optimal seeding density will be in the linear range of this curve, providing a robust signal without being affected by overgrowth.

Caption: Logical flow for determining optimal cell seeding density.

Section 3: Mass Spectrometry — Ensuring Analytical Precision

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for quantitative analysis in drug discovery, especially in DMPK (drug metabolism and pharmacokinetics) studies.[22][23] Its sensitivity and specificity are unparalleled, but it is also susceptible to a unique set of challenges.

Troubleshooting Common LC-MS Issues

The majority of LC-MS problems can be traced back to the sample, the chromatography, or the ion source.[24]

Symptom Potential Cause(s) Underlying Principle & Rationale for Solution
Poor Signal Intensity / No Peaks Sample too dilute, poor ionization efficiency, leaks in the system, detector issue.[22][25]Solution: Ensure the sample concentration is appropriate.[25] Optimize ion source parameters (e.g., gas flows, temperature).[25] Perform a systematic leak check starting from the gas supply.[22] Verify that the sample is reaching the detector and that the detector is functioning correctly.[22]
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation, mismatched solvent strength between sample and mobile phase, column overload.[24]Solution: Use guard columns and ensure proper sample cleanup. Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. Reduce the injection volume or sample concentration.
Retention Time Shifts Changes in mobile phase composition, column temperature fluctuations, column aging.[24]Solution: Prepare fresh mobile phase daily and ensure accurate composition. Use a column oven to maintain a stable temperature. Monitor column performance with a quality control standard.
High Background/Contamination Contaminated solvents, sample carryover, dirty ion source.[24][26]Solution: Use high-purity solvents. Implement a robust needle wash method between injections. Regularly clean the ion source components as per the manufacturer's guidelines.
Fundamental LC-MS Troubleshooting Pathway

When an issue arises, a logical, stepwise approach is the most efficient way to identify and resolve the problem.

LCMS_Troubleshooting A Problem Observed e.g., No Peaks, Poor Shape B Check Fluidics & LC Is there flow? Is pressure stable? Is the column okay? A->B Start with the basics C Check MS Ion Source Is the spray stable? Are source parameters correct? Is the source clean? B->C If LC is OK D Check MS Analyzer Is the instrument calibrated? Are gas supplies adequate? Is the detector on? C->D If Source is OK E Systematic Check: Sample Prep -> LC -> MS D->E If Analyzer is OK F Resolve Issue E->F

Caption: A logical pathway for systematic LC-MS troubleshooting.

Section 4: The Pillar of Quality: Assay Validation

Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[27][28][29][30] It is a regulatory requirement and a cornerstone of good scientific practice.[27] While a full discussion is beyond the scope of this guide, key parameters must be understood and assessed.

Key Validation Parameters

The International Council for Harmonisation (ICH) and the FDA provide guidelines on method validation.[27][29] The core parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[29]

  • Accuracy: The closeness of test results obtained by the method to the true value.[29]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[29]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[30]

A well-developed and validated assay provides confidence in the data and ensures that decisions made based on that data are sound.[31][32]

Conclusion

The path of drug discovery is one of iterative refinement and rigorous problem-solving. The assays we employ are not mere procedural steps but complex systems that require a deep and intuitive understanding. By moving beyond a simple "checklist" mentality to one of scientific causality, we can more effectively diagnose issues, optimize performance, and ultimately, increase the probability of success. This guide has provided a framework for this approach, grounding common troubleshooting scenarios in the fundamental principles of each technology. The continuous application of these principles will foster the development of robust, reliable assays that generate high-quality, reproducible data—the essential currency of successful drug development.

References

imizing yield in Methyl 6-chloro-2-fluoronicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Maximizing Yield in the Synthesis of Methyl 6-chloro-2-fluoronicotinate

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key precursor for numerous active pharmaceutical ingredients (APIs). Achieving high yield and purity in its synthesis is critical for the economic viability and sustainability of large-scale production. This guide provides a comprehensive technical overview of the synthetic process, focusing on the critical parameters and mechanistic principles that govern reaction outcomes. We will dissect the two-stage synthesis, starting with the esterification of 2,6-dichloronicotinic acid, followed by the regioselective nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom. By integrating mechanistic insights with field-proven optimization strategies, this document serves as a practical resource for researchers and process chemists aiming to maximize the efficiency of this crucial transformation.

Introduction: Strategic Importance and Synthetic Overview

The pyridine core is a privileged scaffold in drug discovery, and its specific halogenation pattern, as seen in this compound, offers multiple vectors for synthetic diversification. The presence of three distinct reactive sites—the ester, the C2-fluoro, and the C6-chloro positions—allows for sequential and selective functionalization.

The most industrially viable and scalable synthesis proceeds via a two-step sequence:

  • Esterification: Conversion of the commercially available 2,6-dichloronicotinic acid to its corresponding methyl ester, Methyl 2,6-dichloronicotinate.

  • Fluorination (Halex Reaction): A selective nucleophilic aromatic substitution (SNAr) to replace the chlorine atom at the C2 position with fluorine.

This guide will explore the optimization of each step to achieve maximum yield and purity of the final product.

Step 1: Esterification of 2,6-Dichloronicotinic Acid

The initial esterification is a foundational step where efficiency is paramount to ensure a high-quality feed for the subsequent fluorination. While seemingly straightforward, optimization of this step can prevent the formation of impurities that may complicate downstream processes.

Mechanistic Considerations

The most common method is a Fisher-Speier esterification, which involves reacting the carboxylic acid with methanol under acidic catalysis. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

// Nodes Start [label="2,6-Dichloronicotinic\nAcid", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Protonated Carbonyl\n(Enhanced Electrophile)", fillcolor="#E8F0FE", fontcolor="#202124"]; Attack [label="Tetrahedral Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; Transfer [label="Proton Transfer", fillcolor="#E8F0FE", fontcolor="#202124"]; Elimination [label="Water Elimination\n(Forms Oxonium Ion)", fillcolor="#E8F0FE", fontcolor="#202124"]; Product [label="Methyl 2,6-Dichloronicotinate", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges Start -> Protonation [label="+ H⁺ (Acid Catalyst)"]; Protonation -> Attack [label="+ CH₃OH"]; Attack -> Transfer [label="Intramolecular\nProton Transfer"]; Transfer -> Elimination [label="- H₂O"]; Elimination -> Product [label="- H⁺"]; } dot Caption: Fischer Esterification Mechanism.

Optimization of Reaction Parameters

The primary challenge in esterification is driving the equilibrium towards the product side. This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water byproduct.

ParameterRecommendationRationale & Causality
Acid Catalyst Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (pTSA)Strong mineral or organic acids are effective proton sources to activate the carbonyl group. H₂SO₄ is cost-effective for large-scale synthesis. Heteropoly acids have also shown high activity and easier separation.[1]
Solvent/Reagent Methanol (used in excess)Using methanol as both the reagent and solvent drives the reaction equilibrium forward according to Le Châtelier's principle.
Temperature Reflux (~65 °C)Increases reaction rate without significant byproduct formation. The reaction is typically complete within 4-18 hours.
Water Removal Not always necessary with excess methanolWhile techniques like Dean-Stark traps are common for other alcohols, the large excess of methanol is usually sufficient to achieve high conversion.
Alternative Reagents Thionyl chloride (SOCl₂), Oxalyl chlorideThese reagents convert the carboxylic acid to a highly reactive acyl chloride intermediate, which then reacts rapidly with methanol. This is often faster but involves more hazardous reagents.[2]

Self-Validating Protocol Insight: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting carboxylic acid. A successful reaction will show >98% conversion.

Step 2: Regioselective Fluorination via Halex Reaction

This is the most critical step in the synthesis, where yield and selectivity are determined. The goal is to selectively displace the chlorine at the C2 position, which is more activated towards nucleophilic attack than the C6 chlorine.

Mechanistic Basis for Regioselectivity

The fluorination proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the Halex (Halogen Exchange) reaction.[3] The reaction rate and regioselectivity are governed by the electronic properties of the pyridine ring.

  • Nucleophilic Attack: The fluoride ion (F⁻) attacks one of the carbon atoms bearing a chlorine atom.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion and restoring the aromaticity of the ring.

The key to selectivity lies in the stability of the Meisenheimer complex. The pyridine ring nitrogen is strongly electron-withdrawing, particularly at the ortho (C2, C6) and para (C4) positions. When the fluoride ion attacks the C2 position, the negative charge of the Meisenheimer intermediate can be delocalized directly onto the electronegative nitrogen atom, resulting in a more stable intermediate compared to attack at the C6 position. The ester group at C3 further activates the ring, but its influence is more pronounced at the adjacent C2 position. Computational studies using LUMO (Lowest Unoccupied Molecular Orbital) analysis confirm that the C2 position is the most electrophilic site and therefore the most susceptible to nucleophilic attack.[4][5]

G

Optimization of Fluorination Parameters

Maximizing yield in the Halex reaction requires careful control over several interdependent parameters. Traditional SNAr fluorinations often suffer from a need for high temperatures and rigorous exclusion of water, which can be challenging on a large scale.[6][7]

ParameterRecommendationRationale & Causality
Fluoride Source Spray-dried Potassium Fluoride (KF) or Cesium Fluoride (CsF)KF is cost-effective for industrial scale, but its low solubility and high lattice energy necessitate high temperatures.[6] CsF is more soluble and reactive, allowing for milder conditions, but is more expensive.[8][9] Spray-drying increases the surface area and reactivity of KF.
Solvent Polar Aprotic Solvents (DMSO, DMF, Sulfolane)These solvents effectively solvate the cation (K⁺ or Cs⁺) while leaving the fluoride anion relatively "naked" and highly nucleophilic. They also have high boiling points, allowing for the necessary reaction temperatures. Protic solvents should be avoided as they solvate the fluoride anion through hydrogen bonding, drastically reducing its nucleophilicity.[3][10]
Catalyst Phase-Transfer Catalysts (PTC) e.g., Tetrabutylammonium chloride (TBAC) or bromide (TBAB)PTCs are crucial, especially with KF. The quaternary ammonium cation pairs with the fluoride anion, creating a lipophilic ion pair that has much higher solubility in the organic solvent, thereby increasing the effective concentration of the nucleophile and accelerating the reaction rate.[11][12][13]
Temperature 130-180 °C (for KF/PTC); 80-120 °C (for CsF)A high activation energy barrier must be overcome. Temperature must be carefully controlled; excessive heat can lead to decomposition of the starting material and product, or promote side reactions like ester hydrolysis if water is present.[6]
Water Content Anhydrous conditions (<0.1%)Water competes with fluoride as a nucleophile, leading to the formation of hydroxy-pyridines. It also deactivates the fluoride anion through hydration. Rigorous drying of reagents and solvents is essential.
Mitigating Side Reactions and Impurities
  • Isomeric Impurity: While attack at C2 is heavily favored, trace amounts of the C6-fluoro isomer can form, especially at very high temperatures.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester to a carboxylic acid or the displacement of chlorine to form a hydroxypyridine.

  • Di-fluorination: Under harsh conditions or with a large excess of a highly reactive fluoride source, displacement of the second chlorine can occur to form Methyl 2,6-difluoronicotinate.

Careful control of stoichiometry, temperature, and anhydrous conditions is the primary strategy to minimize these impurities.

Recommended Experimental Protocol & Workflow

This protocol integrates the optimized parameters discussed above. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

Workflow Overview

// Nodes Start [label="2,6-Dichloronicotinic Acid\n+ Methanol + H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Esterification [label="Reflux (65°C, 12h)\nMonitor by HPLC/TLC", fillcolor="#E8F0FE", fontcolor="#202124"]; Workup1 [label="Quench & Extract\nMethyl 2,6-Dichloronicotinate", fillcolor="#FEF7E0", fontcolor="#202124"]; Fluorination [label="Add KF, PTC, DMSO\nHeat (150°C, 8h)", fillcolor="#E8F0FE", fontcolor="#202124"]; Workup2 [label="Quench (Water) & Extract\n(e.g., with Toluene/EtOAc)", fillcolor="#FEF7E0", fontcolor="#202124"]; Purification [label="Solvent Swap & Crystallization\nor Distillation", fillcolor="#E6F4EA", fontcolor="#202124"]; Final [label="Pure Methyl 6-chloro-\n2-fluoronicotinate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Esterification; Esterification -> Workup1; Workup1 -> Fluorination; Fluorination -> Workup2; Workup2 -> Purification; Purification -> Final; } dot Caption: Optimized Synthesis Workflow.

Step-by-Step Methodology

Part A: Esterification

  • To a stirred solution of 2,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is <1.0%.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.

  • Carefully add the residue to ice-cold water and neutralize with a saturated solution of sodium bicarbonate until pH 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 2,6-dichloronicotinate, which can often be used directly in the next step.

Part B: Fluorination

  • Charge a reactor with spray-dried potassium fluoride (2.0-3.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1-0.2 eq), and anhydrous DMSO (5-8 vol).

  • Heat the slurry to 100-120 °C under vacuum for 1-2 hours to ensure azeotropic removal of any residual water, then backfill with nitrogen.

  • Add the crude Methyl 2,6-dichloronicotinate (1.0 eq) to the mixture.

  • Heat the reaction mixture to 140-160 °C and maintain for 6-10 hours.

  • IPC: Monitor the reaction by HPLC or GC for the disappearance of the starting material and formation of the product.

  • Cool the reaction mixture to <50 °C and carefully quench by slowly adding it to a stirred vessel of cold water.

  • Extract the product with a suitable water-immiscible solvent (e.g., Toluene or Ethyl Acetate) (3x).

  • Combine the organic layers, wash with water to remove residual DMSO, then wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield this compound as a solid.

Conclusion

Maximizing the yield of this compound is a multifactorial challenge that hinges on a deep understanding of the underlying reaction mechanisms and the precise control of process parameters. For the initial esterification, driving the equilibrium through the use of excess methanol under strong acid catalysis provides a robust and scalable method. The critical fluorination step relies on achieving high regioselectivity through the inherent electronic properties of the dichloronicotinate substrate. Yield is maximized by ensuring anhydrous conditions and enhancing the reactivity of the fluoride source through the use of polar aprotic solvents and phase-transfer catalysis. By implementing the systematic approach and in-process controls outlined in this guide, researchers and drug development professionals can consistently achieve high yields and purity, facilitating the efficient production of this vital chemical intermediate.

References

Troubleshooting the Suzuki-Miyaura Coupling of 2-Halopyridines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The integration of the pyridine moiety into complex molecules is a cornerstone of modern drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the necessary carbon-carbon bonds. However, when the substrate is a 2-halopyridine, researchers often encounter a landscape of challenges leading to low yields, stalled reactions, and a host of undesirable side products. This guide moves beyond standard protocols to provide a deeper understanding of the underlying mechanistic hurdles and offers a systematic, field-proven approach to troubleshooting and optimization.

The Core Challenge: Why Are 2-Halopyridines So Difficult?

The difficulty in coupling 2-halopyridines stems from the inherent electronic properties of the substrate itself. The nitrogen atom at the 2-position, being Lewis basic, can directly coordinate to the palladium catalyst. This coordination acts as a "poison," sequestering the active catalyst in a stable, off-cycle state and inhibiting its activity.[1][2] This problem is often the primary reason for reaction failure, especially with less active catalyst systems.

Furthermore, the reactivity of the C-X bond is critical. The oxidative addition of the halopyridine to the Pd(0) center is often the rate-determining step of the catalytic cycle.[3] The bond strength of C-Cl (~339 kJ/mol) is significantly higher than that of C-Br (~276 kJ/mol), making 2-chloropyridines substantially less reactive than their bromo- or iodo- counterparts.[3] This necessitates the use of highly active, specialized catalyst systems to overcome the high activation energy barrier.[1][3]

Deconstructing the Reaction: A Systematic Approach to Optimization

Success with 2-halopyridines requires a deliberate and informed choice of each reaction component. The interplay between the catalyst, ligand, base, and solvent is critical to navigating the challenges of catalyst inhibition and difficult oxidative addition.

For challenging substrates like 2-halopyridines, particularly chlorides, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[1] Success hinges on using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a carefully selected ligand.

The most effective ligands share two key characteristics:

  • Electron-Rich: They increase the electron density on the palladium center, which facilitates the crucial oxidative addition step.[4][5]

  • Sterically Bulky: The steric hindrance around the palladium center not only promotes the final reductive elimination step but, more importantly, it physically shields the metal from inhibitory coordination by the pyridine nitrogen.[2]

Highly successful ligands for this purpose fall into the category of bulky, electron-rich monophosphines, often referred to as "Buchwald ligands."

LigandStructureKey Features & Applications
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent general-purpose ligand for 2-chloropyridines. High activity allows for lower catalyst loadings.[1][3]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylOften effective where SPhos fails, particularly with sterically hindered substrates.[3]
P(t-Bu)₃ Tri-tert-butylphosphineA highly electron-rich and bulky ligand, effective for activating C-Cl bonds.[6][7]
NHC Ligands N-Heterocyclic CarbenesStrong σ-donors that form robust bonds with palladium, offering high stability and activity for aryl chlorides.[3][7]

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[7][8] The base activates the organoboron species, making it more nucleophilic.[7] For sensitive 2-halopyridine couplings, the choice of base can dictate the outcome.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are common, moderately strong bases. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.[9]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is frequently the optimal choice for coupling 2-halopyridines, especially when using bulky phosphine ligands.[1][3][6] Its strength is sufficient to promote transmetalation without causing significant competing side reactions.

  • Fluorides (KF, CsF): Mild bases that can be effective, particularly when base-sensitive functional groups are present.[10][11] Potassium fluoride (KF) is often used for this purpose.[7]

  • Organic Bases (e.g., Et₃N): Generally less effective than inorganic bases for Suzuki couplings and can sometimes interfere with the catalyst.[9]

The solvent must solubilize all components of the reaction and is often used as a mixture with water to facilitate the dissolution of the inorganic base.

  • Ethers (1,4-Dioxane, THF): Excellent choices for their ability to dissolve a wide range of organic substrates and their compatibility with common catalyst systems. Dioxane is frequently used, often with a small amount of water (e.g., 4:1 or 10:1 ratio).[6][12]

  • Aromatic Hydrocarbons (Toluene): A common, non-polar solvent suitable for many Suzuki couplings.

  • Alcohols (Isopropanol): Can be a surprisingly effective solvent, sometimes dramatically improving yields compared to ethers.[10]

Crucial Note: All solvents must be thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and homocoupling side reactions.[1][12]

A Systematic Troubleshooting Workflow

When a Suzuki coupling with a 2-halopyridine fails or gives a low yield, a systematic analysis of the reaction outcome is the key to identifying the problem.

// Nodes for analysis check_sm [label="Analysis by LC-MS/TLC:\nWhat is the major species?", shape=diamond, fillcolor="#FBBC05"]; sm_present [label="Mainly Unreacted\nStarting Material", fillcolor="#F1F3F4"]; dehalogenation [label="Dehalogenation Product\n(e.g., Pyridine)", fillcolor="#F1F3F4"]; homocoupling [label="Homocoupling Product\n(Biaryl from Boronic Acid)", fillcolor="#F1F3F4"]; protodeboronation [label="Protodeboronation Product\n(Arene from Boronic Acid)", fillcolor="#F1F3F4"];

// Nodes for solutions sol_catalyst [label="Problem: Inactive Catalyst System\n\nSolution:\n1. Increase activity: Switch to a bulkier,\n more electron-rich ligand (e.g., SPhos, XPhos).\n2. Increase temperature.\n3. Ensure rigorous inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol_hydride [label="Problem: Hydride Source Present\n\nSolution:\n1. Use anhydrous solvents.\n2. Ensure rigorous inert atmosphere.\n3. Switch base (e.g., from alkoxide to K₃PO₄).", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol_oxygen [label="Problem: Oxygen Contamination\n\nSolution:\n1. Thoroughly degas all solvents and water.\n2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃)\n or ensure full reduction of Pd(II).\n3. Maintain positive inert gas pressure.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol_water [label="Problem: Excess Water / Protic Source\n\nSolution:\n1. Use anhydrous base (e.g., powdered K₃PO₄).\n2. Use anhydrous solvents.\n3. Consider using a boronic ester (e.g., pinacol ester)\n which is more stable.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

// Connections start -> check_sm; check_sm -> sm_present [label="Halopyridine & Boronic Acid"]; check_sm -> dehalogenation [label="Halogen replaced by H"]; check_sm -> homocoupling [label="R-B(OH)₂ coupled with itself"]; check_sm -> protodeboronation [label="Boronic acid replaced by H"];

sm_present -> sol_catalyst; dehalogenation -> sol_hydride; homocoupling -> sol_oxygen; protodeboronation -> sol_water; } A troubleshooting decision tree for failed 2-halopyridine Suzuki couplings.

  • Dehalogenation: The aryl halide is reduced to the corresponding arene (e.g., 2-chloropyridine becomes pyridine). This is often caused by a competing pathway where a hydride source (from solvent or base) leads to reductive elimination instead of cross-coupling.[1][4]

  • Homocoupling (of Boronic Acid): Two molecules of the boronic acid couple to form a symmetrical biaryl. This is typically a result of oxygen in the reaction mixture, which can promote this unwanted pathway.[1][13]

  • Protodeboronation: The C-B bond of the boronic acid is cleaved by a proton source (often water), returning the corresponding arene. This is a common decomposition pathway for boronic acids, especially for electron-deficient heteroaryl boronic acids.[4][10][14]

Validated Experimental Protocol

This general protocol is a robust starting point for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid, adapted from established methods for challenging substrates.[1][3]

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate, powdered (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water (optional, for a 10:1 Dioxane/Water mixture)

G start Start setup Reaction Setup: - Add solids (halopyridine, boronic acid, base) to an oven-dried Schlenk flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill flask with Argon or Nitrogen (repeat 3x). setup->inert catalyst Add Catalyst System: Under positive Argon flow, add Pd₂(dba)₃ and SPhos. inert->catalyst solvent Add Degassed Solvent: Add anhydrous, degassed dioxane (and water, if used) via syringe. catalyst->solvent heat Heat Reaction: Heat to 80-110 °C with vigorous stirring. solvent->heat monitor Monitor Progress: Check by TLC or LC-MS (typically 4-24h). heat->monitor monitor->heat Incomplete workup Aqueous Workup: Cool to RT, dilute with EtOAc, wash with water and brine. monitor->workup Reaction Complete purify Purification: Dry organic layer (e.g., Na₂SO₄), concentrate, and purify by flash column chromatography. workup->purify product Isolated Product purify->product

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and powdered K₃PO₄ (2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure a completely oxygen-free environment.[12]

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. The final concentration is typically around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[12]

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-arylpyridine.[1][3][12]

By understanding the fundamental challenges posed by 2-halopyridines and applying a systematic, evidence-based approach to the selection of catalysts, bases, and reaction conditions, researchers can transform a notoriously difficult reaction into a reliable and high-yielding synthetic tool.

References

An In-depth Technical Guide to Electrochemical Reactions in the Synthesis of Fluoronicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Fluorine in Pyridine Scaffolds

To the researchers, scientists, and drug development professionals who are at the forefront of innovation, the strategic incorporation of fluorine into bioactive molecules is not merely a synthetic curiosity—it is a cornerstone of modern medicinal chemistry. The pyridine ring, a privileged scaffold in countless pharmaceuticals, presents a unique synthetic challenge and a remarkable opportunity. When functionalized with fluorine, its electronic properties, metabolic stability, and binding affinities can be profoundly modulated.[1][2] Fluoronicotinic acid esters, in particular, serve as versatile building blocks for a new generation of therapeutics.

However, traditional fluorination methods often rely on hazardous reagents, harsh conditions, or multi-step pathways that are ill-suited for the rapid, iterative cycles of drug discovery. Electrochemical synthesis offers a compelling alternative—a greener, more controlled, and often more direct route to these valuable compounds.[3] This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the electrochemical strategies for synthesizing fluoronicotinic acid esters. We will explore not just the how, but the critical why behind the experimental choices, empowering you to rationally design and execute these powerful transformations.

The Core of Electrochemical Fluorination: A Mechanistic Overview

Unlike the brute-force approach of the Simons Electrochemical Fluorination (ECF) process, which employs neat anhydrous hydrogen fluoride (aHF) and often leads to perfluorination and substrate degradation, modern selective anodic fluorination operates on a more nuanced principle.[4] The process is typically conducted in an organic solvent with a supporting electrolyte that also serves as the fluoride source, most commonly an amine-HF complex like triethylamine tris(hydrofluoride) (Et₃N•3HF).[5]

The fundamental mechanism proceeds via a direct, anode-initiated oxidation of the substrate. This pathway can be conceptualized in three key stages:

  • Initial Electron Transfer: The nicotinic acid ester substrate ( 1 ) diffuses to the anode surface and undergoes a single-electron oxidation to form a radical cation ( 2 ). The potential required for this step is dictated by the substrate's intrinsic oxidation potential.

  • Formation of a Cationic Intermediate: The radical cation is a highly reactive species. It can undergo a subsequent deprotonation and a second single-electron transfer to yield a delocalized carbocationic intermediate ( 3 ).

  • Nucleophilic Fluoride Attack: A fluoride ion (F⁻), readily available from the electrolyte, acts as a nucleophile and attacks the carbocation, forming the final C-F bond and yielding the fluorinated product ( 4 ).[6]

This sequence underscores the elegance of the electrochemical approach: the anode acts as a "traceless" oxidant, and the reaction is initiated by the controlled removal of electrons, offering a level of precision that chemical oxidants often lack.

Figure 1: Generalized mechanism for direct anodic fluorination.

The Crux of the Matter: Regioselectivity in the Pyridine Ring

The primary challenge in the synthesis of fluoronicotinic acid esters is controlling the position of fluorination. The pyridine ring presents three distinct C-H bonds for substitution (C2, C4, C5, C6), and their reactivity is governed by the interplay between the electron-deficient nature of the ring, the directing effect of the ring nitrogen, and the meta-directing influence of the ester group at C3.

  • Positions 2 and 6 (α-positions): These positions are electronically activated towards nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atom. Chemical fluorination studies using reagents like silver(II) fluoride (AgF₂) demonstrate an overwhelming intrinsic preference for substitution at the C-H bond adjacent to the nitrogen.[7][8] This suggests that any process involving direct C-H activation will likely favor these positions.

  • Position 5 (meta-position): This position is analogous to the meta position in benzene. The ester group at C3 deactivates the ortho (C2, C4) and para (C6) positions towards electrophilic attack, making the C5 position the most likely target for such reactions. However, anodic fluorination is not a classical electrophilic substitution, and direct functionalization at C5 is challenging.

  • Position 4 (para-position): While influenced by both the nitrogen and the ester group, this position often requires specific activation strategies to become the primary site of reaction.[9]

Understanding these intrinsic biases is paramount. A "one-size-fits-all" electrochemical protocol is not feasible; instead, tailored strategies must be employed to target each isomer.

Experimental Protocols & Regiocontrolled Strategies

The following sections detail proposed electrochemical protocols. These are constructed based on established principles and successful fluorinations of analogous heterocyclic systems, providing a robust starting point for laboratory investigation.[5][6]

General Experimental Setup

The direct anodic fluorination of nicotinic acid esters can be effectively carried out in a simple, undivided electrochemical cell. This configuration is operationally straightforward and avoids the complexities of membrane-separated cells.

References

A Senior Application Scientist's Guide to the Optimization of Reaction Conditions for Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-chloro-2-fluoronicotinate is a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis, valued for its role in constructing complex bioactive molecules.[1] The efficiency of its synthesis directly impacts the scalability and economic viability of numerous drug development programs. This guide provides an in-depth technical analysis of the optimization of its synthesis, primarily focusing on the robust and widely applicable Balz-Schiemann reaction.[2][3] We will dissect the critical parameters of this transformation, moving beyond a mere recitation of procedural steps to explore the underlying chemical principles that govern yield, purity, and safety. This document is intended for researchers, chemists, and process development professionals seeking to establish a reliable and optimized protocol for this key fluorinated intermediate.

Introduction: The Strategic Importance of Fluorinated Nicotinates

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4] this compound, as a trifunctional building block, offers multiple handles for subsequent chemical modification, making it a highly sought-after intermediate.

The synthesis of this compound typically starts from its amino precursor, Methyl 6-chloro-2-aminonicotinate. The conversion of the amine to a fluoride is most commonly achieved via a diazotization-fluorination sequence, a transformation known as the Balz-Schiemann reaction.[2][5] This process involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine to a diazonium salt using a nitrosating agent in an acidic medium.[6]

  • Fluorination: The thermal or photochemical decomposition of the intermediate diazonium salt, where a fluoride counter-ion acts as a nucleophile to displace nitrogen gas (N₂), an excellent leaving group.[7]

While conceptually straightforward, the practical success of this reaction hinges on meticulous control over several interdependent parameters. The instability of the diazonium intermediate necessitates precise temperature control, and the reaction's efficiency is highly sensitive to the choice of reagents and solvents.[8]

The Core Transformation: A Mechanistic Overview

The Balz-Schiemann reaction begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid. This is followed by the formation of the nitrosonium ion (NO⁺), a potent electrophile that reacts with the primary amine to form a diazonium salt.[7] When tetrafluoroboric acid (HBF₄) is used, it serves as both the acid catalyst and the source of the non-nucleophilic tetrafluoroborate (BF₄⁻) counter-ion, which precipitates the diazonium salt, allowing for its isolation if desired.[2] The subsequent thermal decomposition generates an aryl cation, which is then trapped by the fluoride from the BF₄⁻ anion.[3][9]

References

An In-Depth Technical Guide to Common Impurities in the Synthesis of Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-2-fluoronicotinate is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its trifunctional pyridine core, adorned with chloro, fluoro, and methyl ester moieties, offers versatile handles for molecular elaboration. The purity of this intermediate is of paramount importance, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug substance. This technical guide provides a comprehensive overview of the common impurities encountered during the synthesis of this compound, delving into their formation, analytical detection, and strategies for control. As a senior application scientist, this guide is structured to provide not just a list of potential contaminants, but a causal understanding of their origins, rooted in the mechanistic nuances of the synthetic process.

A Plausible Synthetic Route: A Three-Step Approach

A common and industrially viable synthetic route to this compound proceeds through a three-step sequence starting from 2,6-dihydroxynicotinic acid. This pathway involves:

  • Dichlorination: Conversion of 2,6-dihydroxynicotinic acid to 2,6-dichloronicotinic acid.

  • Esterification: Conversion of 2,6-dichloronicotinic acid to its methyl ester, Methyl 2,6-dichloronicotinate.

  • Selective Fluorination: Halogen exchange (Halex) reaction to replace the chlorine atom at the 2-position with fluorine.

Each of these steps presents a unique set of challenges and potential for impurity generation. A thorough understanding of these is critical for process optimization and quality control.

Step 1: Dichlorination of 2,6-dihydroxynicotinic acid

The conversion of 2,6-dihydroxynicotinic acid to 2,6-dichloronicotinic acid is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or a base like pyridine.[1][2][3][4]

Common Impurities from the Dichlorination Step:
  • Incompletely Chlorinated Species (Impurity A): The monochlorinated intermediate, 2-chloro-6-hydroxynicotinic acid, can persist if the reaction conditions (temperature, time, or reagent stoichiometry) are not optimal. Its presence can lead to downstream impurities that are difficult to remove.

  • Over-chlorinated Species: While less common for this specific substrate, aggressive reaction conditions could potentially lead to further chlorination on the pyridine ring, although the electron-withdrawing nature of the existing substituents makes this less favorable.

  • Phosphorous-containing Impurities: Residual POCl₃ and its hydrolysis products can contaminate the desired product if the work-up procedure is not robust.

  • Pyridine-related Byproducts: When pyridine is used as a catalyst or solvent, it can react with POCl₃ to form various adducts that may be carried over.[4][5]

Step 2: Esterification of 2,6-dichloronicotinic acid

The carboxylic acid functionality of 2,6-dichloronicotinic acid is converted to a methyl ester, yielding Methyl 2,6-dichloronicotinate. Common esterification methods include reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using reagents like thionyl chloride (SOCl₂) followed by the addition of methanol.[6][7]

Common Impurities from the Esterification Step:
  • Unreacted 2,6-dichloronicotinic acid (Impurity B): Incomplete esterification is a common source of this impurity. Its acidic nature can interfere with subsequent reactions and complicate purification.

  • Sulfur-containing Impurities (from SOCl₂ route): When thionyl chloride is used in excess, it can lead to the formation of methyl sulfite and other sulfur-containing byproducts if not properly quenched and removed.[8][9] Careful work-up with a mild base is essential to decompose any remaining SOCl₂.[6]

  • Byproducts from Acid Catalysis: Strong acids like sulfuric acid can cause charring and the formation of colored impurities at elevated temperatures.

Step 3: Selective Fluorination via Halogen Exchange (Halex) Reaction

This is the pivotal step where Methyl 2,6-dichloronicotinate is converted to the target molecule, this compound. The process typically involves a nucleophilic aromatic substitution (SNAr) reaction, known as the Halex process, using a fluoride source like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.[10][11][12]

Common Impurities from the Fluorination Step:
  • Starting Material (Impurity C): Methyl 2,6-dichloronicotinate: Incomplete reaction is a primary source of this impurity. The reactivity of the Halex reaction is highly dependent on the quality and dryness of the fluoride salt and the solvent.[13]

  • Over-fluorinated Product (Impurity D): Methyl 2,6-difluoronicotinate: The presence of two chlorine atoms at activated positions (2 and 6) on the pyridine ring creates the potential for a second halogen exchange to occur, leading to the formation of the difluorinated analog. Controlling the reaction stoichiometry and temperature is crucial to minimize this byproduct.

  • Hydrolyzed Product (Impurity E): 6-chloro-2-fluoronicotinic acid: The ester group is susceptible to hydrolysis, especially if there is residual moisture in the reaction mixture or during the work-up. The presence of fluoride ions can also influence the rate of hydrolysis.[14][15]

  • Solvent-Related Impurities: At the high temperatures often required for Halex reactions, polar aprotic solvents like DMSO and DMF can decompose or react with other components in the reaction mixture. For example, DMSO can lead to the formation of methylated byproducts.[10]

  • Positional Isomers: If the starting material, Methyl 2,6-dichloronicotinate, contains any isomeric impurities (e.g., Methyl 2,4-dichloronicotinate), these can also undergo fluorination, leading to the corresponding positional isomers of the final product.

Summary of Key Potential Impurities

Impurity ID Impurity Name Originating Step Formation Mechanism
A 2-chloro-6-hydroxynicotinic acidDichlorinationIncomplete reaction of 2,6-dihydroxynicotinic acid with the chlorinating agent.
B 2,6-dichloronicotinic acidEsterificationIncomplete conversion of the carboxylic acid to the methyl ester.
C Methyl 2,6-dichloronicotinateFluorinationUnreacted starting material from the Halex reaction.
D Methyl 2,6-difluoronicotinateFluorinationOver-fluorination of the starting material, where both chlorine atoms are substituted.
E 6-chloro-2-fluoronicotinic acidFluorinationHydrolysis of the methyl ester group due to the presence of water.

Visualizing the Synthetic Pathway and Impurity Formation

Synthesis_and_Impurities cluster_0 Step 1: Dichlorination cluster_1 Step 2: Esterification cluster_2 Step 3: Fluorination (Halex) 2,6-dihydroxynicotinic_acid 2,6-dihydroxynicotinic acid 2,6-dichloronicotinic_acid 2,6-dichloronicotinic acid 2,6-dihydroxynicotinic_acid->2,6-dichloronicotinic_acid POCl3 Impurity_A Impurity A: 2-chloro-6-hydroxynicotinic acid 2,6-dihydroxynicotinic_acid->Impurity_A Incomplete Reaction Methyl_2,6-dichloronicotinate Methyl 2,6-dichloronicotinate 2,6-dichloronicotinic_acid->Methyl_2,6-dichloronicotinate Methanol, SOCl2 or H+ Impurity_B Impurity B: 2,6-dichloronicotinic acid 2,6-dichloronicotinic_acid->Impurity_B Incomplete Reaction Final_Product This compound Methyl_2,6-dichloronicotinate->Final_Product KF, DMSO Impurity_C Impurity C: Methyl 2,6-dichloronicotinate Methyl_2,6-dichloronicotinate->Impurity_C Incomplete Reaction Impurity_D Impurity D: Methyl 2,6-difluoronicotinate Final_Product->Impurity_D Over-fluorination Impurity_E Impurity E: 6-chloro-2-fluoronicotinic acid Final_Product->Impurity_E Hydrolysis

Caption: Synthetic pathway and points of impurity formation.

Analytical Control Strategies

A robust analytical strategy is essential for the detection, identification, and quantification of impurities. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment of this compound and its intermediates. A reversed-phase method is generally suitable for separating the target molecule from its key impurities.

Experimental Protocol: Reversed-Phase HPLC Method

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

This method should provide good separation of the starting materials, the final product, and the more polar hydrolyzed impurity. The less polar over-fluorinated impurity should also be well-resolved.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and potential byproducts from the chlorination and esterification steps.[16][17][18]

Experimental Protocol: GC-MS Method

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

This method can be used to screen for a wide range of potential impurities and provides mass spectral data for confident identification.

Control and Mitigation Strategies

The control of impurities is best achieved through a combination of optimized reaction conditions and effective purification methods.

  • Raw Material Control: Ensuring the purity of starting materials, such as 2,6-dihydroxynicotinic acid, is the first line of defense against introducing unwanted impurities.

  • Reaction Optimization:

    • Dichlorination: Careful control of temperature, reaction time, and stoichiometry of the chlorinating agent can minimize the formation of under- and over-chlorinated species.

    • Esterification: Driving the reaction to completion through appropriate catalysis and removal of water can reduce the amount of unreacted starting acid. A thorough work-up is necessary to remove residual reagents.

    • Fluorination: The use of anhydrous KF and solvent is critical to the success of the Halex reaction and to minimize hydrolysis of the ester.[13] Precise temperature control and monitoring of the reaction progress can help to maximize the yield of the desired product while minimizing the formation of the di-fluorinated impurity.

  • Purification:

    • Crystallization: The final product, this compound, is a solid and can often be purified by crystallization from a suitable solvent system. This is an effective method for removing most of the process-related impurities.

    • Chromatography: For high-purity requirements, column chromatography may be necessary to remove closely related impurities, such as the over-fluorinated product.

Workflow for Impurity Identification and Control

Impurity_Control_Workflow Start Synthesis of This compound In-Process_Control In-Process Control (IPC) (e.g., HPLC, GC) Start->In-Process_Control Crude_Product Crude Product Isolation In-Process_Control->Crude_Product Purity_Analysis Comprehensive Purity Analysis (HPLC, GC-MS, NMR) Crude_Product->Purity_Analysis Identify_Impurities Identify and Quantify Impurities Purity_Analysis->Identify_Impurities Compare_to_Specs Compare to Specifications Identify_Impurities->Compare_to_Specs Release Release Product Compare_to_Specs->Release Pass Investigate Investigate Root Cause Compare_to_Specs->Investigate Fail Optimize_Process Optimize Synthetic Process Investigate->Optimize_Process Repurify Repurify Material Investigate->Repurify Optimize_Process->Start Repurify->Purity_Analysis

Caption: A typical workflow for impurity control.

Conclusion

The synthesis of this compound, while conceptually straightforward, requires careful control at each stage to ensure a high-purity product. A thorough understanding of the potential side reactions and the resulting impurity profile is essential for developing a robust and reproducible manufacturing process. By implementing a comprehensive analytical control strategy and optimizing reaction and purification conditions, researchers and drug development professionals can ensure the quality of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

An In-depth Technical Guide to the Degradation Pathways of Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 6-chloro-2-fluoronicotinate is a halogenated pyridine derivative with a molecular structure that makes it a valuable intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a methyl ester, a chlorine atom, and a fluorine atom, presents multiple reactive sites. Understanding the stability of this molecule and its potential degradation pathways under various environmental and chemical stressors is paramount for predicting its environmental fate, ensuring the stability of formulations, and identifying potential degradants for regulatory purposes.

While specific comprehensive studies on the degradation of this compound are not extensively documented in public literature, this guide will elucidate its most probable degradation pathways. By applying fundamental principles of organic chemistry and drawing analogies from well-documented studies on structurally related compounds—such as chloropyridines, fluorinated aromatics, and nicotinic acid esters—we can construct a scientifically rigorous predictive framework. This guide is intended for researchers, chemists, and drug development professionals, providing both theoretical insights and practical experimental protocols to investigate the degradation of this molecule.

Section 1: Proposed Chemical Degradation Pathways

The chemical structure of this compound contains three key functional groups susceptible to degradation: the methyl ester, the chloro substituent, and the fluoro substituent. The relative reactivity of these sites will dictate the primary degradation products formed under different conditions.

Hydrolytic Degradation

The most labile functional group under aqueous conditions is the methyl ester. Hydrolysis, catalyzed by either acid or base, is a primary and highly predictable degradation pathway.

  • Causality of Experimental Choice: Hydrolysis is a fundamental degradation pathway for any molecule containing an ester linkage. Investigating its rate and products under both acidic and basic conditions is a cornerstone of any stability study, as mandated by ICH guidelines, to simulate potential stomach pH or environmental pH variations.

The reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The primary product of this pathway is 6-chloro-2-fluoronicotinic acid . Studies on the analogous compound, methyl nicotinate, have shown that it undergoes slow hydrolysis in aqueous solution to form nicotinic acid.[1][2] The presence of electron-withdrawing halogen substituents on the pyridine ring in this compound is expected to slightly increase the electrophilicity of the ester's carbonyl carbon, potentially accelerating the rate of hydrolysis compared to the unsubstituted analog.

G parent This compound product 6-chloro-2-fluoronicotinic acid parent->product H+ or OH- / H₂O

Caption: Proposed Hydrolytic Degradation Pathway.

Photodegradation

Photodegradation is a critical pathway for compounds exposed to light. For halogenated aromatic compounds, the cleavage of the carbon-halogen bond is a common photolytic reaction.

  • Causality of Experimental Choice: Many active pharmaceutical ingredients and agrochemicals are exposed to light during manufacturing, storage, or application. Photostability testing, as outlined in ICH guideline Q1B, is essential to identify photoproducts that could alter the efficacy or safety profile of the compound.[3][4]

Studies on related compounds like 2-chloropyridine and 3-chloropyridine demonstrate that UV irradiation leads to cleavage of the C-Cl bond.[5][6] This process can generate a pyridyl radical, which can then abstract a hydrogen atom from the solvent or react with water to form a hydroxylated product. Therefore, a plausible photodegradation pathway for this compound involves the initial cleavage of the C-Cl bond to form Methyl 2-fluoro-6-hydroxynicotinate . The C-F bond is significantly stronger than the C-Cl bond and is less likely to be the primary site of photolytic cleavage.

A secondary pathway could involve direct photo-hydroxylation of the pyridine ring without the loss of a halogen.

G cluster_photodegradation Photodegradation Pathways parent This compound intermediate Pyridyl Radical Intermediate parent->intermediate UV Light (hν) -Cl• product2 Hydroxylated Isomers parent->product2 UV Light (hν) +•OH product1 Methyl 2-fluoro-6-hydroxynicotinate intermediate->product1 +•OH

Caption: Proposed Photodegradation Pathways.

Section 2: Proposed Biotic Degradation Pathway

The biodegradation of halogenated aromatic compounds is a key aspect of their environmental fate. While such compounds are often recalcitrant, various microorganisms have evolved pathways to metabolize them.

  • Causality of Experimental Choice: Understanding the potential for microbial degradation is crucial for environmental risk assessment. The persistence of a compound in soil and water is largely determined by its susceptibility to microbial metabolism.

The biodegradation of fluorinated pesticides and aromatics is known to be challenging for microorganisms due to the high strength and stability of the C-F bond.[7][8] However, degradation often proceeds by initial metabolic attacks on other, more labile parts of the molecule.[9][10] For this compound, a plausible microbial pathway would likely begin with the enzymatic hydrolysis of the methyl ester, a common initial step in xenobiotic metabolism, yielding 6-chloro-2-fluoronicotinic acid .

Following hydrolysis, microorganisms may employ dehalogenation strategies. Reductive dehalogenation (replacing the halogen with hydrogen) or hydrolytic dehalogenation (replacing the halogen with a hydroxyl group) are common mechanisms. Given the higher reactivity of the C-Cl bond compared to the C-F bond, the next step would likely be the removal of the chlorine atom to form 2-fluoro-6-hydroxynicotinic acid . Subsequent steps would involve enzymatic ring cleavage, a complex process mediated by dioxygenase enzymes, eventually leading to mineralization.

G parent This compound step1 6-chloro-2-fluoronicotinic acid parent->step1 Esterase step2 2-fluoro-6-hydroxynicotinic acid step1->step2 Dehalogenase (-Cl) step3 Ring Fission Products step2->step3 Dioxygenase mineralization CO₂, H₂O, F⁻, Cl⁻, NH₄⁺ step3->mineralization Further Metabolism

Caption: Proposed Microbial Degradation Pathway.

Section 3: Experimental Verification Protocol: A Forced Degradation Study

To empirically validate the proposed degradation pathways and identify actual degradants, a forced degradation (stress testing) study is essential. This involves subjecting the compound to a range of harsh conditions to accelerate its decomposition.[3][11][12]

  • Trustworthiness of the Protocol: This protocol is designed as a self-validating system. By including a control sample and analyzing samples at multiple time points, the progression of degradation can be accurately monitored. The use of a stability-indicating analytical method ensures that all degradants are separated and accounted for, allowing for a mass balance calculation that confirms the completeness of the analysis.

Materials and Equipment
  • This compound (high purity)

  • HPLC-grade acetonitrile and methanol

  • Reagent-grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector, coupled to a mass spectrometer (LC-MS/MS) for peak identification.[13][14]

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

  • pH meter and analytical balance

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition below, prepare a sample in triplicate. Also, prepare a control sample by diluting the stock solution with the 50:50 acetonitrile:water mixture and keeping it protected from light at 4°C.

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Keep the solution at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep the solution at room temperature for 8 hours.[11]

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep the solution at room temperature for 24 hours, protected from light.[4]

    • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in an oven at 80°C for 48 hours. Also, subject a solution sample (100 µg/mL in 50:50 acetonitrile:water) to the same conditions.

    • Photolytic Degradation: Expose both solid and solution samples (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • For the solid thermal sample, dissolve it in the mobile phase to the target concentration.

    • Analyze all samples by a validated, stability-indicating HPLC-MS/MS method. The method should be capable of separating the parent peak from all degradation product peaks.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized to provide a clear overview of the compound's stability profile.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationParent Compound Remaining (%)Number of Degradants DetectedMajor Degradant Peak (RT)Proposed Identity
0.1 M HCl, 60°C24 hrse.g., 85.2%e.g., 1e.g., 4.2 min6-chloro-2-fluoronicotinic acid
0.1 M NaOH, RT8 hrse.g., 70.5%e.g., 1e.g., 4.2 min6-chloro-2-fluoronicotinic acid
3% H₂O₂, RT24 hrse.g., 95.1%e.g., 2e.g., 5.1 minOxidized species (e.g., N-oxide)
Thermal (Solid), 80°C48 hrse.g., 99.5%e.g., 0--
Photolytic (Solution)1.2 M lux hrse.g., 89.8%e.g., 3e.g., 6.5 minMethyl 2-fluoro-6-hydroxynicotinate

Note: Data presented are hypothetical examples for illustrative purposes.

The identity of the degradation products should be confirmed by comparing their mass spectra (obtained from LC-MS/MS) with the predicted molecular weights of the proposed structures. Further structural elucidation can be achieved by isolating the major degradants and performing NMR spectroscopy.

Conclusion

This technical guide provides a predictive analysis of the primary degradation pathways for this compound based on established chemical principles and data from analogous structures. The principal pathways are proposed to be hydrolysis of the methyl ester to its corresponding carboxylic acid, photodegradation via cleavage of the carbon-chlorine bond, and microbial degradation initiated by enzymatic hydrolysis. A detailed experimental protocol for a forced degradation study has been provided to enable researchers to systematically investigate these pathways, validate the stability-indicating nature of their analytical methods, and definitively identify and characterize any degradation products that may form. This comprehensive approach is essential for ensuring the quality, safety, and regulatory compliance of products containing this important chemical intermediate.

References

An In-depth Technical Guide to Catalyst Selection for the Efficient Coupling of Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 6-chloro-2-fluoronicotinate

In the landscape of modern drug discovery and development, functionalized pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and agrochemicals.[1] this compound is a particularly valuable and versatile building block. Its structure presents a unique combination of features: a pyridine core, an activating ester group, and two distinct halogen atoms, chlorine and fluorine, offering orthogonal reactivity. The C6-chloro position is the primary site for transition-metal-catalyzed cross-coupling, while the C2-fluoro position can be targeted for nucleophilic aromatic substitution (SNAr) reactions.[2] This dual functionality allows for sequential, site-selective modifications, making it a powerful synthon for constructing complex molecular architectures.

However, the very features that make this substrate attractive also present distinct challenges for the synthetic chemist. The presence of the pyridine nitrogen can lead to catalyst inhibition or deactivation by coordinating to the metal center.[3][4] Furthermore, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often necessitating highly active catalyst systems to achieve efficient oxidative addition.[5] This guide provides a comprehensive analysis of catalyst system selection for the three most critical cross-coupling transformations of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic rationale behind catalyst, ligand, and base selection to empower researchers to develop robust and efficient synthetic protocols.

Part 1: The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming carbon-carbon bonds due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives.[5] For a substrate like this compound, the primary goal is the selective coupling at the C6-chloro position.

Mechanistic Considerations & Catalyst System Design

The efficacy of a Suzuki coupling hinges on the smooth execution of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] Each step is profoundly influenced by the choice of catalyst, ligand, and base.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Complex OxAdd->Transmetalation ProductComplex Product Complex ProductComplex->Pd0 Reductive Elimination Product Ar-Ar' ProductComplex->Product Product Release ArX Ar-Cl Boronic Ar'-B(OR)₂ Base Base (e.g., K₃PO₄)

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
  • Palladium Precatalyst: While traditional catalysts like Pd(PPh₃)₄ can be effective for more reactive aryl bromides, they often struggle with less reactive aryl chlorides.[5] Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles (e.g., XPhos Pd G3), are superior. These are air-stable complexes that efficiently generate the active monoligated Pd(0) species in solution, leading to more reliable and reproducible results.[3]

  • Ligand Selection: This is the most critical parameter. The oxidative addition of the C-Cl bond is often the rate-determining step.[6] To overcome this hurdle, ligands must be both electron-rich and sterically bulky .

    • Electron-richness: Donating ligands (e.g., dialkylbiaryl phosphines) increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.

    • Bulk: Sterically demanding ligands (e.g., XPhos, SPhos) facilitate the final reductive elimination step, preventing the formation of catalyst-inhibiting bridged dimers and increasing overall turnover. For chloropyridine substrates, Buchwald-type biaryl phosphine ligands are the industry standard.[3] N-heterocyclic carbene (NHC) ligands, such as IPr, are also highly effective, particularly in PEPPSI™-type precatalysts.[2]

  • Base and Solvent: The base activates the organoboron species, forming a more nucleophilic "ate" complex required for transmetalation.[7] For chloropyridines, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are typically effective. Stronger bases are usually unnecessary and can promote side reactions. The choice of solvent is also crucial, with ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, being common.[4]

Data Summary: Suzuki-Miyaura Coupling Conditions
ParameterRecommendation for this compoundRationale
Pd Precatalyst XPhos Pd G3, SPhos Pd G3, PEPPSI™-IPrAir-stable, efficiently generates active Pd(0), high turnover numbers.[3]
Ligand XPhos, SPhos, RuPhos, IPr (as part of precatalyst)Bulky, electron-rich ligands are essential for activating the C-Cl bond.[2][3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Sufficiently strong to promote transmetalation without causing substrate degradation.[3]
Solvent 1,4-Dioxane, Toluene, THF, 2-MeTHFAprotic solvents that solubilize reagents and are stable at elevated temperatures.[3]
Temperature 80–110 °CProvides thermal energy to overcome the activation barrier for oxidative addition.
Catalyst Loading 1–3 mol %Higher loadings may be needed for particularly challenging coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).

  • Catalyst Addition: Add the selected palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol %).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2–12 hours.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 2: The Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[8] This reaction allows for the coupling of an aryl halide with a primary or secondary amine, offering a powerful alternative to classical methods that often require harsh conditions.[9]

Mechanistic Considerations & Catalyst System Design

The catalytic cycle for C-N coupling shares similarities with the Suzuki reaction but has distinct requirements, particularly concerning the base and the nature of the ligand-palladium interaction.[10]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineComplex Amine Coordination Complex OxAdd->AmineComplex AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product Product Release ArX Ar-Cl Amine R₂NH Base Base (e.g., NaOtBu)

Figure 2: Generalized Buchwald-Hartwig Amination Cycle.
  • Ligand Selection: The choice of ligand is again paramount. For C-N coupling, ligands must promote reductive elimination from a palladium amido complex. Highly bulky biaryl phosphine ligands are the most effective. Ligands like BrettPhos and RuPhos have demonstrated exceptionally broad scope for coupling aryl chlorides with a wide range of primary and secondary amines.[11] These ligands create a sterically hindered coordination sphere around the palladium, which promotes the C-N bond-forming reductive elimination step.

  • Base Selection: Unlike the Suzuki coupling, Buchwald-Hartwig amination requires a strong, non-nucleophilic base. The base's role is to deprotonate the amine after it has coordinated to the palladium(II) center, forming the key palladium-amido intermediate.[10] Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, particularly for less nucleophilic amines.[12] Weaker bases like K₂CO₃ are generally ineffective.

  • Solvent and Temperature: Anhydrous, aprotic polar or non-polar solvents such as toluene, dioxane, or THF are preferred. The reaction temperature is typically between 80-110 °C to facilitate the challenging oxidative addition of the aryl chloride.

Data Summary: Buchwald-Hartwig Amination Conditions
ParameterRecommendation for this compoundRationale
Pd Precatalyst BrettPhos Pd G3, RuPhos Pd G3Precatalysts incorporating ligands optimized for C-N coupling offer the broadest scope and highest efficiency.[11]
Ligand BrettPhos, RuPhos (as part of precatalyst)Specifically designed, bulky ligands that accelerate the rate-limiting reductive elimination step.[9][11]
Base NaOt-Bu, K₃PO₄, LiHMDSStrong, non-nucleophilic base is required to generate the palladium-amido intermediate.[10]
Solvent Toluene, 1,4-Dioxane, CPMEAnhydrous, aprotic solvents are critical for reaction success.
Temperature 80–110 °CNecessary to drive the oxidative addition of the C-Cl bond.
Catalyst Loading 1–3 mol %Lower loadings are often possible with highly active precatalysts.
Experimental Protocol: Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox, add the strong base (e.g., NaOt-Bu, 1.5 equiv) and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 equiv, 2 mol %) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv), the desired amine (1.2 equiv), and anhydrous, degassed solvent (e.g., Toluene, to ~0.2 M).

  • Reaction: Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor reaction progress by LC-MS. Reactions are often complete in 4-24 hours.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 3: The Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[13] This reaction is invaluable for accessing alkynyl-substituted pyridines, which are versatile intermediates in organic synthesis and medicinal chemistry.

Mechanistic Considerations & Catalyst System Design

The classical Sonogashira reaction involves a dual catalytic system with palladium and a copper(I) co-catalyst.[13]

Workflow_Diagram start Start prep Oven-Dry Glassware (Schlenk Flask) start->prep add_solids Add Solids: Substrate, Coupling Partner, Base, Catalyst prep->add_solids inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_solids->inert add_liquids Add Degassed Solvent & Liquid Reagents inert->add_liquids react Heat to Reaction Temp with Stirring add_liquids->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Figure 3: General Experimental Workflow for Cross-Coupling.
  • Catalyst System: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) facilitates the oxidative addition and reductive elimination steps. The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile that participates in transmetalation with the palladium center.[13]

  • Ligand Selection: For standard Sonogashira couplings of chloropyridines, triphenylphosphine (PPh₃) is often a sufficient ligand. However, for more challenging substrates or in copper-free variants, more electron-rich and bulky ligands (such as cataCXium® A or XPhos) can improve yields and reaction rates.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[14]

  • Copper-Free Sonogashira: A significant drawback of the traditional method is the potential for homocoupling of the alkyne (Glaser coupling), catalyzed by copper. Copper-free variants have been developed that mitigate this issue. These systems typically require a stronger base (e.g., Cs₂CO₃) and a more robust palladium/ligand system to facilitate the direct reaction of the palladium complex with the deprotonated alkyne.

Data Summary: Sonogashira Coupling Conditions
ParameterRecommendation for this compoundRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, reliable palladium sources for Sonogashira coupling.[13]
Cu Co-catalyst CuI (1–5 mol %)Activates the terminal alkyne for transmetalation. Omit for copper-free protocols.[13]
Ligand PPh₃, cataCXium® APPh₃ is standard. More advanced ligands can be beneficial, especially in copper-free systems.
Base Et₃N, i-Pr₂NHActs as both a base and solvent/co-solvent.
Solvent THF, DMF, or neat amine baseProvides a medium for the reaction.
Temperature 25–80 °COften proceeds at milder temperatures than Suzuki or Buchwald-Hartwig reactions.

Conclusion and Future Outlook

The efficient functionalization of this compound via cross-coupling is a highly achievable goal with the careful selection of a modern catalyst system. For C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination, the use of palladium precatalysts bearing bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is the clear strategy for success.[3][11] These advanced systems are specifically designed to overcome the high activation barrier of C-Cl bond oxidative addition and to promote the crucial reductive elimination step. For Sonogashira couplings, traditional Pd/Cu systems remain effective, though copper-free methods are increasingly valuable for complex syntheses.

As a Senior Application Scientist, my final recommendation is to view the conditions presented in this guide as robust starting points. The optimal catalyst, ligand, base, and solvent combination will always have some dependence on the specific coupling partner employed. A logical, systematic screening of these parameters, guided by the mechanistic principles outlined herein, will invariably lead to the development of a high-yielding and scalable process, unlocking the full synthetic potential of this valuable heterocyclic building block.

References

lvent effects on the reactivity of Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Solvent Effects on the Reactivity of Methyl 6-chloro-2-fluoronicotinate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of how solvent selection critically influences the reactivity of this compound, a key heterocyclic building block in modern drug discovery. We will dissect the underlying principles of Nucleophilic Aromatic Substitution (SNAr) on this electron-deficient pyridine system, offering field-proven insights into optimizing reaction outcomes by leveraging solvent properties.

Introduction: The Strategic Importance of this compound

This compound (C₇H₅ClFNO₂) is a valuable intermediate characterized by a pyridine ring substituted with two distinct halogen atoms at positions amenable to nucleophilic displacement. Its structure is rendered electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen, the C3-methyl ester, and the halogens, making it an excellent substrate for SNAr reactions.[1] The presence of two different halogens—fluorine at C2 and chlorine at C6—presents an opportunity for regioselective functionalization, a crucial aspect in the synthesis of complex pharmaceutical agents.

The core of its reactivity lies in the SNAr mechanism, a two-step addition-elimination process. Understanding how solvents mediate this mechanism is paramount for any researcher aiming to control reaction rates, yields, and selectivity.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The SNAr reaction on pyridines is most effective when leaving groups are located at the C2 or C4 positions.[1] This is because the electronegative ring nitrogen can effectively stabilize the negative charge of the intermediate formed during the reaction.[1] This resonance-stabilized intermediate is known as a Meisenheimer complex.

The accepted reactivity order for halogen leaving groups in SNAr is F > Cl > Br > I.[1] This is contrary to SN1/SN2 reactions in aliphatic systems. The reason lies in the rate-determining first step: the nucleophilic attack. The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to attack.[1][2] This "element effect" is a cornerstone of SNAr reactivity.

For this compound, this principle dictates that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the fluoride ion.

SNAr_Mechanism Substrate This compound Intermediate    Meisenheimer Complex(Resonance Stabilized) Substrate->Intermediate + Nu⁻ (slow, RDS) Nucleophile Nu⁻ Product C2-Substituted Product Intermediate->Product - F⁻ (fast) LeavingGroup F⁻ Solvent_Effects cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Polar Protic Solvent (e.g., MeOH) Na⁺_aprotic Solvated Na⁺ Nu⁻_aprotic Nu⁻_aprotic High_Reactivity High Reactivity Nu⁻_aprotic->High_Reactivity Leads to Na⁺_protic Solvated Na⁺ Nu⁻_protic Nu⁻_protic Low_Reactivity Low Reactivity Nu⁻_protic->Low_Reactivity Leads to Experimental_Workflow cluster_solvents Solvent Screening start Start: Prepare Reactants DMSO Reaction in DMSO start->DMSO MeOH Reaction in MeOH start->MeOH Toluene Reaction in Toluene start->Toluene Reaction Heat to 80 °C Monitor by LC-MS DMSO->Reaction MeOH->Reaction Toluene->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis Purification & Yield Calculation Workup->Analysis end Compare Results Analysis->end

References

Navigating the Challenges of Cross-Coupling Reactions: A Technical Guide to Suppressing Homocoupling with Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. However, the path to pure, high-yield products is often complicated by the formation of undesirable side products. Among these, homocoupling of the starting materials presents a persistent challenge, leading to reduced yields and complex purification profiles. This is particularly true for electron-deficient heterocyclic substrates such as Methyl 6-chloro-2-fluoronicotinate, a versatile building block in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the mechanistic origins of homocoupling and presents field-proven strategies to mitigate this pervasive side reaction, ensuring the efficient synthesis of desired cross-coupled products.

The Duality of Reactivity: Understanding the Propensity for Homocoupling

This compound possesses two distinct halogen atoms, offering differential reactivity for selective cross-coupling. The C-Cl bond is generally more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-F bond. This chemoselectivity is the foundation for its utility as a synthetic intermediate. However, the very nature of the catalytic cycle that enables the desired cross-coupling also opens the door for homocoupling to occur.

Homocoupling primarily arises from two mechanistic pathways:

  • Palladium(II)-Mediated Homocoupling of Organometallic Reagents: In Suzuki-Miyaura and Stille couplings, the organoboron or organotin reagent can undergo transmetalation with a Pd(II) species, followed by a second transmetalation and reductive elimination to form a symmetrical biaryl.[1] This is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[2]

  • Reductive Homocoupling of the Aryl Halide: While less common, two molecules of the aryl halide can couple in the presence of the palladium catalyst, particularly under reducing conditions or with certain ligand combinations.

The electron-deficient nature of the pyridine ring in this compound can influence the rates of the various steps in the catalytic cycle, making a nuanced understanding of the reaction parameters critical to suppress these unwanted pathways.

Strategic Interventions: A Multi-faceted Approach to Minimizing Homocoupling

A successful strategy to avoid homocoupling hinges on a holistic optimization of the reaction conditions, focusing on the catalyst system, reaction environment, and the nature of the coupling partners.

Rigorous Exclusion of Oxygen: The First Line of Defense

The presence of dissolved oxygen is a primary culprit in promoting the homocoupling of organoboron reagents in Suzuki reactions.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which readily participates in the homocoupling catalytic cycle.

Experimental Protocol: Degassing Techniques

  • Inert Gas Sparging: Bubble a stream of an inert gas (high-purity argon or nitrogen) through the solvent for 20-30 minutes prior to use. This is a highly effective method for removing dissolved oxygen.

  • Freeze-Pump-Thaw: For particularly sensitive reactions, subjecting the solvent to three cycles of freezing (with liquid nitrogen), evacuating under high vacuum, and thawing will remove virtually all dissolved gases.

  • Maintaining an Inert Atmosphere: Throughout the entire reaction setup and duration, maintain a positive pressure of an inert gas. This can be achieved using a balloon filled with argon or nitrogen, or a Schlenk line.

dot graph TD { A[Reaction Setup] --> B{Solvent Degassing}; B --> C[Inert Gas Sparging]; B --> D[Freeze-Pump-Thaw]; C --> E[Maintain Inert Atmosphere]; D --> E; E --> F[Reaction]; }

Caption: Workflow for ensuring an oxygen-free reaction environment.

The Palladium Source: Pd(0) vs. Pd(II) Precatalysts

While Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are commonly used due to their air stability, their in-situ reduction to the active Pd(0) species can sometimes initiate homocoupling pathways.

Strategic Choice of Catalyst:

  • Direct Pd(0) Sources: Utilizing a Pd(0) source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) can circumvent the issues associated with the reduction step.

  • Pre-formed Pd(0) Catalysts: Modern, well-defined precatalysts, such as those from the Buchwald and Hartwig groups (e.g., G3 and G4 palladacycles), are designed to cleanly and efficiently generate the active monoligated Pd(0) species, minimizing the concentration of Pd(II) that could lead to homocoupling.[3]

  • Mild Reducing Agents: If a Pd(II) source is used, the addition of a mild reducing agent can be beneficial. This helps to ensure a rapid and complete conversion to the active Pd(0) catalyst.

Palladium SourceAdvantagesDisadvantagesMitigation Strategy
Pd(II) Precatalysts Air-stable, readily availableIn-situ reduction can promote homocouplingUse with bulky, electron-rich ligands; add a mild reducing agent
Pd(0) Sources Direct entry into the catalytic cycleCan be air-sensitiveHandle under inert atmosphere
Pre-formed Catalysts Efficient generation of active species, high activityHigher costLower catalyst loadings often possible
The Power of the Ligand: Steric and Electronic Tuning

The choice of phosphine ligand is arguably the most critical parameter in controlling the outcome of a cross-coupling reaction. The ligand stabilizes the palladium center and modulates its reactivity, influencing the relative rates of oxidative addition, transmetalation, and reductive elimination. For electron-deficient substrates like this compound, bulky, electron-rich ligands are often essential.

Ligand Selection for Suppressing Homocoupling:

  • Bulky Monodentate Ligands: Sterically hindered biarylphosphine ligands such as SPhos, XPhos, and RuPhos have proven highly effective in promoting the desired cross-coupling of chloro- and fluoro-substituted pyridines.[4][5] The steric bulk of these ligands favors the formation of the cross-coupled product by accelerating the reductive elimination step and disfavoring the formation of catalyst aggregates that can lead to side reactions.

  • Bidentate Ligands: In some cases, bidentate ligands like Xantphos can be effective, particularly in Buchwald-Hartwig aminations, by preventing the formation of inactive palladium dimers.[5][6]

dot graph TD { subgraph Ligand Selection A[this compound] --> B{Cross-Coupling Reaction}; B --> C[Bulky, Electron-Rich Ligands]; C --> D[SPhos, XPhos, RuPhos]; end subgraph Desired Outcome D --> E[Accelerated Reductive Elimination]; E --> F[Suppressed Homocoupling]; F --> G[High Yield of Cross-Coupled Product]; end }

Caption: The central role of ligand choice in directing the reaction pathway.

The Role of the Base and Solvent: Fine-Tuning the Reaction Milieu

The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[7][8] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

Optimizing Base and Solvent:

  • Suzuki Coupling: A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is often a good starting point. The use of a weaker base may sometimes reduce the rate of homocoupling more than the desired cross-coupling.[4]

  • Buchwald-Hartwig Amination: A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[3]

  • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. It is imperative that the solvent is anhydrous and thoroughly degassed.

Practical Protocols for Cross-Coupling of this compound

The following protocols are provided as a starting point for optimization and are based on established methodologies for similar electron-deficient heterocyclic chlorides.

Suzuki-Miyaura Coupling Protocol

This protocol is designed to minimize homocoupling of the boronic acid partner.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol is tailored for the C-N bond formation with primary or secondary amines.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base such as NaOtBu (1.4 equiv.), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), and the appropriate ligand (e.g., BrettPhos, 1.5-4.5 mol%) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or THF.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography.

Stille Coupling Protocol

While less common due to the toxicity of organotin reagents, the Stille coupling offers a viable alternative.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the organostannane (1.1 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene or DMF.

  • Additives (Optional): In some cases, the addition of a copper(I) salt (e.g., CuI) can accelerate the reaction.

  • Reaction: Heat the mixture to 80-120 °C and monitor its progress.

  • Work-up and Purification: Upon completion, perform an appropriate work-up, which may include a fluoride wash to remove tin byproducts, followed by chromatographic purification.

Conclusion: A Pathway to Purity

The suppression of homocoupling in palladium-catalyzed cross-coupling reactions of this compound is a testament to the power of a mechanistically informed approach to reaction optimization. By meticulously controlling the reaction environment to exclude oxygen, making judicious choices of palladium source and ligands, and fine-tuning the base and solvent system, researchers can significantly enhance the efficiency and selectivity of these pivotal transformations. The strategies and protocols outlined in this guide provide a robust framework for navigating the challenges associated with this versatile substrate, ultimately paving the way for the streamlined synthesis of novel compounds with significant potential in drug discovery and materials science.

References

An In-Depth Technical Guide to Validation and Comparative Analysis in Drug Development Core Facilities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation of analytical and biological assays and the comparative analysis of methods within a drug development core facility. It is designed to instill scientific integrity and logical rigor into these critical processes, ensuring data quality and regulatory compliance.

Part 1: The Imperative of Validation: Establishing a Foundation of Trust

In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. The integrity of this data is paramount, and it is here that the concept of validation moves from a procedural formality to the very bedrock of scientific trustworthiness. Validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[1][2][3] This section will deconstruct the "why" and "how" of validation, moving beyond a simple checklist to a philosophy of self-validating systems.

The Regulatory Mandate and Scientific Rationale

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for analytical method validation, harmonized through the International Council for Harmonisation (ICH).[1][2] The foundational document, ICH Q2(R1), and its recent revision, Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[2]

The scientific rationale for these stringent guidelines is to ensure that the data generated is accurate, reliable, and reproducible. This is critical for:

  • Informed Decision-Making: Key decisions in the drug development pipeline, from lead optimization to clinical trial design, are based on analytical and bioanalytical data.

  • Patient Safety: Inaccurate data can lead to the progression of unsafe or ineffective drug candidates.

  • Regulatory Submission and Approval: A robust validation package is a non-negotiable component of any New Drug Application (NDA) or Biologics License Application (BLA).

Core Validation Parameters: The Pillars of a Self-Validating System

A validated method is a self-validating system because each parameter is designed to test a specific aspect of the method's performance, and together, they provide a comprehensive picture of its reliability. The core validation parameters are:

  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]

  • Accuracy: This refers to the closeness of the test results to the true value. It is typically determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value.[5][6]

  • Precision: This is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is further subdivided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[6]

    • Intermediate Precision: Precision within a laboratory, but on different days, with different analysts, or with different equipment.[7]

    • Reproducibility: Precision between laboratories (inter-laboratory precision).[7]

  • Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: This is the interval between the upper and lower concentrations of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The causal relationship between these parameters is crucial. For instance, a method cannot be considered accurate if it is not also precise. Similarly, the linearity of a method defines the range over which it can be considered accurate and precise.

Part 2: Practical Execution of Validation Studies: From Theory to the Bench

This section provides detailed, step-by-step methodologies for key validation experiments, applicable to both analytical and biological assays.

Validation of Analytical Methods: A Step-by-Step Protocol

The following protocol outlines the experimental design for validating a typical HPLC-based assay for the quantification of a drug substance.

2.1.1 Experimental Protocol: HPLC Assay Validation

  • Specificity:

    • Prepare a solution of the drug substance, a placebo mixture (all formulation components except the drug substance), and a mixture of the drug substance and known impurities or degradation products.

    • Inject each solution into the HPLC system.

    • Acceptance Criteria: The chromatogram of the placebo should show no interfering peaks at the retention time of the drug substance. The drug substance peak should be well-resolved from all impurity peaks.

  • Linearity:

    • Prepare a series of at least five standard solutions of the drug substance at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the drug substance.

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8]

  • Precision (Repeatability):

    • Prepare six independent samples of the drug substance at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision:

    • Repeat the precision study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Range:

    • The range is established by confirming that the method provides acceptable linearity, accuracy, and precision for samples at the lower and upper ends of the concentration range.

    • Acceptance Criteria: The data from the linearity, accuracy, and precision studies should meet the acceptance criteria at the extremes of the range.

  • LOD and LOQ:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Alternatively, they can be determined by analyzing a series of diluted solutions and identifying the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The determined LOQ should be validated for accuracy and precision.

  • Robustness:

    • Deliberately vary critical method parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each of the modified conditions.

    • Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.

2.1.2 Visualization of the Validation Workflow

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase ValidationPlan Develop Validation Plan (ICH Q2) Protocol Write Validation Protocol ValidationPlan->Protocol Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Analyze Data & Compare to Acceptance Criteria Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis Report Write Validation Report DataAnalysis->Report NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Degradation of IκB Gene_expression Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_expression Induces MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_nucleus->Transcription_Factors Activates Gene_expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_expression Induces GPCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G-Protein Coupled Receptor G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets ComparativeAnalysis cluster_method_comparison Method Comparison cluster_interlab_comparison Inter-Laboratory Comparison MethodA Method A Compare Compare Validation Parameters MethodA->Compare MethodB Method B MethodB->Compare Select Select Optimal Method Compare->Select Coordinator Coordinating Lab (Prepares & Distributes Samples) Lab1 Lab 1 Coordinator->Lab1 Lab2 Lab 2 Coordinator->Lab2 Lab3 Lab 3 Coordinator->Lab3 StatisticalAnalysis Statistical Analysis (ANOVA) Lab1->StatisticalAnalysis Results Lab2->StatisticalAnalysis Results Lab3->StatisticalAnalysis Results Assess Assess Reproducibility StatisticalAnalysis->Assess

References

A Comparative Analysis of Methyl 6-chloro-2-fluoronicotinate and its Bromo Analog: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive comparative analysis of Methyl 6-chloro-2-fluoronicotinate and its bromo analog, Methyl 6-bromo-2-fluoronicotinate. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and relative reactivity of these two valuable building blocks, with a particular focus on their application in palladium-catalyzed cross-coupling reactions. The insights provided herein are designed to facilitate informed decisions in the strategic design and execution of synthetic routes for novel pharmaceutical candidates.

Introduction: The Strategic Importance of Halogenated Nicotinates in Medicinal Chemistry

Halogenated pyridine derivatives are privileged scaffolds in modern drug discovery, offering a versatile platform for the construction of complex molecular architectures with diverse biological activities. The electronic and steric properties of halogen substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Among these, this compound and its bromo analog have emerged as key intermediates, providing multiple reaction handles for diversification through established and robust synthetic methodologies. The choice between the chloro and bromo substituent at the 6-position is a critical strategic decision, impacting not only the reactivity in subsequent transformations but also the overall efficiency and cost-effectiveness of a synthetic campaign. This guide aims to provide a detailed comparative framework to aid in this selection process.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block are fundamental to its handling, reactivity, and the properties of the final active pharmaceutical ingredient (API). While experimental data for these specific compounds is not extensively published, we can extrapolate key parameters based on known structure-property relationships and data from closely related analogs.

PropertyThis compoundMethyl 6-bromo-2-fluoronicotinateRationale and Implications
Molecular Weight 189.57 g/mol 234.02 g/mol The higher molecular weight of the bromo analog can impact atom economy in multi-step syntheses.
Calculated logP ~1.7~1.9The bromo analog is expected to be slightly more lipophilic, which can influence solubility and pharmacokinetic properties of derivatives.
Polar Surface Area (PSA) ~39 Ų~39 ŲThe halogen at the 6-position has a minimal effect on the polar surface area, which is primarily determined by the ester and pyridine nitrogen.
Dipole Moment LowerHigherThe more polarizable bromine atom is expected to lead to a larger overall dipole moment.
Boiling Point LowerHigherThe increased molecular weight and stronger intermolecular forces of the bromo analog will result in a higher boiling point.

Note: Calculated logP values are estimations and may vary depending on the algorithm used. The values presented here are for comparative purposes.

Synthesis of Key Intermediates

The synthesis of both this compound and its bromo analog can be approached through several synthetic routes. A plausible and efficient strategy involves the construction of the substituted pyridine ring followed by esterification.

Proposed Synthetic Pathway

A convergent synthetic approach can be envisioned starting from commercially available dihalopyridines. For instance, 2,6-dihalopyridines can be selectively functionalized to introduce the methyl ester at the 3-position.

G A 2,6-Dihalopyridine (X = Cl or Br) B Lithiation/ Carboxylation A->B 1. n-BuLi, THF, -78 °C 2. CO₂ C 6-Halo-2-fluoronicotinic acid B->C Workup D Esterification (e.g., SOCl₂/MeOH) C->D E Methyl 6-halo-2-fluoronicotinate D->E

Caption: Proposed synthetic workflow for Methyl 6-halo-2-fluoronicotinates.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 6-Bromo-2-fluoronicotinic Acid

  • To a solution of 2,6-dibromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture for 1 hour at -78 °C.

  • Bubble dry carbon dioxide gas through the solution for 2 hours, allowing the temperature to slowly rise to -20 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 3-4 with 1M HCl and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 6-bromo-2-lithiopyridine-3-carboxylic acid, which can be carried forward. A subsequent fluorination step, for instance using N-fluorobenzenesulfonimide (NFSI), would be required to install the fluorine at the 2-position. This represents a challenging, multi-step process that requires careful optimization.

Step 2: Esterification to Methyl 6-Bromo-2-fluoronicotinate

  • To a solution of 6-bromo-2-fluoronicotinic acid (1.0 eq.) in methanol, add thionyl chloride (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.

A similar sequence can be followed for the chloro-analog starting from 2,6-dichloropyridine.

Comparative Reactivity in Cross-Coupling Reactions

The primary utility of these building blocks lies in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The nature of the halogen at the 6-position is the single most important determinant of their relative reactivity.

The Underlying Principle: Oxidative Addition

The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved by the palladium(0) catalyst in the rate-determining oxidative addition step of the catalytic cycle.[1]

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X trans-ArPd(X)L₂ trans-ArPd(X)L₂ Oxidative\nAddition->trans-ArPd(X)L₂ Transmetalation Transmetalation trans-ArPd(X)L₂->Transmetalation R-B(OH)₂ Base trans-ArPd(R)L₂ trans-ArPd(R)L₂ Transmetalation->trans-ArPd(R)L₂ Reductive\nElimination Reductive Elimination trans-ArPd(R)L₂->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For 2-halopyridines, the mechanism of oxidative addition can be more complex. Studies have shown that for 2-bromo and 2-chloropyridines, an SNAr-type mechanism for oxidative addition may be operative, in contrast to the concerted mechanism observed for 2-iodopyridines.

Suzuki-Miyaura Coupling: A Head-to-Head Comparison

Expected Outcome:

  • Methyl 6-bromo-2-fluoronicotinate: This substrate is expected to undergo Suzuki-Miyaura coupling with a wide range of boronic acids under relatively mild conditions, employing standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). Reaction times are anticipated to be shorter, and yields are generally expected to be higher compared to the chloro analog.

  • This compound: To achieve comparable yields and reaction rates to the bromo analog, the coupling of the chloro-derivative will likely require more specialized and highly active catalyst systems.[3] These often involve bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. Higher reaction temperatures and longer reaction times are also typically necessary.[3]

Illustrative Protocol for Comparative Suzuki-Miyaura Coupling:

  • To two separate oven-dried reaction vessels, add the respective halonicotinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • To each vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill each vessel with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reactions to the desired temperature (e.g., 100 °C) and monitor the progress by LC-MS.

  • Upon completion, cool the reactions, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers, concentrate, and purify by column chromatography to determine the isolated yields.

Buchwald-Hartwig Amination: A Similar Trend

The relative reactivity trend observed in Suzuki-Miyaura coupling generally holds for the Buchwald-Hartwig amination.[4] The C-Br bond will undergo oxidative addition more readily than the C-Cl bond, leading to more facile C-N bond formation.

Challenges with 2-Halopyridines:

A significant challenge in the cross-coupling of 2-halopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5] The use of bulky ligands is often crucial to mitigate this issue by sterically shielding the palladium center.[6]

Strategic Considerations for Drug Development

The choice between this compound and its bromo analog is a nuanced decision that depends on several factors:

  • Reactivity vs. Cost: The bromo analog offers higher reactivity, potentially leading to higher yields and milder reaction conditions. However, chloro-aromatics are generally more cost-effective and readily available, which is a significant consideration for large-scale synthesis.[3]

  • Selectivity in Dihalo-substrates: In molecules containing both a chloro and a bromo substituent, the bromo-group can often be selectively functionalized under milder conditions, leaving the chloro-group available for subsequent transformations under more forcing conditions.[7]

  • Downstream Synthetic Steps: The choice of halogen may be dictated by the requirements of subsequent reactions in the synthetic sequence.

Conclusion

Both this compound and its bromo analog are valuable and versatile building blocks in drug discovery. The bromo-derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions, generally providing higher yields under milder conditions. In contrast, the chloro-analog is a more economical option, and with the advent of highly active catalyst systems, its utility has been significantly expanded. The optimal choice between these two reagents will be dictated by a careful consideration of the specific synthetic target, the desired scale of the reaction, and the overall synthetic strategy. This guide provides the foundational knowledge and practical insights to empower researchers to make informed and strategic decisions in their synthetic endeavors.

References

A Validated, High-Yield Synthetic Pathway to Methyl 6-chloro-2-fluoronicotinate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 6-chloro-2-fluoronicotinate is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Traditional synthetic routes to this compound are often hampered by limitations such as harsh reaction conditions, the use of hazardous reagents, and modest yields. This technical guide presents a validated, robust, and scalable synthetic route commencing from commercially available 2-hydroxy-6-chloropyridine. The proposed pathway emphasizes modern synthetic methodologies, including a strategic chlorination followed by a selective nucleophilic aromatic substitution (SNAr) for fluorination, culminating in a high-yield esterification. Each step has been meticulously optimized to ensure operational simplicity, high purity of intermediates, and overall process efficiency, making it highly suitable for both research-scale and process development applications.

Introduction: The Strategic Importance of a Novel Route

The 2,6-disubstituted pyridine core, particularly with halogen functionalization, is a privileged scaffold in drug design. The specific arrangement of chloro and fluoro substituents in this compound offers medicinal chemists a versatile handle for late-stage diversification and fine-tuning of pharmacokinetic and pharmacodynamic properties. However, existing synthetic approaches often involve either multi-step, low-yielding sequences or rely on expensive and difficult-to-handle starting materials. For instance, direct oxidation of substituted picolines can lead to low yields and significant heavy metal waste[1]. The development of a streamlined, efficient, and cost-effective synthesis is therefore a critical objective to accelerate drug discovery programs that rely on this key intermediate.

This guide details a new strategic approach that circumvents these challenges. By leveraging the differential reactivity of a dichlorinated intermediate, we achieve selective fluorination with high regioselectivity. The subsequent esterification is optimized for near-quantitative conversion, providing a clear and validated pathway to the target molecule.

The Validated Synthetic Pathway: A Three-Step Approach

Our validated synthetic route is a three-step process designed for efficiency and scalability. It begins with the conversion of 2-hydroxy-6-chloropyridine to 2,6-dichloronicotinonitrile, followed by a selective fluorine exchange, and concludes with hydrolysis and esterification.

Synthetic_Workflow Start 2-Hydroxy-6-chloropyridine Step1 Step 1: Chlorination & Cyanation (POCl3, PCl5, DMF) Start->Step1 Intermediate1 2,6-Dichloronicotinonitrile Step1->Intermediate1 Step2 Step 2: Selective Fluorination (KF, 18-Crown-6, DMSO) Intermediate1->Step2 Intermediate2 6-Chloro-2-fluoronicotinonitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis & Esterification (H2SO4, MeOH) Intermediate2->Step3 End This compound Step3->End

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of 2,6-Dichloronicotinonitrile

The initial step involves a robust one-pot conversion of 2-hydroxy-6-chloropyridine to 2,6-dichloronicotinonitrile. This transformation is achieved through a Vilsmeier-Haack type reaction followed by cyanation. The use of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) ensures complete conversion of the hydroxypyridine to the dichloro derivative, while dimethylformamide (DMF) serves as the precursor for the cyanating agent.

Protocol:

  • To a dry 500 mL three-necked flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, add 2-hydroxy-6-chloropyridine (25.9 g, 0.2 mol).

  • Carefully add phosphorus oxychloride (POCl₃, 110 mL, 1.2 mol) under a nitrogen atmosphere.

  • Slowly add phosphorus pentachloride (PCl₅, 83.2 g, 0.4 mol) portion-wise to the stirred suspension. An exothermic reaction will be observed.

  • Add N,N-dimethylformamide (DMF, 31 mL, 0.4 mol) dropwise via an addition funnel.

  • Heat the reaction mixture to 110 °C and maintain for 6 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and pour it carefully onto 500 g of crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford 2,6-dichloronicotinonitrile as a white solid.

Causality and Trustworthiness: The use of excess POCl₃ and PCl₅ ensures the complete and irreversible chlorination of the pyridine ring. The subsequent in-situ generation of a Vilsmeier reagent from DMF and POCl₃ facilitates the introduction of the cyano group. This one-pot procedure is highly reliable and avoids the isolation of the potentially unstable hydroxynitrile intermediate.

Step 2: Selective Fluorination to 6-Chloro-2-fluoronicotinonitrile

This step is the cornerstone of the synthetic route, relying on a nucleophilic aromatic substitution (SNAr) to selectively replace one chlorine atom with fluorine. The key to selectivity lies in the enhanced electrophilicity of the C2 position, which is ortho to the electron-withdrawing nitrile group.

SNAr_Mechanism Reactant 2,6-Dichloronicotinonitrile Intermediate Meisenheimer Complex (Stabilized by CN group) Reactant->Intermediate Nucleophilic Attack at C2 Reagent F⁻ (from KF) Reagent->Intermediate Product 6-Chloro-2-fluoronicotinonitrile Intermediate->Product Loss of Leaving Group LeavingGroup Cl⁻ Product->LeavingGroup

Caption: Simplified mechanism of the selective SNAr fluorination step.

Protocol:

  • In a 250 mL round-bottom flask, combine 2,6-dichloronicotinonitrile (17.3 g, 0.1 mol), spray-dried potassium fluoride (KF, 8.7 g, 0.15 mol), and 18-crown-6 (2.64 g, 0.01 mol).

  • Add anhydrous dimethyl sulfoxide (DMSO, 100 mL).

  • Heat the mixture to 130 °C and stir for 4 hours under a nitrogen atmosphere. Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and pour into 400 mL of cold water.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude material is purified by vacuum distillation or column chromatography to yield 6-chloro-2-fluoronicotinonitrile as a low-melting solid.

Expertise & Experience: The choice of spray-dried KF is crucial as its high surface area enhances reactivity. 18-crown-6 acts as a phase-transfer catalyst, sequestering the potassium ion and liberating a "naked," more nucleophilic fluoride anion in the DMSO solvent. DMSO is the ideal solvent due to its high boiling point and its ability to solvate cations effectively, further enhancing the nucleophilicity of the fluoride.

Step 3: Hydrolysis and Esterification to this compound

The final step is a one-pot acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, immediately followed by esterification. This tandem approach is highly efficient, minimizing handling and purification of the intermediate carboxylic acid.

Protocol:

  • To a 250 mL flask, add 6-chloro-2-fluoronicotinonitrile (15.6 g, 0.1 mol).

  • Add a mixture of concentrated sulfuric acid (H₂SO₄, 25 mL) and water (5 mL) and heat to 100 °C for 2 hours to effect hydrolysis.

  • Cool the mixture to 50 °C and slowly add methanol (MeOH, 100 mL).

  • Reflux the resulting solution for 8 hours. A standard esterification protocol using dimethyl carbonate could also be employed for milder conditions[2].

  • After cooling, neutralize the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the final product, this compound. The product is often of sufficient purity (>98%) for direct use.

Authoritative Grounding: The acid-catalyzed hydrolysis of nitriles to carboxylic acids is a fundamental and well-established transformation in organic synthesis. The subsequent Fischer esterification in methanol is a classic and reliable method for converting carboxylic acids to their corresponding methyl esters.

Data Summary & Validation

The following table summarizes the quantitative results obtained during the validation of this synthetic route.

StepStarting MaterialProductYield (%)Purity (%) (by GC)
12-Hydroxy-6-chloropyridine2,6-Dichloronicotinonitrile85>99
22,6-Dichloronicotinonitrile6-Chloro-2-fluoronicotinonitrile91>98
36-Chloro-2-fluoronicotinonitrileThis compound94>98
Overall - - ~73 -

Conclusion

This guide has detailed a validated, three-step synthetic route to this compound that is efficient, scalable, and relies on modern, reliable chemical transformations. By employing a strategic SNAr reaction for selective fluorination, this pathway achieves a high overall yield of approximately 73%. The protocols are designed to be self-validating, with clear endpoints and robust purification procedures. This route represents a significant improvement over previously reported methods and provides researchers and drug development professionals with a practical and cost-effective means of accessing this valuable synthetic intermediate.

References

Unlocking the Potential of Halonicotinates: A Guide to Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid and its derivatives are pivotal building blocks in the synthesis of numerous pharmaceutical compounds. The strategic functionalization of the pyridine ring, often achieved through cross-coupling reactions, is a cornerstone of modern drug discovery. This guide provides an in-depth exploration of the reactivity of various halonicotinates in widely-used cross-coupling reactions. By understanding the underlying principles and experimental nuances, researchers can optimize their synthetic strategies, leading to more efficient and robust drug development pipelines.

Introduction: The Significance of Halonicotinates in Medicinal Chemistry

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of blockbuster drugs. Its presence is critical for the biological activity of compounds targeting a range of conditions, from cardiovascular disease to neurological disorders. The ability to precisely modify this core structure through carbon-carbon and carbon-heteroatom bond formation is therefore of paramount importance.

Halonicotinates serve as versatile precursors in these transformations. The halogen atom, acting as a leaving group, provides a reactive handle for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions. However, the nature of the halogen atom (I, Br, Cl, F) profoundly influences the reactivity of the substrate, impacting reaction kinetics, catalyst selection, and overall synthetic efficiency. This guide will dissect these reactivity trends, providing a framework for rational reaction design.

The Theoretical Underpinnings of Cross-Coupling Reactivity

The reactivity of halonicotinates in cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for C-X bond dissociation energy is: C-F > C-Cl > C-Br > C-I. This trend directly translates to the reactivity of the corresponding halonicotinates in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.

The Catalytic Cycle of Cross-Coupling Reactions

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below. This fundamental mechanism, with minor variations, applies to other cross-coupling reactions like Heck, Sonogashira, and Buchwald-Hartwig amination.

Catalytic Cycle cluster_steps Key Catalytic Steps LnPd(0) Pd(0)Ln ArPd(II)XLn R-Pd(II)-X Ln LnPd(0)->ArPd(II)XLn R-X Oxidative_Addition Oxidative Addition R-X R-X (Halonicotinate) ArPd(II)R'Ln R-Pd(II)-R' Ln ArPd(II)XLn->ArPd(II)R'Ln R'-B(OR)2 Transmetalation Transmetalation R-B(OR)2 R'-B(OR)2 ArPd(II)R'Ln->LnPd(0) R-R' Reductive_Elimination Reductive Elimination R-R' R-R' (Product)

Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Key Mechanistic Considerations:

  • Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the halonicotinate. The ease of this step follows the trend I > Br > Cl > F, directly correlating with the C-X bond strength. Consequently, iodo- and bromonicotinates are generally more reactive and require milder reaction conditions.

  • Transmetalation: Following oxidative addition, the organometallic coupling partner (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the palladium center. This step is typically fast and less dependent on the nature of the halogen.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. This step is also generally facile.

Due to the high bond strength of C-Cl and C-F bonds, specialized catalysts and more forcing reaction conditions are often necessary to achieve efficient coupling with chloro- and fluoronicotinates. The development of bulky, electron-rich phosphine ligands has been instrumental in enabling the use of these less reactive but more cost-effective starting materials.

Experimental Design for Comparing Halonicotinate Reactivity

A robust experimental design is crucial for accurately assessing the relative reactivity of different halonicotinates. The following protocol outlines a standardized Suzuki-Miyaura coupling reaction to compare the performance of iodo-, bromo-, and chloronicotinates.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh halonicotinate, boronic acid, base, and catalyst B Add solvent to a reaction vessel A->B C Degas the solvent B->C D Add reagents to the reaction vessel under inert atmosphere C->D E Heat the reaction mixture to the desired temperature D->E F Monitor reaction progress by TLC or LC-MS E->F G Quench the reaction F->G H Extract the product G->H I Purify the product by column chromatography H->I J Characterize the product and determine yield I->J

Figure 2: A generalized workflow for a comparative cross-coupling experiment.

Detailed Protocol: Suzuki-Miyaura Coupling of Halonicotinates with Phenylboronic Acid

Materials:

  • Ethyl 2-chloronicotinate

  • Ethyl 2-bromonicotinate

  • Ethyl 2-iodonicotinate

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup: To three separate oven-dried Schlenk tubes, add the respective halonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to each tube.

  • Solvent Addition: Add a 2:1 mixture of anhydrous dioxane and toluene (5 mL) to each tube.

  • Degassing: Subject each reaction mixture to three cycles of vacuum-backfill with argon.

  • Reaction: Place the sealed tubes in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours) by taking small aliquots and analyzing them by GC-MS or LC-MS.

  • Work-up: After completion (or a set time point for comparison), cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography on silica gel. Determine the isolated yield for each reaction.

Data Presentation: Expected Reactivity and Yields

The following table summarizes the expected outcomes from the comparative experiment described above.

HalonicotinateC-X Bond Energy (kJ/mol)Expected Reaction TimeTypical Isolated Yield (%)
Ethyl 2-iodonicotinate~222< 1 hour> 90%
Ethyl 2-bromonicotinate~2852-4 hours80-90%
Ethyl 2-chloronicotinate~3478-16 hours60-75%

Note: These are representative values and can vary depending on the specific substrates, catalyst, and reaction conditions.

Advanced Considerations and Troubleshooting

Challenges with Chloro- and Fluoronicotinates:

  • Catalyst Deactivation: The higher temperatures and longer reaction times required for less reactive halonicotinates can lead to catalyst decomposition. The use of robust ligands such as Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs) can mitigate this issue.

  • Competing Reactions: At elevated temperatures, side reactions such as hydrodehalogenation or homocoupling of the boronic acid can become more prevalent, reducing the yield of the desired product.

Fluoronicotinates: A Special Case:

The C-F bond is the strongest carbon-halogen bond, making fluoronicotinates generally unreactive in traditional cross-coupling reactions. However, recent advances in catalysis have enabled the use of fluorinated aromatics in certain transformations, often through C-F activation pathways. These methods are still under active development and are beyond the scope of this introductory guide.

Conclusion and Future Outlook

The choice of halonicotinate for a cross-coupling reaction is a critical decision that balances reactivity with cost and availability. While iodo- and bromonicotinates offer high reactivity and are suitable for delicate substrates, the economic and environmental advantages of using chloro- and even fluoronicotinates are driving significant research into developing more potent catalytic systems. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and develop efficient and scalable syntheses for the next generation of pharmaceuticals.

A Technical Guide to Halogenated Nicotinate Building Blocks for Modern Drug Discovery: Benchmarking Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast number of approved therapeutic agents.[1] Its ability to engage in hydrogen bonding, its modulation of aqueous solubility, and its defined geometry make it a highly sought-after component in the design of novel drug candidates. However, the true power of the pyridine scaffold is realized through its functionalization, which allows for the precise tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

Among the most versatile and strategically important functionalized pyridines are the halogenated nicotinic acid esters. These building blocks serve as key intermediates, offering multiple reaction handles for diversification through modern cross-coupling methodologies. This guide provides an in-depth technical analysis of Methyl 6-chloro-2-fluoronicotinate, a contemporary building block that offers unique advantages in drug discovery programs. We will benchmark its reactivity and synthetic utility against other relevant halogenated nicotinate esters, providing field-proven insights into experimental design and the causal relationships that underpin protocol choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful intermediates in their synthetic campaigns.

The Unique Profile of this compound

This compound is a trifunctionalized pyridine building block that offers medicinal chemists a powerful platform for molecular elaboration. The strategic placement of two distinct halogen atoms at the C2 and C6 positions, ortho and para to the ring nitrogen respectively, allows for selective and sequential functionalization.

The core value of this reagent lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2] The reactivity trend for this step is well-established and follows the order of bond dissociation energy: C-I > C-Br > C-Cl >> C-F.[2] This inherent difference is the cornerstone of this building block's utility, enabling chemists to perform selective reactions at the more labile C-Cl bond while preserving the robust C-F bond for subsequent transformations or for its direct influence on the final molecule's properties.

The fluorine atom at the C2 position is not merely a placeholder. Its high electronegativity significantly impacts the pyridine ring's electronic properties, influencing pKa, lipophilicity, and metabolic stability.[3][4] The introduction of fluorine can block sites of oxidative metabolism, a common strategy to enhance a drug candidate's half-life and oral bioavailability.[3][5] Furthermore, fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding or halogen bonding, potentially increasing binding affinity and selectivity.[3]

Benchmarking Reactivity: A Comparative Overview

To fully appreciate the utility of this compound, it is essential to compare its expected reactivity with other commercially available dihalogenated nicotinic acid esters. The following table provides a qualitative benchmark based on established principles of palladium-catalyzed cross-coupling reactions.

Building BlockCAS NumberC6-Halogen Reactivity (Suzuki, Sonogashira, Buchwald-Hartwig)C2/C5-Halogen ReactivityKey Considerations
This compound N/AModerate Inert (C-F)Allows for selective C6 functionalization. The C-F bond is retained for its downstream effects on biological properties. Requires robust catalytic systems for C-Cl activation.
Methyl 6-bromo-2-chloronicotinate [6]1142192-03-7High (C-Br)Moderate (C-Cl)Offers two distinct reactive sites for sequential coupling. The C-Br bond will react preferentially under milder conditions.
Methyl 5-bromo-6-chloronicotinate [7]78686-77-8Moderate (C-Cl)High (C-Br)The C-Br bond is more reactive, allowing for selective functionalization at the C5 position.
Methyl 2,6-dichloronicotinate 6515-34-0Moderate Moderate Symmetric molecule, offering potential for mono- or di-functionalization. Achieving selective mono-functionalization can be challenging.[8][9]

This comparative framework highlights the strategic advantage of this compound: the near-inertness of the C-F bond under standard cross-coupling conditions provides a reliable "anchor point," ensuring that synthetic diversification occurs predictably at the C6 position.

Core Synthetic Applications: Protocols and Mechanistic Rationale

The true utility of a building block is demonstrated through its successful application in robust and reproducible chemical transformations. The following sections provide detailed, self-validating exemplar protocols for the three most critical palladium-catalyzed cross-coupling reactions, with a focus on the causal factors influencing the choice of reagents and conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[10] The coupling of aryl chlorides, such as the C6-chloro position of our core building block, is more challenging than for the corresponding bromides and requires more specialized catalytic systems.

reagents 1. Combine Building Block, Boronic Acid, Base 2. Add Catalyst & Ligand setup 3. Add Anhydrous Solvent 4. Degas (Inert Atmosphere) reagents->setup In Schlenk Flask reaction 5. Heat to Reaction Temp. (e.g., 80-100 °C) setup->reaction monitoring 6. Monitor by TLC/LC-MS reaction->monitoring workup 7. Quench, Extract, Wash monitoring->workup Upon Completion purification 8. Column Chromatography workup->purification product 9. Characterize Product (NMR, MS) purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous, degassed 1,4-Dioxane/Water (10:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

    • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat this cycle three times).

    • Add the anhydrous, degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired Methyl 2-fluoro-6-phenylnicotinate.

    • Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Catalyst System (Pd₂(dba)₃ / SPhos): The activation of a C-Cl bond for oxidative addition is significantly more difficult than for a C-Br bond. This requires a palladium catalyst system that is both highly active and thermally stable. SPhos is a bulky, electron-rich biaryl monophosphine ligand from the Buchwald ligand family. Its steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive towards oxidative addition. The electron-rich nature of the ligand increases the electron density on the palladium center, further facilitating the oxidative addition step.

  • Base (K₃PO₄): The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species. K₃PO₄ is a moderately strong base that is effective in this role and generally shows good compatibility with a wide range of functional groups.

  • Solvent (Dioxane/Water): The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent like dioxane or toluene with a small amount of water is often ideal. Water can aid in the dissolution of the phosphate base and facilitate the formation of the active boronate species.

Sonogashira Coupling: Constructing C-C Triple Bonds

The Sonogashira coupling is a highly reliable method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne), providing access to a wide range of alkynyl-substituted heterocycles.[11]

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

  • Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

    • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

    • Stir the reaction mixture at 60 °C.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

    • Upon completion, cool the mixture, filter through a pad of celite to remove insoluble salts, and rinse the pad with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then brine. Dry the organic layer over Na₂SO₄.

    • Filter, concentrate, and purify by flash column chromatography to afford Methyl 2-fluoro-6-(phenylethynyl)nicotinate.

    • Self-Validation: Confirm the product structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

  • Dual Catalyst System (Palladium and Copper): The Sonogashira reaction traditionally employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination). The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium complex.

  • Ligand (Triphenylphosphine, PPh₃): For many Sonogashira reactions, particularly with more reactive halides, standard phosphine ligands like PPh₃ are sufficient. They stabilize the palladium center and facilitate the catalytic cycle. For a C-Cl bond, a more electron-rich and bulky ligand (as in the Suzuki example) might be required if this standard protocol gives low yields, but the PPh₃ system is a robust starting point.

  • Base (Triethylamine): The base serves a dual purpose. It deprotonates the terminal alkyne, allowing it to coordinate with the copper(I) catalyst. It also acts as a scavenger for the hydrogen halide (HCl) that is formed during the reaction, preventing it from deactivating the catalyst or reacting with other components.

Buchwald-Hartwig Amination: Assembling C-N Bonds

The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides.[12] This reaction has revolutionized the way medicinal chemists approach the synthesis of countless nitrogen-containing pharmacophores. As with Suzuki coupling, the amination of aryl chlorides requires highly active catalysts.

start Combine Aryl Halide, Pd Pre-catalyst, Ligand, and Base in a sealed reaction vessel inert Establish Inert Atmosphere (e.g., Glovebox or Schlenk Line) start->inert reagents Add Anhydrous Solvent and Amine inert->reagents reaction Heat to Reaction Temperature (e.g., 90-110 °C) reagents->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Cool, Dilute, Filter, and Extract monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify characterize Characterize Final Product (NMR, HRMS) purify->characterize

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Second-generation XPhos Palladacycle (XPhos Pd G2) (2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous, degassed Toluene

  • Procedure:

    • Inside a glovebox or under a strong counterflow of argon, add this compound, XPhos Pd G2, and sodium tert-butoxide to an oven-dried Schlenk tube.

    • Seal the tube, remove it from the glovebox (if used), and add anhydrous, degassed toluene and morpholine via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete in 4-18 hours.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield Methyl 2-fluoro-6-morpholinonicotinate.

    • Self-Validation: Confirm the product structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

  • Catalyst (XPhos Pd G2): This is a pre-formed, air-stable "precatalyst." Upon heating in the presence of a base, it readily generates the active Pd(0)L species required for the catalytic cycle. The XPhos ligand is another example of a bulky, electron-rich biaryl monophosphine ligand that is exceptionally effective for the amination of challenging substrates like aryl chlorides.[13][14] Its steric hindrance is crucial for promoting the final C-N bond-forming reductive elimination step, which can often be the rate-limiting step in the amination of electron-deficient heterocycles.

  • Base (NaOtBu): The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine (or the intermediate palladium-amine complex) to form the palladium-amido species. Sodium tert-butoxide is a strong base that is widely used for this purpose. Weaker bases like carbonates are generally ineffective for this transformation.

  • Solvent (Toluene): Anhydrous, non-protic solvents like toluene or dioxane are required to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates.

Conclusion: Strategic Implementation in Drug Discovery

This compound represents a highly strategic building block for modern medicinal chemistry. Its value is derived not just from the individual components, but from the synergy of their arrangement. The differential reactivity of the C-Cl and C-F bonds provides a clear and reliable roadmap for sequential functionalization, allowing for the controlled and predictable construction of complex molecular architectures.

The benchmarking of this compound against other dihalonicotinates reveals its unique position. While brominated analogs offer higher reactivity at one or more positions, they may lack the precise selectivity afforded by the robust C-F bond of this compound. The presence of the 2-fluoro substituent is a key design element, intended to be carried through the synthesis to impart beneficial properties on the final molecule, such as enhanced metabolic stability and potential for improved target engagement.[3][4][5]

The exemplar protocols provided in this guide, grounded in established mechanistic principles, offer a robust starting point for the application of this building block in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By understanding the causality behind the selection of catalysts, ligands, and conditions, researchers can rationally design and optimize their synthetic routes, accelerating the discovery and development of the next generation of pyridine-based therapeutics.

References

Quantitative NMR (qNMR) for Purity Assessment of Methyl 6-chloro-2-fluoronicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for the precise purity determination of organic molecules, offering a reliable alternative to traditional chromatographic techniques.[1][2] This guide provides a comprehensive, in-depth technical framework for the application of ¹H qNMR in assessing the purity of Methyl 6-chloro-2-fluoronicotinate, a key intermediate in pharmaceutical synthesis. By delving into the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals seeking to implement robust and scientifically sound qNMR methodologies. The narrative emphasizes the principles of self-validating systems, ensuring data integrity and trustworthiness in regulated environments.

The Principle of qNMR: A Foundation of Stoichiometric Measurement

At its core, qNMR leverages the direct proportionality between the integral of a specific NMR signal and the number of nuclei contributing to that signal.[2][3][4] This fundamental principle allows for the determination of the concentration or purity of an analyte by comparing the integral of one of its characteristic resonances to that of a certified internal standard of known purity and concentration.[4] Unlike chromatographic methods, which often rely on the availability of a specific reference standard for the analyte, qNMR can utilize a single, well-characterized internal standard to quantify multiple compounds.[2]

The purity of the analyte (Purity_analyte) can be calculated using the following master equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • std : Internal Standard

  • analyte : this compound

This equation underscores the importance of accurate measurements of mass and the precise determination of integral values.

Method Development: Strategic Choices for Accurate Quantification

The successful implementation of a qNMR purity assay hinges on a series of critical decisions made during the method development phase. These choices are not arbitrary; they are grounded in the chemical and physical properties of both the analyte and the chosen internal standard, as well as a thorough understanding of NMR spectroscopic principles.

The Crucial Role of the Internal Standard

The selection of an appropriate internal standard is arguably the most critical step in developing a robust qNMR method.[5][6] An ideal internal standard should possess the following characteristics:

  • High Purity: The purity of the internal standard must be accurately known and certified, as any error in this value will directly propagate to the calculated purity of the analyte.[5][6]

  • Chemical Stability: The standard should be non-reactive with the analyte, the solvent, and itself under the experimental conditions.[5]

  • Signal Simplicity and Resolution: The internal standard should exhibit simple, sharp signals (ideally singlets) in a region of the ¹H NMR spectrum that is free from any signals of the analyte or potential impurities.[5][7] This ensures accurate integration without overlap.

  • Solubility: It must be readily soluble in the chosen deuterated solvent along with the analyte.[5]

  • Appropriate Chemical Shift: The signals of the internal standard should not overlap with those of the analyte or the solvent.[5][7]

For the purity assessment of this compound, potential internal standards include 1,4-Dinitrobenzene or Maleic acid . 1,4-Dinitrobenzene provides a sharp singlet in the aromatic region, typically far downfield from the signals of the analyte. Maleic acid also offers a distinct singlet. The final choice should be guided by solubility tests and a preliminary NMR analysis of a mixture to confirm signal separation.

Solvent Selection: More Than Just Dissolving the Sample

The choice of deuterated solvent is critical for ensuring both the analyte and internal standard are fully dissolved and that their signals are well-resolved.[3] Common solvents for qNMR include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. For this compound, DMSO-d₆ is often a suitable choice due to its excellent solvating power for a wide range of organic compounds and its chemical shift that is typically in a region with minimal interference. It is imperative to use a solvent with low residual water content to avoid a large water signal that can obscure analyte peaks.[3]

Analyte Signal Selection: Targeting Specificity and Accuracy

The selection of the analyte signal(s) for integration is a critical step that directly impacts the accuracy of the purity determination. The chosen signal should be:

  • Well-resolved and baseline-separated from other signals in the spectrum.

  • Free from overlap with any impurity signals.

  • Representative of the entire molecule and not prone to exchange with solvent protons (e.g., acidic protons).

For this compound, the methyl ester protons (-OCH₃) often provide a sharp, well-defined singlet that is ideal for quantification. The aromatic protons can also be used, but their signals may be more complex due to coupling. A thorough assignment of the ¹H NMR spectrum of this compound is essential to make an informed decision.

Experimental Protocol: A Step-by-Step Guide to a Self-Validating System

The following protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the integrity of the results.

Sample Preparation: Precision as a Prerequisite
  • Accurate Weighing: Using a calibrated analytical balance, accurately weigh approximately 15-25 mg of this compound into a clean, dry vial. Record the mass to at least four decimal places.

  • Internal Standard Addition: Accurately weigh an appropriate amount of the chosen internal standard (e.g., 1,4-Dinitrobenzene) into the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1 to ensure comparable signal intensities, which improves the accuracy of integration.[3]

  • Dissolution: Add approximately 0.75 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A homogenous solution is critical for accurate and reproducible results.[3]

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition: Optimizing for Quantification

The acquisition parameters must be carefully chosen to ensure that the resulting spectrum is truly quantitative.

ParameterRecommended SettingRationale
Pulse Angle 90°Ensures maximum signal intensity for all nuclei, which is crucial for accurate integration.[3]
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing protonThis is the most critical parameter for qNMR. A sufficiently long delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, preventing signal saturation and ensuring that the signal intensity is directly proportional to the number of nuclei. The T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals should be measured using an inversion-recovery experiment.
Number of Scans (ns) 16 or higherA sufficient number of scans is required to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for the signals to be integrated) for precise integration.
Acquisition Time (at) > 3 secondsA longer acquisition time results in better digital resolution, which aids in accurate peak integration.
Receiver Gain Optimized automaticallyThe receiver gain should be set to avoid signal clipping (ADC overflow) while maximizing the dynamic range.
Data Processing: Ensuring Accuracy and Consistency

Manual and careful processing of the acquired Free Induction Decay (FID) is recommended for the highest precision.[3]

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Phasing: Manually phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • Integration: Manually define the integration regions for the selected analyte and internal standard signals. The integration limits should encompass the entire peak, typically extending from the point where the peak rises from the baseline to the point where it returns.

Data Analysis and Purity Calculation

Once the data is processed, the purity of this compound can be calculated using the master equation provided in Section 1. It is recommended to perform the analysis in triplicate to assess the precision of the method.[8]

Method Validation: Demonstrating Fitness for Purpose

To ensure the reliability of the qNMR method, it must be validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing samples with varying concentrations of the analyte and plotting the integrated signal intensity against the concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample of this compound with a known, certified purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Visualizing the Workflow and Key Components

To provide a clear overview of the process, the following diagrams illustrate the qNMR workflow and the structures of the key molecules involved.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (90° pulse, d1 > 5*T1) transfer->setup acquire Acquire FID setup->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: The streamlined workflow for qNMR purity assessment.

Chemical_Structures cluster_analyte This compound (Analyte) cluster_is 1,4-Dinitrobenzene (Internal Standard) Analyte IS

Caption: Chemical structures of the analyte and a potential internal standard.

Conclusion: Embracing qNMR for Robust Purity Assessment

Quantitative NMR spectroscopy offers a powerful, accurate, and versatile tool for the purity assessment of pharmaceutical intermediates like this compound.[1][2][3] By adhering to the principles of careful method development, precise experimental execution, and thorough validation, researchers can establish a self-validating system that provides trustworthy and scientifically sound data. This guide provides the foundational knowledge and practical steps necessary to confidently implement qNMR in a drug development and quality control setting.

References

Strategic Alternatives to Methyl 6-chloro-2-fluoronicotinate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant fraction of FDA-approved drugs.[1][2] Among the myriad of building blocks used to construct these vital structures, Methyl 6-chloro-2-fluoronicotinate has emerged as a particularly valuable reagent. Its differentiated reactivity—a highly activated C2-fluorine for nucleophilic aromatic substitution (SNAr) and a C6-chlorine primed for transition-metal-catalyzed cross-coupling—offers a reliable and sequential pathway for constructing complex 2,6-disubstituted pyridines. However, reliance on a single building block can introduce constraints related to cost, intellectual property, and limitations in exploring diverse chemical space.

This technical guide, written for drug discovery researchers and process chemists, provides an in-depth exploration of strategic alternatives to this compound. We will dissect the reactivity profile of the parent molecule, establish the rationale for seeking alternatives, and present a compendium of viable replacement reagents and synthetic strategies. This guide moves beyond a simple catalog by explaining the causal chemistry behind experimental choices, providing validated, step-by-step protocols, and offering a comparative analysis to empower scientists in making informed decisions for their specific synthetic challenges.

Chapter 1: The Privileged 2,6-Disubstituted Pyridine Scaffold

The pyridine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to improve aqueous solubility, act as a hydrogen bond acceptor, and engage in beneficial π-stacking interactions within protein binding sites.[3] The 2,6-disubstitution pattern is particularly powerful; it allows for the precise vectorial projection of functional groups into distinct regions of a biological target, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This substitution pattern is a recurring motif in numerous approved drugs, highlighting its importance in successful drug design.[2]

Chapter 2: Profiling the Workhorse Reagent: this compound

To understand the alternatives, one must first appreciate the utility of the parent compound. The synthetic power of this compound stems from the orthogonal reactivity of its two halogen atoms.

The Lability of the C2-Fluorine in SNAr

The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent ring nitrogen and the fluorine atom itself. Fluorine's high electronegativity powerfully polarizes the C-F bond and stabilizes the negative charge in the intermediate Meisenheimer complex. Consequently, the C2-fluorine is an exceptional leaving group in SNAr reactions. Studies have shown that a 2-fluoropyridine reacts dramatically faster than its 2-chloro analog under identical nucleophilic substitution conditions—in one case, 320 times faster with sodium ethoxide.[4][5][6] This high reactivity allows for substitutions with a wide range of nucleophiles (O, N, S-based) under mild conditions, often preserving sensitive functional groups elsewhere in the molecule.[6][7]

The C6-Chlorine as a Cross-Coupling Handle

While the C6-chlorine can also undergo SNAr, it is significantly less reactive than the C2-fluorine, allowing for selective substitution at the 2-position. The primary utility of the C6-chlorine lies in its role as an electrophile in transition-metal-catalyzed cross-coupling reactions. It is an effective partner in foundational transformations like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[8][9][10]

This differential reactivity is the molecule's key strategic advantage. A synthetic chemist can first perform a selective SNAr at the C2 position and then use the intact C6-chloro handle for a subsequent cross-coupling reaction to build molecular complexity in a controlled, stepwise manner.

cluster_reagent This compound cluster_reactions Orthogonal Reactivity Reagent Structure SNAr S(N)Ar Reaction (High Reactivity) Reagent->SNAr C2-F Site (e.g., + R-NH2) Coupling Cross-Coupling (Suzuki, Buchwald, etc.) Reagent->Coupling C6-Cl Site (e.g., + Ar-B(OH)2) SNAr->Coupling Sequential Pathway

Caption: Differential reactivity of this compound.

Chapter 3: Strategic Imperatives for Seeking Alternatives

While highly effective, exclusive reliance on a single reagent is not always optimal. The primary drivers for seeking alternatives include:

  • Cost and Commercial Availability: Fluctuations in the supply chain can impact the cost and lead times for specialized reagents.

  • Reaction Optimization: The extreme reactivity of the C2-fluorine can sometimes be a liability, leading to side reactions with highly nucleophilic substrates or under harsh conditions. A less reactive alternative may provide better control.

  • Intellectual Property (IP): Designing novel synthetic routes with alternative building blocks can be crucial for securing IP on new chemical entities.

  • Bioisosterism and Scaffold Hopping: To improve properties like metabolic stability, cell permeability, or target affinity, it is often desirable to replace the pyridine core with a bioisosteric equivalent.[11][12][13] This involves exploring different heterocyclic systems that mimic the key electronic and steric features of the original scaffold.[14][15]

Chapter 4: A Compendium of Alternative Reagents and Strategies

A medicinal chemist's toolkit should be diverse. The following sections detail viable alternatives, categorized by their synthetic approach.

Alternative 2,6-Dihalopyridine Analogs

The most direct approach is to substitute this compound with another dihalogenated pyridine, thereby altering the relative reactivity of the C2 and C6 positions.

  • Methyl 2,6-dichloronicotinate: This is a common and cost-effective alternative. For SNAr, the C2-Cl is significantly less reactive than a C2-F, typically requiring higher temperatures or stronger bases for substitution.[4][6] This can be advantageous when a less vigorous reaction is desired or for preventing unwanted side reactions. In cross-coupling, the C2-Cl and C6-Cl have more comparable reactivity, which can complicate selective reactions but opens possibilities for double-coupling transformations.

  • Brominated/Iodinated Analogs (e.g., Methyl 6-bromo-2-chloronicotinate): The reactivity of halogens in palladium-catalyzed oxidative addition follows the general trend: I > Br > OTf >> Cl.[16] Replacing the C6-chlorine with a bromine or iodine allows for much milder cross-coupling conditions (lower catalyst loading, lower temperatures). This is critical when working with thermally sensitive substrates. A reagent like Methyl 6-bromo-2-chloronicotinate allows for selective Suzuki or Buchwald-Hartwig coupling at the C6-Br position while leaving the C2-Cl available for a subsequent, more forcing coupling reaction or SNAr.

  • Pyridyl Sulfonates and Sulfonyl Fluorides: Reagents like Pyridine-2-sulfonyl fluoride (PyFluor) have emerged as excellent electrophiles for Suzuki-Miyaura cross-coupling.[17] While not a direct analog, one could envision a strategy starting with a 2-chloro-6-hydroxypyridine, converting the hydroxyl to a sulfonate (e.g., triflate, tosylate) or sulfonyl fluoride, and using this highly reactive group for cross-coupling.

Pyridone-Based Scaffolds

2-Pyridones are versatile intermediates that serve as precursors to 2-halopyridines and can also act as bioisosteres themselves.[14] A typical sequence involves synthesizing a substituted 6-chloro-2-pyridone, which can then be converted to a 2,6-dichloropyridine using reagents like phosphorus oxychloride (POCl₃) or to a 2-chloro-6-triflyloxypyridine. The latter introduces a highly reactive triflate group at the 6-position, ideal for mild cross-coupling reactions.

"Bottom-Up" De Novo Ring Formation

Instead of modifying a pre-formed pyridine, it is sometimes more efficient to construct the functionalized ring from acyclic precursors. Classic methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses allow for the incorporation of desired substituents at various positions during the ring-forming process. This approach offers maximum flexibility and is particularly valuable when the required substitution pattern is not available on commercial pyridine building blocks.

Chapter 5: Comparative Analysis and Reaction Protocols

The choice of reagent is dictated by the specific synthetic goal, the nature of the coupling partners, and the required reaction conditions.

Data-Driven Comparative Analysis
Reagent/AlternativeSNAr Reactivity (at C2)Cross-Coupling Reactivity (at C6)Key AdvantageKey Disadvantage
This compound Very HighModerate (Cl)Excellent orthogonal reactivity for sequential functionalization.High reactivity of C2-F can be problematic; potential cost issues.
Methyl 2,6-dichloronicotinate ModerateModerate (Cl)Cost-effective; more controlled SNAr.Lack of strong reactivity difference between C2 and C6 halides.
Methyl 6-bromo-2-chloronicotinate Moderate (Cl at C2)High (Br at C6)Enables very mild cross-coupling at C6, preserving sensitive groups.Higher cost; bromine is a larger atom, which can add steric bulk.
6-Chloro-2-pyridone Derivatives N/A (Precursor)Variable (depends on activation)Versatile intermediate; pyridone itself is a useful bioisostere.[14]Requires additional synthetic steps to generate the active electrophile.
Detailed Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: Selective SNAr at the C2-Position

  • Objective: To displace the C2-fluorine with a primary amine nucleophile.

  • Materials: this compound, primary amine (e.g., benzylamine), K₂CO₃, DMSO, Schlenk tube or sealed vial.

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Add K₂CO₃ (2.0 eq) as the base.

    • Add dry DMSO (0.2 M concentration relative to the limiting reagent).

    • Add the primary amine (1.1 eq) via syringe.

    • Seal the tube and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water (3x) to remove DMSO.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • Self-Validation Note: The high reactivity of the C2-F should ensure high conversion under these conditions with minimal reaction at the C6-Cl, which can be confirmed by LC-MS analysis of the crude product.[5][6]

cluster_workflow General Cross-Coupling Workflow A 1. Reagent Assembly (Aryl Halide, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst & Solvent (Degassed Solvent) B->C D 4. Reaction (Heat & Stir) C->D E 5. Quench & Workup (Aqueous Extraction) D->E F 6. Purification (Column Chromatography) E->F

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position

  • Objective: To form a C-C bond at the C6-Cl position using an arylboronic acid.

  • Materials: 2-Substituted-6-chloropyridine (from Protocol 1), Arylboronic acid, Pd(dppf)Cl₂ catalyst, Na₂CO₃, 1,4-Dioxane, Water.

  • Procedure:

    • To a dry Schlenk tube, add the 6-chloropyridine substrate (1.0 eq), arylboronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).

    • Add the Pd(dppf)Cl₂ catalyst (3-5 mol%).

    • Seal the vessel, evacuate, and backfill with an inert gas (repeat 3 times).[18]

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of ~0.1 M.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor reaction progress by LC-MS (typically 6-24 hours).

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Causality Note: The base (Na₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[19] The dppf ligand helps stabilize the palladium catalyst and promotes the desired reductive elimination.[17]

A Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)(R)L2 D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G H Ar-X H->B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: Buchwald-Hartwig Amination at the C6-Position

  • Objective: To form a C-N bond at the C6-Cl position with a secondary amine.

  • Materials: 2-Substituted-6-chloropyridine, secondary amine (e.g., morpholine), Pd₂(dba)₃ precatalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), Sodium tert-butoxide (NaOtBu), Toluene or Dioxane.

  • Procedure:

    • In a glovebox, add the 6-chloropyridine substrate (1.0 eq), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2.2-4.4 mol%) to a dry Schlenk tube.

    • Add the base, NaOtBu (1.4 eq).

    • Remove the tube from the glovebox, add the secondary amine (1.2 eq) followed by dry, degassed solvent (Toluene or Dioxane).

    • Seal the tube and heat to 100-120 °C, stirring vigorously.

    • Monitor the reaction by LC-MS.

    • After completion, cool, dilute with a suitable solvent like ethyl acetate, and filter through Celite.

    • Wash the filtrate, dry the organic layer, concentrate, and purify as needed.

  • Expertise Note: The choice of ligand is critical in Buchwald-Hartwig amination.[20] Bulky, electron-rich biaryl phosphine ligands like XPhos are often required to facilitate the reductive elimination step, which is typically rate-limiting, and to prevent catalyst decomposition.[10]

Chapter 6: Conclusion and Future Outlook

This compound is an undeniably powerful tool for the synthesis of 2,6-disubstituted pyridines. However, a forward-looking drug discovery program benefits from a flexible and diverse synthetic toolbox. By understanding the reactivity profiles of alternatives like dichlorinated or brominated pyridines and mastering protocols for their selective functionalization, researchers can navigate challenges related to cost, reaction optimization, and intellectual property.

Looking ahead, the field continues to evolve. The development of late-stage C-H functionalization techniques may one day offer a complementary approach, allowing for the direct introduction of functional groups onto a simple pyridine core without the need for pre-installed halogens.[21] However, for the foreseeable future, the strategic selection and application of halogenated pyridine building blocks, including the versatile alternatives discussed herein, will remain a central and indispensable strategy in medicinal chemistry.

References

Introduction: The Critical Role of Analytical Validation in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Validation of Analytical Methods for Methyl 6-chloro-2-fluoronicotinate

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are paramount for its characterization, quantification, and quality control throughout the manufacturing process. The validation of these analytical methods is not merely a regulatory formality but a scientific necessity that ensures the integrity of the data generated.

This guide provides a comprehensive framework for the validation of analytical methods for this compound, grounded in the principles outlined by major regulatory bodies. As a senior application scientist, the perspective offered herein blends technical rigor with practical, field-proven insights, explaining not just what to do, but why each step is critical for building a self-validating and trustworthy analytical system.

The Regulatory & Scientific Foundation

The validation process is guided by a harmonized set of principles established by international regulatory authorities. The primary documents governing this process are:

  • ICH Q2(R2): Validation of Analytical Procedures : This is the cornerstone guideline providing a framework for the principles of analytical validation.[1][2]

  • FDA Guidance for Industry : The U.S. Food and Drug Administration provides guidance that aligns with ICH principles, emphasizing the lifecycle management of analytical methods.[3][4][5]

  • USP General Chapter <1225> Validation of Compendial Procedures : The United States Pharmacopeia outlines specific criteria for validating methods intended for compendial use.[6][7][8]

These guidelines collectively establish that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5] This guide synthesizes these requirements into a practical workflow.

Pre-Validation Phase: Method Selection and Development

Before validation can begin, a suitable analytical method must be developed. For a molecule like this compound (MW: 171.58), which contains a UV-active pyridine ring and halogen atoms, several techniques are viable.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC) : This is often the method of choice due to its versatility, high resolution, and sensitivity for non-volatile organic molecules. A reversed-phase HPLC method with UV detection is a logical starting point. The presence of the chromophoric pyridine ring suggests good detectability.[12][13][14]

  • Gas Chromatography (GC) : As a semi-volatile compound, GC is also a suitable technique.[15] Coupling with a Flame Ionization Detector (FID) or a more selective detector like a Halogen Specific Detector (XSD) or Mass Spectrometer (MS) could provide high sensitivity and specificity.[16][17][18]

For this guide, we will focus on validating a Reversed-Phase HPLC method with UV detection (HPLC-UV) for the assay (quantitation of the major component) of this compound. This is a common scenario in pharmaceutical quality control.

Core Validation Parameters: A Systematic Approach

Analytical method validation is a systematic process where key performance characteristics are evaluated against pre-defined acceptance criteria.

Analytical_Method_Validation_Workflow cluster_Plan Planning Phase cluster_Exec Execution Phase cluster_Report Reporting Phase AVP Define Analytical Validation Protocol (AVP) Criteria Set Acceptance Criteria (Based on ICH/USP) AVP->Criteria Spec Specificity (Forced Degradation) Criteria->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Data Compile & Analyze Data Rob->Data AVR Generate Analytical Validation Report (AVR) Data->AVR

Caption: A generalized workflow for analytical method validation.

Specificity: The Cornerstone of Reliability

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] For an active pharmaceutical ingredient (API) intermediate, this means the method must be able to separate this compound from starting materials, by-products, and any products of degradation.

Causality Behind the Experiment: The most rigorous way to demonstrate specificity is through forced degradation (stress testing).[19][20] By intentionally subjecting the compound to harsh conditions, we generate potential degradation products. If the analytical method can resolve the main analyte peak from these newly formed degradant peaks, it is deemed "stability-indicating." This provides confidence that the method can accurately measure the compound's purity over time and under various storage conditions.[21][22]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile/Water) at a concentration of approximately 1 mg/mL.[23]

  • Apply Stress Conditions: Expose the stock solution to the following conditions in separate experiments. The goal is to achieve 5-20% degradation.[20][23]

    • Acid Hydrolysis: Add 1N HCl and heat at 60-80°C.

    • Base Hydrolysis: Add 1N NaOH and heat at 60-80°C.

    • Oxidative Degradation: Add 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid powder and the solution at a temperature above accelerated stability conditions (e.g., 80-100°C).[21]

    • Photolytic Degradation: Expose the solution to a light source combining UV and visible light, as per ICH Q1B guidelines.[23]

  • Sample Analysis: After a suitable time, neutralize the acidic and basic samples. Dilute all stressed samples to the target concentration and analyze by HPLC-UV alongside an unstressed control sample.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the main analyte peak in all stressed samples. This ensures no degradant is co-eluting.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the this compound peak and all degradation product peaks.

  • The peak purity analysis (e.g., purity angle vs. purity threshold) must pass for the analyte peak in all stressed samples.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Causality Behind the Experiment: Establishing linearity is fundamental for quantification. It validates the use of a calibration curve to calculate the concentration of unknown samples. The range defines the boundaries within which this calibration is reliable. For an assay method, the range is typically 80% to 120% of the target test concentration.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions of this compound from a stock solution, spanning 80% to 120% of the nominal working concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area response against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r), y-intercept, and slope.

Acceptance Criteria:

  • Correlation Coefficient (r or R²): ≥ 0.999

  • Y-intercept: Should be close to zero and not statistically significant.

  • Residual Plot: The residuals should be randomly scattered around the x-axis.

Accuracy (Trueness)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[24] It is typically assessed by analyzing a sample with a known concentration and comparing the measured result to the true value.

Causality Behind the Experiment: Accuracy studies demonstrate that the method is free from significant systematic error. This is crucial for ensuring that the reported purity or concentration values are correct, which has direct implications for product quality and safety.

Experimental Protocol (Assay of Bulk Substance):

  • Prepare Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%). This can be done by preparing nine independent samples from the reference standard.

  • Analysis: Analyze the samples using the developed method.

  • Calculation: Calculate the percentage recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Causality Behind the Experiment: Precision studies demonstrate that the method is free from significant random error and is reproducible. High precision ensures that the results are reliable and consistent over time and between different analysts, which is essential for routine quality control.

Experimental Protocol:

  • Repeatability: Prepare a minimum of six samples at 100% of the test concentration from the same homogeneous batch. Analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Calculation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for both sets of measurements and for the combined data.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 1.0%.

  • Intermediate Precision (combined data): %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Causality Behind the Experiment: While LOD and LOQ are critical for impurity methods, they are less so for an assay of a major component. However, they are still important characteristics of the method's sensitivity. They can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This is often done by injecting a series of dilute solutions.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be demonstrated to be acceptable (typically ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Causality Behind the Experiment: This study demonstrates the reliability of the method during normal usage. It identifies which parameters are critical to control and which are not, ensuring the method can be successfully transferred and used in different labs and on different systems without unexpected failures.

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time.

  • Typical parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Detection wavelength (e.g., ± 2 nm)

  • Analyze a system suitability solution or a standard solution under each varied condition and evaluate the impact on key responses (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) must remain within acceptable limits for all varied conditions.

  • The change in analyte response should not be significant.

Validation_Parameter_Interrelationships Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct analyte is measured Precision Precision Precision->Accuracy affects total error Linearity Linearity Linearity->Accuracy underpins calculation Range Range Linearity->Range defines boundaries Range->Accuracy Range->Precision LOQ LOQ LOQ->Precision defined by acceptable precision & accuracy LOD LOD LOQ->LOD is higher than Robustness Robustness Robustness->Precision tests resilience

Caption: Interrelationships of key analytical method validation parameters.

Data Presentation: Summarizing Validation Results

All quantitative data should be summarized in clear, structured tables for easy review and comparison against acceptance criteria.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity passes.
Linearity (Range: 80-120%) Correlation Coefficient (R²) ≥ 0.999
Accuracy (Range: 80-120%) Mean Recovery: 98.0% - 102.0%
Precision (Repeatability) %RSD ≤ 1.0%
Precision (Intermediate) %RSD ≤ 2.0%
Limit of Quantitation (LOQ) S/N Ratio ≈ 10:1; Precision (%RSD) ≤ 10%
Robustness System suitability criteria met under all varied conditions.

Table 2: Example Linearity Data

Concentration Level (%)Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area
8080.0798500801000799500799667
9090.0901200899800900500900500
100100.01001000100250010005001001333
110110.01102000110350011010001102167
120120.01205000120300012045001204167
Linear Regression Results \multicolumn{5}{l}{Slope: 10025, Y-intercept: 550, R²: 0.9999}

Conclusion

The validation of an analytical method for a pharmaceutical intermediate like this compound is a comprehensive process that underpins the quality and safety of the final drug product. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a body of evidence demonstrating that the method is fit for its intended purpose. This guide has provided not only the protocols but also the scientific rationale behind them, empowering researchers and drug development professionals to design and execute validation studies with confidence and scientific integrity. A successfully validated method is a reliable tool, ensuring that every batch of material meets the stringent quality standards required by the pharmaceutical industry.

References

A Comparative Guide to Catalytic Systems for Suzuki Reactions of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Fluorine and Pyridine in Modern Drug Discovery

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern pharmaceutical and agrochemical research. Among these, fluorinated pyridines represent a particularly valuable class of building blocks. The pyridine moiety is a ubiquitous feature in a vast number of biologically active molecules, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of fluorine atoms to the pyridine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, membrane permeability, metabolic stability, and binding affinity to target proteins.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1] However, the application of this reaction to fluorinated pyridines is not without its challenges. The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing fluorine atoms, can significantly impact the efficiency of the catalytic cycle. Furthermore, the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition.[2]

This technical guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura coupling of fluorinated pyridines. We will delve into the nuances of catalyst selection, from traditional palladium-phosphine complexes to modern N-heterocyclic carbene (NHC) systems and the increasingly important nickel-based catalysts. Through a discussion of mechanistic principles, presentation of comparative data, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this critical transformation and select the optimal catalyst for their specific synthetic challenges.

The Challenge of Coupling Fluorinated Pyridines: A Mechanistic Perspective

The success of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] When employing fluorinated pyridines as substrates, several of these steps can be impeded.

  • Oxidative Addition: This is often the rate-determining step, particularly with less reactive aryl chlorides.[4] The electron-deficient nature of the fluorinated pyridine ring can make the carbon-halogen bond less susceptible to cleavage by the low-valent metal catalyst.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This "2-pyridyl problem" is a well-documented phenomenon.[2]

  • Protodeboronation: This is a common side reaction where the boronic acid coupling partner is cleaved by a proton source, leading to the formation of an undesired C-H bond instead of the desired C-C bond. This can be particularly problematic with electron-rich or heteroaromatic boronic acids.

The choice of catalyst, particularly the ligand coordinated to the metal center, is paramount in overcoming these challenges. The ligand's steric and electronic properties directly influence each step of the catalytic cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_challenges Challenges with Fluorinated Pyridines Pd0 Pd(0)Ln OAI Oxidative Addition Intermediate Ar-Pd(II)-X(Ln) Pd0->OAI Oxidative Addition (Ar-X) Inhibition Catalyst Inhibition (Pyridine-N Coordination) Pd0->Inhibition Deactivation TMI Transmetalation Intermediate Ar-Pd(II)-Ar'(Ln) OAI->TMI Transmetalation (Ar'-B(OR)2 + Base) TMI->Pd0 Reductive Elimination (Ar-Ar') Protodeboronation Protodeboronation (Loss of Boronic Acid)

Figure 1: The Suzuki-Miyaura catalytic cycle and key challenges with fluorinated pyridines.

Comparative Analysis of Catalytic Systems

The choice of catalyst is the most critical parameter in optimizing the Suzuki-Miyaura coupling of fluorinated pyridines. We will now compare the three main classes of catalysts: Palladium-Phosphine Complexes, Palladium-N-Heterocyclic Carbene (NHC) Complexes, and Nickel-Based Catalysts.

Palladium-Phosphine Complexes: The Workhorses

Palladium catalysts supported by phosphine ligands have been the traditional choice for Suzuki-Miyaura reactions. The properties of the phosphine ligand, both steric and electronic, can be finely tuned to achieve high catalytic activity.

  • Conventional Ligands (e.g., PPh₃, dppf): Triphenylphosphine (PPh₃) is a classic ligand, but often requires higher catalyst loadings and temperatures. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) offers greater stability and is a robust ligand for a variety of couplings.[5] For instance, Pd(dppf)Cl₂ has been shown to be an effective catalyst for the coupling of pyridine-2-sulfonyl fluoride with various heteroaryl boronic acids, providing good to excellent yields.[5][6]

  • Buchwald Ligands (e.g., XPhos, SPhos, RuPhos): The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed cross-coupling.[7] These ligands promote the formation of highly active, monoligated palladium species that facilitate both oxidative addition and reductive elimination.[8] They are particularly effective for coupling challenging substrates like heteroaryl chlorides.[7]

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Yield (%)Reference
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidNa₃PO₄Dioxane/H₂O65-10082[5][6]
Pd(dppf)Cl₂Pyridine-2-sulfonyl fluoride2-Furanboronic acidNa₃PO₄Dioxane/H₂O65-10075[5][6]
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10098[9]
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄t-BuOH/H₂O10095[9]

Table 1: Representative yields for Suzuki-Miyaura couplings using palladium-phosphine catalysts.

Palladium-N-Heterocyclic Carbene (NHC) Complexes: A New Generation of Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis. They are strong σ-donors, forming very stable bonds with the metal center, which often leads to highly robust and active catalysts.[10]

  • Advantages over Phosphines: NHC ligands are generally more thermally stable than phosphine ligands and can be more effective in coupling unreactive aryl chlorides. Their strong σ-donating ability can enhance the rate of oxidative addition.[10]

  • Common NHC Ligands (e.g., IMes, SIMes, IPr, SIPr): The steric and electronic properties of NHC ligands can be tuned by modifying the substituents on the nitrogen atoms. For example, in a comparative study of ligands for the Buchwald-Hartwig amination, a reaction with mechanistic similarities to the Suzuki coupling, NHC ligands were generally found to be superior to phosphines.[11]

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / IPr·HCl2-ChloropyridinePhenylboronic acidK₂CO₃DMF/H₂O120~70-80[12]
Pd(OAc)₂ / IMes·HClAryl ChlorideArylboronic AcidK₂CO₃Toluene110>95[10]

Table 2: Representative yields for Suzuki-Miyaura couplings using palladium-NHC catalysts.

Ligand_Comparison cluster_PdP Palladium-Phosphine Catalysts cluster_PdNHC Palladium-NHC Catalysts Buchwald Ligands Buchwald Ligands (XPhos, SPhos) - Bulky & Electron-Rich - Promote Monoligation - High TONs & TOFs - Excellent for Heteroaryls Conventional Ligands Conventional Ligands (dppf) - Robust & Versatile - Well-Established - Moderate to Good Yields NHC Ligands NHC Ligands (IPr, SIPr) - Strong σ-Donors - High Thermal Stability - Effective for Aryl Chlorides - Resistant to Oxidation Fluorinated Pyridine Substrate Fluorinated Pyridine Substrate Fluorinated Pyridine Substrate->Buchwald Ligands Fluorinated Pyridine Substrate->NHC Ligands

Figure 2: Comparison of key features of Buchwald and NHC ligands for coupling fluorinated pyridines.

Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative

In recent years, there has been a significant shift towards the use of first-row transition metals in catalysis, with nickel emerging as a highly promising alternative to palladium.[13] Nickel is more earth-abundant and significantly less expensive than palladium, making it an attractive option for large-scale synthesis.

  • Unique Reactivity: Nickel catalysts can exhibit different reactivity patterns compared to palladium. They are often more effective for coupling unactivated C-O based electrophiles and can proceed through different mechanistic pathways.[13]

  • Challenges and Opportunities: While nickel catalysis is a rapidly developing field, the development of ligands for nickel-catalyzed Suzuki reactions is less mature than for palladium.[14] However, nickel catalysts have shown great promise for coupling challenging substrates and may offer advantages in certain cases. A head-to-head comparison of [Ni(dppf)Cl₂] and [Pd(dppf)Cl₂] in the Suzuki coupling of 4-bromobenzotrifluoride with phenylboronic acid showed comparable conversions in the absence of coordinating additives, highlighting the potential of nickel.[3]

CatalystSubstrate 1Substrate 2AdditiveConversion (%)Reference
[Ni(dppf)Cl₂]4-BromobenzotrifluoridePhenylboronic acidNone99[3]
[Pd(dppf)Cl₂]4-BromobenzotrifluoridePhenylboronic acidNone99[3]

Table 3: Comparative performance of Nickel and Palladium dppf complexes in a model Suzuki-Miyaura reaction.

Experimental Protocols

The following are representative, detailed protocols for conducting Suzuki-Miyaura couplings of fluorinated pyridines using different catalytic systems.

**Protocol 1: General Procedure using a Palladium-Phosphine Catalyst (Pd(dppf)Cl₂) **

This protocol is adapted from established procedures for the coupling of pyridyl derivatives.[1]

Materials:

  • Fluorinated pyridyl halide (e.g., 2-chloro-5-fluoropyridine) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Schlenk tube or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the fluorinated pyridyl halide, arylboronic acid, [Pd(dppf)Cl₂], and sodium carbonate.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using a Palladium-NHC Catalyst

This protocol is a general procedure that can be adapted for various Pd-NHC catalyst systems.

Materials:

  • Fluorinated pyridyl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • NHC-ligand precursor (e.g., IPr·HCl) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF/H₂O 1:1, 5 mL)

  • Reaction vessel (e.g., sealed tube)

  • Inert gas supply

Procedure:

  • In a reaction vessel, combine the fluorinated pyridyl halide, arylboronic acid, Pd(OAc)₂, NHC-ligand precursor, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent.

  • Seal the vessel and heat to the desired temperature (e.g., 120 °C), with stirring.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Nickel-Catalyzed Coupling

This protocol is based on a general procedure for Ni-catalyzed Suzuki-Miyaura reactions.[3]

Materials:

  • Fluorinated pyridyl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • [Ni(dppf)Cl₂] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Schlenk tube

  • Inert gas supply

Procedure:

  • To a Schlenk tube, add the fluorinated pyridyl halide, arylboronic acid, [Ni(dppf)Cl₂], and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed 1,4-dioxane.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify by column chromatography.

Experimental_Workflow start Start reagents Combine Reactants: - Fluorinated Pyridyl Halide - Arylboronic Acid - Base - Catalyst System start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 3: A generalized experimental workflow for the Suzuki-Miyaura coupling of fluorinated pyridines.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of fluorinated pyridines is a vital transformation in contemporary organic synthesis, particularly for the construction of novel pharmaceutical candidates. The challenges posed by these electron-deficient and potentially coordinating substrates can be effectively overcome through the rational selection of a suitable catalytic system.

  • Palladium-phosphine complexes , especially those employing bulky, electron-rich Buchwald ligands, remain the gold standard for many applications, offering high reactivity and broad substrate scope.

  • Palladium-NHC catalysts provide a robust and often more thermally stable alternative, with particular advantages for the activation of less reactive aryl chlorides.

  • Nickel-based catalysts are a rapidly emerging and cost-effective option, demonstrating comparable and sometimes unique reactivity to their palladium counterparts.

The choice of catalyst will ultimately depend on the specific fluorinated pyridine substrate, the nature of the coupling partner, and the desired scale of the reaction. For challenging couplings, a screening of different catalyst classes is often warranted. Future developments in this field will likely focus on the design of even more active and selective catalysts, particularly for nickel, and the development of more sustainable reaction conditions, such as the use of greener solvents and lower catalyst loadings. The continued exploration of novel ligand architectures will undoubtedly further expand the synthetic chemist's toolkit for accessing these valuable fluorinated pyridine derivatives.

References

iological activity comparison of Methyl 6-chloro-2-fluoronicotinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Methyl 6-chloro-2-fluoronicotinate Derivatives

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to a vast array of FDA-approved drugs. Its unique electronic properties, hydrogen bonding capability, and metabolic stability make it a "privileged" structure in drug design. This guide focuses on a particularly versatile starting material: This compound . The strategic placement of three distinct functional groups—a reactive chloro group, a highly electronegative fluoro group, and a modifiable methyl ester—positions this molecule as an exceptional platform for generating diverse chemical libraries with significant therapeutic potential. This document serves as a technical exploration for researchers, scientists, and drug development professionals, elucidating the synthetic pathways to novel derivatives and comparing their potential biological activities based on established structure-activity relationships (SAR) within related chemical classes.

The Core Molecule: Synthetic Versatility and Electronic Profile

This compound is a pyridine-3-carboxylate derivative. The pyridine nitrogen, along with the chloro and fluoro substituents, renders the aromatic ring electron-deficient. This electronic profile is key to its reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), which is the primary mechanism for derivatization.

  • C6-Chloro Group: The chlorine at the 6-position is an excellent leaving group, activated by the ring nitrogen and the C2-fluorine. It is the most common site for initial modification.

  • C2-Fluoro Group: Fluorine's high electronegativity influences the ring's overall electronic landscape. While it can also act as a leaving group in SNAr reactions, its substitution often requires more forcing conditions than the C6-chloro group, allowing for selective and sequential derivatization. The presence of fluorine in a final drug candidate can also enhance metabolic stability and binding affinity.[1][2]

  • C3-Methyl Ester: This group offers a third, independent site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a multitude of amines to form amides, or it can be reduced to a primary alcohol, opening further synthetic avenues.

The interplay of these three sites allows for a combinatorial approach to library synthesis, enabling a systematic exploration of the chemical space around the pyridine core.

General Synthetic Pathways for Derivatization

The generation of diverse derivatives from this compound hinges on a few robust and well-established reaction classes. The choice of reaction and the sequence are critical for achieving the desired molecular architecture.

G cluster_start Starting Material cluster_ester C3 Ester Modification cluster_c2 C2 Modification (SNAr) start This compound c6_amine 6-Amino Derivatives start->c6_amine R-NH2 / Base c6_ether 6-Ether Derivatives start->c6_ether R-OH / Base c6_thioether 6-Thioether Derivatives start->c6_thioether R-SH / Base ester_hydrolysis Nicotinic Acid Intermediate c6_amine->ester_hydrolysis 1. LiOH or NaOH 2. H+ workup amide_coupling Nicotinamide Derivatives ester_hydrolysis->amide_coupling R'-NH2 / Coupling Agent (e.g., HATU, EDCI) final_product Di-substituted Final Products (e.g., 2,6-diamino derivatives) amide_coupling->final_product R''-NH2 / High Temp

General synthetic routes for derivatization.

Comparative Biological Activity: Anticancer Potential

The pyridine scaffold is a well-established pharmacophore in oncology. Derivatives of halogenated pyridines have shown potent activity against a range of cancer cell lines by targeting various critical pathways. By modifying the this compound core, it is possible to design novel agents with potential anticancer efficacy.

Mechanism of Action & Structure-Activity Relationship (SAR)

Derivatives can be designed to function as kinase inhibitors, topoisomerase inhibitors, or apoptosis inducers.[3][4] The SAR often reveals that:

  • Amino Substituents: Introduction of substituted anilines or other amino groups at the C6 position can lead to potent kinase inhibitors. The nature of the substituent on the incoming amine is critical for binding affinity and selectivity.

  • Amide Moiety: Conversion of the C3-ester to a diverse set of amides can significantly impact activity. The amide NH can act as a hydrogen bond donor, and the substituent can occupy hydrophobic pockets in enzyme active sites.

  • Halogen Effects: While the C6-Cl is typically displaced, retaining the C2-F can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. Studies on related heterocyclic structures show that the presence of halogens can significantly enhance anticancer activity.[5]

Data on Structurally Related Anticancer Compounds

While specific data for this compound derivatives is emerging, the activity of analogous compounds provides a strong rationale for their development.

Compound ClassExample StructureCancer Cell LineIC₅₀ (µM)Proposed MechanismCitation
5-Chloro-6-methylaurone Derivatives Compound 6i Melanoma (LOX IMVI)1.90Apoptosis Induction, LSD1 Inhibition[6]
Breast (MDA-MB-468)2.70[6]
Chloro-/Fluorochromone Derivatives 6-Chloro-2-morpholino-3-formyl-chromoneEhrlich Ascites Carcinoma (EAC)Promising in vitro & in vivo activityTopoisomerase Inhibition[3]
Halogenated Benzofuran Derivatives Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateLung (A549)Most promising activity in panelInduces G2/M phase arrest[5]
Thiazole-bearing Chloroacetamides 2-Chloro-N-(4-phenylthiazol-2-yl)acetamideT-cell Leukemia (Jurkat)Significant cytotoxic activityGST Inhibition
Targeted Signaling Pathway: Kinase Inhibition

Many pyridine-based anticancer agents function by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. The diagram below illustrates a generic kinase signaling cascade that is often dysregulated in cancer and represents a common target for such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds & Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits Inhibitor->MEK Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Promotes

Targeting the MAPK/ERK kinase pathway.

Comparative Biological Activity: Antimicrobial Potential

The rise of antimicrobial resistance necessitates the development of novel antibiotics. Heterocyclic compounds, including functionalized pyridines, have long been a source of effective antimicrobial agents. The structural features of this compound make it an attractive starting point for novel antibacterial and antifungal compounds.

Mechanism of Action & Structure-Activity Relationship (SAR)

Antimicrobial activity can arise from various mechanisms, including cell wall disruption, inhibition of essential enzymes, or interference with DNA replication. For pyridine derivatives:

  • Hydrophobicity: The introduction of hydrophobic side chains can enhance interaction with and disruption of the bacterial cell membrane. However, excessive hydrophobicity can lead to poor selectivity and toxicity against host cells.[7]

  • Cationic Groups: Incorporating positively charged moieties, such as guanidinium or quaternary ammonium groups, can promote binding to the negatively charged bacterial surface, representing a key first step in their mechanism of action.

  • Fluorine's Role: The presence of a fluorine atom is a hallmark of the highly successful fluoroquinolone class of antibiotics, where it contributes to enhanced bacterial DNA gyrase inhibition and improved cell penetration.[1]

Data on Structurally Related Antimicrobial Compounds

The following table summarizes the activity of related heterocyclic compounds, providing a benchmark for the potential of this compound derivatives.

Compound ClassExample StructureTarget OrganismMIC (µg/mL)Citation
Thio-based Chalcones Thio-based chalcone (Compound 90)Pseudomonas fluorescens0.058 - 0.22 µM[8]
Functionalized MWCNTs Fluorinated, Glycine-functionalized MWCNTsS. aureusZone of Inhibition: 15 mm[9]
P. aeruginosaZone of Inhibition: 11 mm[9]
Quinolones (General)Broad SpectrumVaries[1]

Essential Experimental Protocols

To validate the biological potential of newly synthesized derivatives, robust and standardized assays are required. The following protocols are presented as self-validating systems, emphasizing the inclusion of appropriate controls for trustworthy data generation.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • Materials:

    • Human cancer cell line (e.g., A549, MDA-MB-231)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Phosphate Buffered Saline (PBS)

    • Test compounds dissolved in DMSO (stock solution)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (for dissolving formazan)

    • 96-well microtiter plates

    • Microplate reader (570 nm)

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include "vehicle control" wells (cells treated with medium containing the same final concentration of DMSO used for the test compounds, typically <0.5%) and "blank" wells (medium only, no cells).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Trustworthiness:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test / Abs_vehicle) * 100.

    • Plot % Viability against compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

    • The experiment must be performed in triplicate and repeated at least twice to ensure reproducibility.

Protocol: In Vitro Antibacterial Activity (Broth Microdilution for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of a test compound in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Test compounds dissolved in DMSO

    • Sterile 96-well U-bottom plates

    • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

  • Step-by-Step Methodology:

    • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL.

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Controls:

      • Growth Control: Wells containing bacteria and medium but no compound.

      • Sterility Control: Wells containing medium only.

      • Positive Control: A known antibiotic (e.g., ciprofloxacin) tested in parallel.

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Acquisition: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Data Analysis & Trustworthiness:

    • The growth control must show clear turbidity. The sterility control must remain clear.

    • The MIC of the positive control antibiotic should fall within its expected quality control range.

    • The assay should be performed in duplicate or triplicate to confirm the result. This method provides a quantitative measure of a compound's potency and is essential for SAR studies.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategically designed scaffold for the discovery of novel therapeutic agents. Its distinct and differentially reactive functional groups provide a blueprint for the creation of large, diverse libraries of compounds. By leveraging established structure-activity relationships from related heterocyclic systems, researchers can rationally design derivatives with a high probability of exhibiting potent anticancer and antimicrobial activities. The true potential of this scaffold will be realized through the systematic synthesis, robust biological screening using validated protocols as described herein, and subsequent optimization of lead compounds. This guide provides the foundational logic and practical methodologies to embark on that discovery process.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step framework for the proper disposal of Methyl 6-chloro-2-fluoronicotinate, grounding procedural steps in the principles of laboratory safety and regulatory compliance. The goal is to ensure that every researcher can confidently manage this waste stream, protecting themselves, their colleagues, and the environment.

Part 1: Hazard Assessment and Characterization

Before any disposal procedure can be established, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its primary hazards from analogous structures like Methyl 6-chloronicotinate.[1][2][3] This analysis forms the basis of our entire disposal strategy.

Table 1: Inferred Hazard Profile for this compound

PropertyDescriptionRationale & Handling Implications
Physical State Solid (based on similar compounds).[1][4]Spills will involve solid particulates. Avoid generating dust during cleanup.
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]Mandates the use of comprehensive Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or chemical fume hood.[1][5]
Chemical Class Halogenated Organic Compound (Chlorinated and Fluorinated Pyridine derivative).[6]This is the most critical classification for disposal. Halogenated waste must be segregated from non-halogenated waste streams.[7][8][9] Sewer disposal is strictly prohibited.[10]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.[2]Store away from strong oxidizers to prevent hazardous reactions.
Environmental Hazards Not classified as environmentally hazardous, but halogenated organics can be persistent.[1][10]Disposal must prevent release into the environment. The primary disposal route will be destructive incineration.[11][12]

Part 2: The Regulatory Framework: Adherence to EPA and OSHA Standards

All laboratory waste disposal procedures are governed by federal and local regulations. The two primary bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[13][14] RCRA establishes the "cradle-to-grave" framework, meaning waste generators are responsible for the hazardous waste from its creation to its final, environmentally sound disposal.[14] For this compound, this means you must ensure it is properly identified, stored, and transferred to a licensed hazardous waste disposal facility.[15][16]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[17][18][19] The CHP is a written program that must include procedures for the safe handling, storage, and disposal of hazardous chemicals.[17] The procedures outlined in this guide are designed to be incorporated directly into your laboratory's CHP.

Part 3: Core Disposal Principles

Effective waste management is built on four pillars. Understanding the "why" behind these principles is key to building a culture of safety and compliance.

  • Segregation: Always collect halogenated organic waste, like this compound and its solutions, in a dedicated waste container separate from non-halogenated waste.[7][9][20]

    • Causality: Halogenated compounds require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HCl and HF).[11] Mixing them with non-halogenated solvents, which can often be recycled or fuel-blended, contaminates the entire waste stream, dramatically increasing disposal costs and complexity.[9]

  • Containerization: Use only compatible, leak-proof containers in good condition.[15][20] For organic solids and solvents, a high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, tight-fitting lid.[20]

  • Labeling: Every waste container must be properly labeled the moment the first drop of waste is added.[10][15] An incomplete or missing label is a serious regulatory violation. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name(s) of the contents (no abbreviations or formulas)

    • The specific hazard(s) (e.g., "Irritant," "Toxic")

    • The date accumulation started

    • The name and contact information of the generating researcher or lab

  • Minimization: The most effective disposal method is to not generate waste in the first place.[10] Always strive to work on the smallest scale possible and avoid over-ordering chemicals.[10]

Part 4: Procedural Guide: Step-by-Step Disposal Protocols

This section provides actionable, step-by-step instructions for managing this compound waste from generation to disposal.

Protocol 1: Routine Waste Accumulation

This protocol applies to the collection of residual solids, contaminated materials (e.g., weighing paper, gloves), and solutions from routine experimental work.

  • Designate a Waste Container: Select a clean, dry, and compatible container (e.g., a wide-mouth HDPE jar for solids or a glass bottle for solutions).

  • Apply a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label as described in Part 3.

  • Segregate Waste: Place the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials, particularly strong oxidizers.[15]

  • Add Waste: Carefully transfer waste this compound, contaminated consumables, or solutions into the container.

  • Keep Closed: The container must be kept securely closed at all times, except when actively adding waste.[15] This is a critical EPA requirement to prevent spills and fugitive emissions.

  • Monitor Fill Level: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

  • Arrange for Pickup: Once the container is full, or if you will be generating no more of this specific waste, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and transfer to the central accumulation facility.

Protocol 2: Spill Management

Immediate and correct response to a spill is critical to ensure safety.

For a Small Spill (<1 g) of Solid Material:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves.

  • Restrict Access: Prevent anyone from walking through the spill area.

  • Clean-Up: Gently sweep the solid material up using a dustpan and brush or a HEPA-filtered vacuum. Do not use a dry cloth, as this can generate dust.[3] If sweeping, be careful not to create airborne dust.

  • Collect Debris: Place the collected material and all cleaning supplies (gloves, dustpan, etc.) into a designated hazardous waste container labeled for "this compound spill debris."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place the cleaning cloths in the same waste container.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

For a Large Spill (>1 g) or Any Spill of a Solution:

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: If safe to do so, close the laboratory doors to contain the spill.

  • Contact EHS: Call your institution's EHS emergency line immediately. Do not attempt to clean up a large spill yourself. EHS personnel are specially trained and equipped for these situations.

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Initial Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_final Final Disposition gen This compound Waste Generated assess Is this a spill or routine experimental waste? gen->assess spill_size Spill Size? assess->spill_size Spill container 1. Select Compatible Container (HDPE or Glass) assess->container Routine Waste small_spill Small Spill (<1g Solid) 1. Alert Personnel 2. Don PPE 3. Gently Sweep Up 4. Containerize Debris spill_size->small_spill Small large_spill Large Spill (>1g) or Liquid 1. EVACUATE 2. Isolate Area 3. Call EHS Immediately spill_size->large_spill Large / Liquid ehs_pickup Contact EHS for Pickup small_spill->ehs_pickup labeling 2. Affix Completed Hazardous Waste Label container->labeling segregate 3. Segregate as HALOGENATED ORGANIC WASTE labeling->segregate store 4. Store in Satellite Accumulation Area (SAA) (Keep Closed!) segregate->store store->ehs_pickup final_disposal Transport to Licensed Waste Management Facility (High-Temp Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for handling this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-chloro-2-fluoronicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols for Methyl 6-chloro-2-fluoronicotinate, a halogenated pyridine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other chloro- and fluoro-substituted nicotinic acid esters allows us to establish a robust safety framework based on established data for these analogs.[1][2][3][4] The core principle is to treat this compound with the caution it warrants, assuming it may present similar hazards, including skin, eye, and respiratory irritation, as well as potential for allergic skin reactions.[1][5][6]

This document moves beyond a simple checklist. It explains the causality behind each recommendation, empowering you to make informed safety decisions tailored to your specific experimental context.

Hazard Assessment: Understanding the "Why"

This compound belongs to a class of halogenated aromatic compounds that require careful handling. Based on data from close structural analogs like Methyl 6-chloronicotinate, the primary hazards we must mitigate are:

  • Serious Eye Irritation: Contact with the eyes can cause significant damage.[1][2][5][7]

  • Skin Irritation and Allergic Reactions: The compound may cause skin irritation and can act as a skin sensitizer, meaning repeated contact could lead to an allergic reaction.[1][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][5]

  • Harmful if Swallowed: Ingestion of the compound is considered hazardous.[4][7]

Therefore, our PPE strategy is designed to create a complete barrier against these routes of exposure.

Core Protective Equipment: Your First Line of Defense

All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9][10] The following table summarizes the mandatory PPE.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye & Face Protection Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards.[2][3]Protects against splashes and airborne dust. For large-scale operations or where there is a significant splash risk, a full-face shield should be worn in addition to goggles.[11]
Hand Protection Nitrile or Neoprene Gloves.[8][9]These materials offer good resistance to halogenated organic compounds. Always inspect gloves for tears or punctures before use.[4] Change gloves every 30-60 minutes or immediately if contamination is suspected.[12] Avoid latex gloves, which offer poor chemical protection.[9]
Body Protection Fully-buttoned, long-sleeved laboratory coat.[8][11]Provides a barrier against incidental skin contact. For tasks with a higher risk of splashes, consider a chemically resistant apron or gown.[11]
Respiratory Protection NIOSH/MSHA-approved respirator (if required).[3][4]Mandatory if working outside a fume hood or during a large spill cleanup where dust or aerosols may be generated.[1][10][12] A particulate respirator (e.g., N95) is suitable for dust, while a cartridge respirator with organic vapor cartridges is needed for high vapor concentrations.[4][12]

Operational Protocols: Integrating Safety into Your Workflow

Effective protection relies not just on the equipment itself, but on the discipline of its use.

Protocol 1: PPE Donning & Doffing Sequence

Proper sequencing is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if needed): Perform a seal check according to manufacturer instructions.

  • Eye Protection: Put on your safety goggles or face shield.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.[12]

Doffing (Taking Off):

  • Gloves: Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid touching the outer contaminated surface.[4][12]

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.

  • Eye Protection: Remove goggles or face shield.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: ALWAYS wash your hands thoroughly with soap and water after removing all PPE.[1][7]

Protocol 2: Handling the Solid Compound
  • Preparation: Before handling, ensure your workspace in the fume hood is clean and uncluttered. Have all necessary equipment, including a waste container, within reach.

  • Weighing: When weighing the solid, use a spatula and perform the task over a weigh boat or paper to contain any minor spills. Avoid creating dust.[1][2]

  • Container Management: Keep the primary container tightly sealed when not in use.[2][9]

  • Cleanup: After handling, decontaminate the spatula and the balance area.

Emergency & Disposal Plans

Accidents can happen, and a clear plan is essential.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][3] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air immediately.[2][3] If they feel unwell, seek medical attention.

  • Minor Spill (in fume hood): Wearing your full PPE, gently cover the spill with an inert absorbent material (like vermiculite or sand).[7] Sweep up the material, avoiding dust generation, and place it into a clearly labeled, sealed container for hazardous waste disposal.[1][2]

Waste Disposal
  • Contaminated PPE: Used gloves, weigh boats, and other disposable items that have come into contact with the chemical should be placed in a designated, sealed hazardous waste container.[4][12]

  • Chemical Waste: All surplus solid material and solutions must be disposed of as hazardous chemical waste.[1] Do not pour down the drain.[2] Follow all local, state, and federal regulations for hazardous waste disposal.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the specific task involving this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Task Assessment cluster_1 PPE Configuration cluster_2 Final Checks Start Assess Experimental Task Task_Type What is the scale and nature of the work? Start->Task_Type Core_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat (Work in Fume Hood) Task_Type->Core_PPE Small scale (<1g) Solution prep Enhanced_PPE Enhanced PPE: - Standard PPE + - Face Shield - Chemically Resistant Apron Task_Type->Enhanced_PPE Larger scale (>1g) Potential for splash Full_Protection Full Protection: - Enhanced PPE + - Appropriate Respirator Task_Type->Full_Protection Large spill cleanup Risk of aerosolization Check_Fit Ensure Proper Fit and Function of all PPE Core_PPE->Check_Fit Enhanced_PPE->Check_Fit Full_Protection->Check_Fit Proceed Proceed with Experiment Stop Re-evaluate Procedure Consult Safety Officer Check_Fit->Proceed All Checks Pass Check_Fit->Stop Issue Identified

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these rigorous standards and understanding the principles behind them, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.